molecular formula C31H30Cl3N7O2 B3115371 THZ1 Dihydrochloride CAS No. 2095433-94-4

THZ1 Dihydrochloride

Cat. No.: B3115371
CAS No.: 2095433-94-4
M. Wt: 639.0
InChI Key: AJTGQOACYBCREM-QVLKBJGCSA-N
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Description

THZ1 Dihydrochloride is a useful research compound. Its molecular formula is C31H30Cl3N7O2 and its molecular weight is 639.0. The purity is usually 95%.
BenchChem offers high-quality THZ1 Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about THZ1 Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTGQOACYBCREM-QVLKBJGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Cl3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

THZ1 Dihydrochloride: Mechanistic Targeting of CDK7 via Covalent Remote-Cysteine Modification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

THZ1 dihydrochloride is a first-in-class, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Unlike traditional kinase inhibitors that rely solely on reversible ATP-competitive binding, THZ1 utilizes a dual-mechanism approach: it initially binds the ATP pocket and subsequently forms an irreversible covalent bond with a unique cysteine residue (Cys312) located outside the canonical kinase domain. This "remote cysteine" targeting strategy confers exceptional potency (IC50 ~3.2 nM) and selectivity, allowing THZ1 to dismantle the transcriptional machinery of cancer cells driven by super-enhancers (SEs), specifically by collapsing the expression of short-lived oncogenes like MYC and RUNX1.

Molecular Mechanism: The "Remote Cysteine" Paradigm

Dual-Mode Binding Kinetics

The efficacy of THZ1 stems from its ability to overcome the high intracellular concentration of ATP through irreversible binding.

  • Reversible Recognition: The core aminopyrimidine scaffold of THZ1 acts as an ATP-mimetic, docking into the ATP-binding pocket of CDK7.

  • Covalent Locking: A flexible acrylamide "warhead" extends from the scaffold, reaching a specific cysteine residue (Cys312) located on a C-terminal extension of the kinase domain.

  • Irreversibility: The acrylamide undergoes a Michael addition reaction with the thiol group of Cys312, forming a permanent covalent adduct. This prevents ATP from re-entering the pocket, permanently silencing the kinase.

Selectivity Profile

While the ATP-binding pockets of CDKs are highly conserved (making selectivity difficult for reversible inhibitors), the Cys312 residue is unique to CDK7 among the CDK family, with the exception of CDK12 and CDK13, which possess structurally analogous cysteines (Cys1039 in CDK12).[1]

Target KinaseIC50 (nM)Covalent ResidueMechanism of Interaction
CDK7 3.2 Cys312 Primary Target (High Potency)
CDK12158Cys1039Off-target (Lower Potency)
CDK1369Cys1037Off-target (Lower Potency)
CDK9>10,000NoneNo Covalent Binding
CDK2>1,000NoneNo Covalent Binding

Note: The selectivity window between CDK7 and CDK12/13 is achieved through the precise geometry of the linker region, which favors the Cys312 position in CDK7.

Functional Mechanism: Transcriptional Addiction & Super-Enhancers[2][3][4]

Disruption of the CAK Complex

CDK7 forms the catalytic core of the CDK-Activating Kinase (CAK) complex (CDK7/Cyclin H/MAT1). It has two distinct essential functions:

  • Cell Cycle Regulation: Phosphorylating the T-loop of other CDKs (CDK1, CDK2, CDK4/6) to activate them.

  • Transcription Initiation: Phosphorylating the C-Terminal Domain (CTD) of RNA Polymerase II (RNAPII).[2][3][4]

The RNAPII CTD Blockade

THZ1 specifically inhibits the phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) on the heptad repeats (YSPTSPS) of the RNAPII CTD.

  • Normal State: Ser5/7 phosphorylation is required for RNAPII to clear the promoter and initiate transcription.

  • THZ1 State: Loss of Ser5/7 phosphorylation prevents promoter clearance and co-transcriptional capping. This leads to a global reduction in transcription, but the effect is disproportionately lethal to "super-enhancer" driven genes.

Super-Enhancer Collapse

Cancer cells often rely on "super-enhancers"—large clusters of enhancers loaded with high densities of transcriptional machinery (RNAPII, BRD4, Mediator)—to drive the expression of oncogenes like MYC, RUNX1, or SOX2.

  • Transcriptional Addiction: These genes require continuous, high-rate transcription initiation.

  • The Crash: Because these genes have short half-lives (mRNAs and proteins degrade rapidly), even a transient interruption in CDK7 activity causes a rapid and catastrophic drop in their levels, leading to apoptosis.

Experimental Validation Protocols

Target Engagement Assay (Biotin-THZ1 Pull-Down)

Objective: To verify that THZ1 is physically binding to CDK7 in a covalent manner within the cellular environment.

Protocol:

  • Lysate Preparation: Lyse cells (e.g., Jurkat or H460) in M-PER buffer containing protease/phosphatase inhibitors.

  • Competition Step:

    • Aliquot lysate into two groups.

    • Group A: Treat with free THZ1 (1 µM) for 4 hours (to saturate CDK7 sites).

    • Group B: Treat with DMSO (Vehicle control).

  • Pull-Down:

    • Add Biotin-THZ1 (1 µM) to both groups and incubate overnight at 4°C.

    • Add Streptavidin-agarose beads and rotate for 2 hours.

  • Wash & Elute: Wash beads 3x with TBST. Boil in SDS sample buffer.

  • Western Blot: Probe for CDK7.

    • Result Interpretation: In Group B (DMSO), Biotin-THZ1 will pull down CDK7 (strong band). In Group A (Free THZ1), the CDK7 active sites are already covalently blocked, preventing Biotin-THZ1 binding (no band/faint band). This proves covalent target engagement.[1][5][6]

Immunoblotting for RNAPII CTD Phosphorylation

Objective: To validate the functional inhibition of CDK7 kinase activity.

Protocol:

  • Treatment: Treat cells with THZ1 (dose titration: 0, 10, 50, 100, 500 nM) for 4–6 hours. Note: Short treatment times are preferred to distinguish direct effects from secondary apoptosis.

  • Lysis: Use RIPA buffer supplemented with high concentrations of phosphatase inhibitors (NaF, Na3VO4) to preserve phosphorylation states.

  • Antibodies:

    • Anti-RNAPII CTD p-Ser5 (Clone 3E8).

    • Anti-RNAPII CTD p-Ser7 (Clone 4E12).

    • Anti-RNAPII CTD p-Ser2 (Clone 3E10) – Note: p-Ser2 is primarily CDK9-dependent but often decreases secondarily to CDK7 inhibition.

    • Anti-Total RNAPII (loading control).

  • Result: A dose-dependent disappearance of p-Ser5 and p-Ser7 bands confirms CDK7 inhibition.

Visualization of Mechanism[8]

Pathway Diagram: From Binding to Apoptosis

THZ1_Mechanism THZ1 THZ1 Dihydrochloride CDK7 CDK7 (Cys312) THZ1->CDK7 Binds ATP Pocket Complex Covalent Adduct (Irreversible Inhibition) CDK7->Complex Covalent Bond (Michael Addition) RNAPII RNAPII CTD Phosphorylation Complex->RNAPII Inhibits Kinase Activity Ser5 p-Ser5 / p-Ser7 (Initiation Block) RNAPII->Ser5 Prevents SE Super-Enhancer Genes Ser5->SE Disrupts Transcription Oncogenes Oncogenes (MYC, RUNX1, SOX2) SE->Oncogenes Downregulation Apoptosis Apoptosis / Cell Death Oncogenes->Apoptosis Loss of Survival Signals

Caption: The cascade of THZ1 action: Covalent binding to CDK7 blocks RNAPII phosphorylation, selectively collapsing super-enhancer driven oncogene expression.[2][5][3][4][7][8][9][10]

Super-Enhancer Collapse Model

SE_Collapse cluster_normal Normal Cancer Cell State cluster_thz1 THZ1 Treated State SE_High Super-Enhancer TF_High High TF Load (BRD4, Mediator) SE_High->TF_High MYC_High MYC High Expression TF_High->MYC_High THZ1_Drug THZ1 CDK7_Inhib CDK7 Blocked THZ1_Drug->CDK7_Inhib SE_Collapse Enhancer Collapse CDK7_Inhib->SE_Collapse Loss of Initiation MYC_Loss MYC Loss SE_Collapse->MYC_Loss Transcriptional Pause

Caption: THZ1 exploits the "transcriptional addiction" of cancer cells, causing a disproportionate collapse of super-enhancer driven oncogenes compared to normal genes.[5]

References

  • Kwiatkowski, N., et al. (2014).[2][5][9][10] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[5][3] Nature, 511(7511), 616-620.[5] Link

  • Chipumuro, E., et al. (2014).[2][9][10] CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer.[5] Cell, 159(5), 1126-1139.[5] Link

  • Wang, Y., et al. (2015).[9] CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186. Link

  • Zhang, T., et al. (2016).[5][9] Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors.[1] Nature Chemical Biology, 12, 876–884.[5] Link

  • Nilson, K. A., et al. (2015). THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing.[2][7] Molecular Cell, 59(4), 576-587. Link

Sources

Technical Deep Dive: THZ1-Mediated Inhibition of RNA Polymerase II CTD Phosphorylation

[1][2][3][4][5][6]

Executive Technical Summary

THZ1 is a first-in-class, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Unlike reversible ATP-competitive inhibitors, THZ1 achieves exceptional potency and selectivity by targeting a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7.

For researchers studying transcriptional regulation, THZ1 is not merely a drug candidate; it is a precision tool for dissecting the Transcription Cycle . Its primary mechanism of action involves the irreversible collapse of the RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation state. This guide details the mechanistic basis of this inhibition, the specific effects on Ser5, Ser7, and Ser2 phosphorylation, and provides validated protocols for assessing these effects in the laboratory.

Mechanistic Foundation: Covalent Targeting of CDK7

The Structural Target (Cys312)

CDK7, along with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) module of the general transcription factor TFIIH. While the ATP-binding pockets of CDKs are highly conserved (making selective inhibition difficult), CDK7 possesses a unique structural feature: a C-terminal extension containing Cysteine 312 (Cys312) .[1]

THZ1 utilizes an acrylamide "warhead" to form an irreversible covalent bond with Cys312. This binding mode locks the kinase in an inactive state.

  • Selectivity: Most other CDKs lack a cysteine at this precise structural equivalent, granting THZ1 a wide therapeutic window relative to cell cycle CDKs (e.g., CDK1, CDK2).

  • Potency: The covalent mechanism leads to time-dependent inhibition, often resulting in IC50 values in the low nanomolar range (<50 nM) in cellular assays.

The "Dual-Brake" Mechanism

CDK7 acts as a master regulator of transcription via two distinct pathways. THZ1 disrupts both:

  • Direct CTD Phosphorylation: CDK7 phosphorylates the Pol II CTD at Serine 5 (Ser5) and Serine 7 (Ser7) to facilitate promoter clearance and capping.

  • CDK9 Activation: As the CAK, CDK7 phosphorylates the T-loop of CDK9 (part of P-TEFb). By inhibiting CDK7, THZ1 prevents the activation of CDK9, thereby indirectly blocking Serine 2 (Ser2) phosphorylation and productive elongation.

Impact on RNA Pol II CTD Phosphorylation[1][2][3][4][5][6][7]

The Pol II CTD consists of heptad repeats (Y1-S2-P3-T4-S5-P6-S7). The phosphorylation status of these residues constitutes the "CTD Code" that coordinates RNA processing.

Primary Effect: Loss of Initiation Marks (Ser5 / Ser7)

Upon THZ1 treatment, the most immediate and direct effect is the rapid dephosphorylation of Ser5 and Ser7 .

  • Ser5-P: Essential for recruiting the capping enzyme. Loss of Ser5-P leads to uncapped, unstable transcripts.

  • Ser7-P: Required for snRNA gene expression and recruitment of the Integrator complex.

Secondary Effect: Loss of Elongation Marks (Ser2)

While CDK12 and CDK9 are the primary kinases for Ser2, THZ1 treatment causes a significant reduction in Ser2-P. This is due to:

  • Downstream Blockade: Failure to clear the promoter (due to loss of Ser5-P) prevents Pol II from reaching the elongation phase where Ser2 phosphorylation occurs.

  • CAK Inhibition: Reduced activation of CDK9 by CDK7.

Visualization of the Signaling Blockade

THZ1_Mechanismcluster_effectsTHZ1 Induced PhenotypeTHZ1THZ1 (Inhibitor)CDK7CDK7 (TFIIH)THZ1->CDK7Covalent Binding (Cys312)Effect11. Loss of CappingPolII_InitPol II (Initiation Complex)CDK7->PolII_InitPhosphorylates CTDCDK9CDK9 (P-TEFb)CDK7->CDK9Activates (T-loop Phos)Ser5_7pSer5 / pSer7(Promoter Clearance)PolII_Init->Ser5_7GeneratesCapping5' Capping EnzymeRecruitmentSer5_7->CappingRecruitsSer2pSer2(Elongation)Capping->Ser2Transition to ElongationCDK9->Ser2PhosphorylatesSuperEnhancerSuper-Enhancer DrivenTranscription (MYC, RUNX1)Ser2->SuperEnhancerDrives ExpressionEffect22. Promoter Proximal PausingEffect33. Collapse of SE-Oncogenes

Figure 1: Mechanistic pathway of THZ1.[1] The inhibitor covalently binds CDK7, blocking both direct CTD phosphorylation (Ser5/7) and indirect CDK9 activation, leading to transcriptional collapse of super-enhancer driven oncogenes.[2]

Experimental Protocols for Validation

To validate THZ1 activity in your specific biological system, use the following self-validating workflows.

Protocol A: Assessing Target Engagement (Western Blot)

Objective: Confirm THZ1 is inhibiting CDK7 kinase activity by monitoring CTD phosphorylation status.

Reagents:

  • Antibodies:

    • Anti-Pol II CTD pSer5 (Clone 3E8 or equivalent).

    • Anti-Pol II CTD pSer2 (Clone 3E10 or equivalent).

    • Anti-Pol II CTD pSer7 (Clone 4E12).

    • Anti-Total Pol II (RPB1 N-terminus) - Loading Control.

    • Anti-MCL1 or Anti-MYC - Downstream PD Marker.

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate, NaF) and Protease Inhibitors.

Workflow:

  • Seeding: Seed cells (e.g., Jurkat, HCT116) at 70% confluency.

  • Treatment: Treat with THZ1 at varying concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a DMSO control.

    • Timepoint: A short exposure (4–6 hours) is sufficient to see phosphorylation loss without massive apoptosis confounding results.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice.

  • Western Blot Analysis:

    • Load equal protein (20-30 µg).

    • Self-Validation Check: The Total Pol II (RPB1) signal should remain constant. If RPB1 levels drop significantly, the cells are undergoing proteasomal degradation/apoptosis, and the specific phosphorylation effect is confounded.

    • Success Criteria: Dose-dependent reduction in pSer5 and pSer7 signals >50% at 100 nM.

Protocol B: Biotin-THZ1 Competition Assay (Pull-Down)

Objective: Prove physical covalent binding of THZ1 to CDK7.

Workflow:

  • Lysate Prep: Prepare native cell lysates (non-denaturing buffer).

  • Competition: Divide lysate into two aliquots.

    • Aliquot A: Pre-treat with excess free THZ1 (10 µM) for 1 hour.

    • Aliquot B: Pre-treat with DMSO.

  • Pull-Down: Add Biotin-THZ1 (1 µM) to both aliquots and incubate for 4 hours at 4°C. Add Streptavidin beads for 1 hour.

  • Wash & Elute: Wash beads 3x with lysis buffer. Boil in SDS sample buffer.

  • Blot: Probe for CDK7.

    • Interpretation: In Aliquot B (DMSO), you should see a strong CDK7 band (Biotin-THZ1 bound CDK7). In Aliquot A (Free THZ1), the band should be absent or significantly reduced because the Cys312 sites were already covalently occupied by the free inhibitor.

Data Interpretation & Specificity

When analyzing data, it is crucial to distinguish between CDK7 and CDK12 inhibition, as THZ1 can inhibit CDK12/13 at higher concentrations (>200-500 nM).

Quantitative Comparison Table
FeatureCDK7 Inhibition (THZ1 Target)CDK12/13 Inhibition (Off-Target)
Primary CTD Effect Loss of pSer5, pSer7 (and pSer2 secondary)Selective loss of pSer2 (pSer5 intact)
IC50 (Biochemical) ~3 nM~150 nM (CDK12)
Effective Dose (Cells) 50 - 100 nM> 500 nM
Transcript Length Affects Initiation (all genes)Affects Elongation (Long genes >40kb)
Downstream Marker Rapid loss of MYC, MCL1 (Super-Enhancers)Loss of DNA Damage Response genes (BRCA1)
Troubleshooting Guide
  • Issue: No loss of pSer5 observed.

    • Cause: Phosphatase inhibitors missing in lysis buffer (signal lost post-lysis) or insufficient dose.

    • Fix: Add fresh Na3VO4; verify THZ1 integrity (avoid freeze-thaw cycles).

  • Issue: Global protein levels dropping.

    • Cause: Treatment time too long (>12h); general toxicity.

    • Fix: Shorten treatment to 2-4 hours to capture the primary transcriptional effect.

References

  • Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Kwiatkowski N, Zhang T, Rahl PB, et al.[3] Nature. 2014;511(7511):616-620.

  • THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing. Nilson KA, Guo J, Turek ME, et al.[4] Molecular Cell. 2015;59(4):576-587.

  • Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors. Zhang T, Kwiatkowski N, Olson CM, et al.[5] Nature Chemical Biology. 2016;12(10):876-884.

  • Transcriptional addiction in cancer. Bradner JE, Hnisz D, Young RA. Cell. 2017;168(4):629-643.

Unraveling Transcriptional Addiction in MYC-Driven Cancers: A Technical Guide to Targeting Core Regulatory Circuitry with THZ1

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Oncogene That Learned to Read the Genome

The MYC family of proto-oncogenes represents one of the most frequently deregulated drivers of human cancer. For decades, the direct pharmacological inhibition of MYC has remained an elusive goal, owing to its nature as a transcription factor lacking a conventional enzymatic pocket. However, a paradigm shift in our understanding of cancer genomics has revealed a profound vulnerability of MYC-driven tumors: their addiction to the very transcriptional machinery they hijack. This guide delves into the heart of this dependency, exploring the concept of transcriptional addiction and the therapeutic potential of TH-Z1, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical cog in the machinery of gene expression. We will dissect the molecular mechanisms underpinning this strategy and provide detailed, field-proven methodologies for its investigation in a research setting.

Section 1: The Nexus of MYC, Super-Enhancers, and Transcriptional Addiction

MYC proteins function as potent transcriptional amplifiers, orchestrating vast programs of gene expression that fuel cell proliferation, growth, and metabolic reprogramming. In cancer, this activity is often driven to oncogenic levels through genomic amplification or translocation of the MYC locus. This overexpression leads to a phenomenon known as "transcriptional addiction," where cancer cells become exquisitely dependent on the continuous, high-level expression of a network of genes for their survival and proliferation.[1][2]

A key element in this process is the role of super-enhancers , large clusters of regulatory DNA elements that are densely occupied by transcription factors and co-activators.[2] These super-enhancers act as powerful hubs for driving the expression of key cell identity and oncogenes, including MYC itself.[1] In MYC-driven cancers, the MYC gene is often associated with a super-enhancer, creating a feed-forward loop that sustains its own aberrant expression and that of its target genes. This reliance on a hyperactive transcriptional apparatus creates a critical vulnerability.

Section 2: THZ1 - A Covalent Wrench in the Transcriptional Machinery

THZ1 is a potent and selective covalent inhibitor of CDK7.[3] CDK7 is a core component of the general transcription factor TFIIH, where it plays a pivotal role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 residues.[1][4][5] This phosphorylation is a critical step for promoter clearance and the transition to productive elongation. By covalently binding to a cysteine residue near the active site of CDK7, THZ1 effectively and irreversibly inactivates its kinase activity.[1]

The consequence of CDK7 inhibition by THZ1 is a global disruption of transcription. However, a remarkable selectivity is observed in cancer cells. Genes associated with super-enhancers, which are characterized by high levels of transcriptional initiation and RNAPII pausing, are disproportionately affected by even low doses of THZ1.[1] This is because these regions are highly sensitive to perturbations in the transcriptional machinery. As MYC and its downstream targets are often under the control of super-enhancers, THZ1 treatment leads to a profound and selective downregulation of the MYC-driven transcriptional program, ultimately triggering cell cycle arrest and apoptosis in addicted cancer cells.[1]

THZ1_Mechanism_of_Action cluster_nucleus Nucleus cluster_transcription Transcriptional Machinery cluster_gene MYC Gene Locus TFIIH TFIIH Complex CDK7 CDK7 RNAPII RNA Polymerase II CDK7->RNAPII CTD C-Terminal Domain (CTD) (Unphosphorylated) MYC_Gene MYC Gene RNAPII->MYC_Gene SuperEnhancer Super-Enhancer Promoter MYC Promoter SuperEnhancer->Promoter Promoter->MYC_Gene MYC_mRNA MYC mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation THZ1 THZ1 THZ1->CDK7 caption Mechanism of THZ1 in MYC-Driven Cancers.

Figure 1: Mechanism of THZ1 in MYC-Driven Cancers.

Section 3: Experimental Validation of Transcriptional Addiction and THZ1 Efficacy

A robust investigation into the effects of THZ1 on MYC-driven cancers requires a multi-pronged experimental approach. The following protocols provide a validated framework for assessing cellular responses and dissecting the underlying molecular mechanisms.

Assessing Cellular Viability and Determining IC50 Values

The initial step in evaluating the efficacy of THZ1 is to determine its cytotoxic effect on a panel of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and high-throughput method for this purpose.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • THZ1 Treatment: Prepare a serial dilution of THZ1 in complete growth medium. Remove the medium from the cell plates and add 100 µL of the THZ1 dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest THZ1 concentration.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to create the CellTiter-Glo® Reagent.

  • Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the THZ1 concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Table 1: Representative IC50 Values of THZ1 in MYC-Driven Cancer Cell Lines

Cell LineCancer TypeMYC StatusTHZ1 IC50 (nM)Reference
KellyNeuroblastomaMYCN Amplified~50[1]
NALM6B-cell Acute Lymphoblastic Leukemia-101.2[6]
REHB-cell Acute Lymphoblastic Leukemia-26.26[6]
Multiple Myeloma Cell LinesMultiple MyelomaVarious<300[7]
Breast Cancer Cell LinesBreast CancerVarious80-300 (2-day treatment)[8]
Unveiling the Transcriptome: RNA-Sequencing Analysis

RNA-sequencing (RNA-seq) is a powerful tool to globally assess the transcriptional changes induced by THZ1 treatment. This allows for the identification of downregulated oncogenic pathways and confirms the suppression of the MYC transcriptional program.

Protocol: RNA-Sequencing and Data Analysis

  • Cell Treatment and RNA Isolation: Treat MYC-driven cancer cells with THZ1 at a concentration around the IC50 value for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle-treated control. Isolate total RNA using a TRIzol-based method or a commercial kit, ensuring high quality and integrity (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the isolated RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million).

  • Data Analysis Pipeline:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the reference human genome (e.g., hg38) using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between THZ1-treated and control samples. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID to identify enriched biological pathways and gene ontologies among the differentially expressed genes.

Expected Outcome: RNA-seq analysis of THZ1-treated MYC-driven cancer cells is expected to show a global downregulation of transcription.[9][10] Specifically, a significant enrichment for the downregulation of MYC target genes and pathways related to cell cycle progression, metabolism, and DNA replication should be observed.

Mapping the Epigenetic Landscape: ChIP-Sequencing for Super-Enhancer Identification

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for identifying super-enhancers. By targeting histone modifications associated with active enhancers, such as H3K27ac, one can map the genomic locations of these critical regulatory regions.

Protocol: H3K27ac ChIP-Sequencing and Super-Enhancer Analysis

  • Chromatin Preparation:

    • Crosslink cells with 1% formaldehyde for 10 minutes at room temperature to fix protein-DNA interactions. Quench the reaction with glycine.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for H3K27ac overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • DNA Purification:

    • Elute the chromatin from the beads and reverse the crosslinks by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and an input control (chromatin that has not been immunoprecipitated). Sequence the libraries on a high-throughput platform.

  • Data Analysis for Super-Enhancer Identification:

    • Alignment and Peak Calling: Align the sequencing reads to the reference genome and use a peak calling algorithm like MACS2 to identify regions of H3K27ac enrichment (enhancers).

    • Super-Enhancer Identification: Use an algorithm like ROSE (Rank Ordering of Super-Enhancers) to identify super-enhancers.[11][12][13] ROSE stitches together enhancers that are in close genomic proximity and then ranks them based on the H3K27ac signal. Super-enhancers are defined as those above the inflection point of the ranked enhancer distribution.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_molecular Molecular Analysis Start MYC-Driven Cancer Cell Lines Treatment Treat with THZ1 (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability RNA_Isolation RNA Isolation Treatment->RNA_Isolation ChIP Chromatin Immunoprecipitation (H3K27ac) Treatment->ChIP Western_Blot Western Blot (p-RNAPII, MYC) Treatment->Western_Blot IC50 Determine IC50 Viability->IC50 RNA_Seq RNA-Sequencing RNA_Isolation->RNA_Seq RNA_Data Differential Gene Expression Analysis RNA_Seq->RNA_Data Pathway_Analysis Pathway Enrichment (e.g., GSEA) RNA_Data->Pathway_Analysis ChIP_Seq ChIP-Sequencing ChIP->ChIP_Seq ChIP_Data Super-Enhancer Identification (ROSE) ChIP_Seq->ChIP_Data Protein_Quant Quantify Protein Expression Changes Western_Blot->Protein_Quant caption Experimental Workflow for Assessing THZ1 Efficacy.

Figure 2: Experimental Workflow for Assessing THZ1 Efficacy.

Section 4: Concluding Remarks and Future Directions

The targeting of transcriptional addiction through the inhibition of CDK7 with THZ1 represents a promising therapeutic strategy for MYC-driven cancers. This approach moves beyond the direct targeting of an "undruggable" oncogene to exploit a fundamental vulnerability of the cancer cell's rewired regulatory circuitry. The methodologies outlined in this guide provide a comprehensive framework for researchers to investigate this phenomenon, from initial assessments of cellular viability to in-depth molecular profiling of the transcriptional and epigenetic landscape.

Future research in this area will likely focus on the development of next-generation CDK7 inhibitors with improved pharmacokinetic properties and reduced off-target effects. Furthermore, combination therapies that pair CDK7 inhibitors with other targeted agents or immunotherapies hold the potential to overcome resistance and enhance therapeutic efficacy. A deeper understanding of the intricate interplay between super-enhancers, core transcriptional regulatory circuits, and the development of transcriptional addiction will continue to fuel the discovery of novel therapeutic strategies for a wide range of malignancies.

References

  • Genome Research. (2016, January 8). Supplemental Information Supplemental Methods Identification of H3K27ac ChIP-seq peaks and super-enhancers Among the possibilit. Retrieved from [Link]

  • CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. (2019, February 26). Oxford Academic. Retrieved from [Link]

  • Experimental Validation and Prediction of Super-Enhancers: Advances and Challenges. (n.d.). MDPI. Retrieved from [Link]

  • A New Insight into MYC Action: Control of RNA Polymerase II Methylation and Transcription Termination. (n.d.). PMC - NIH. Retrieved from [Link]

  • Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. (n.d.). Translational Cancer Research. Retrieved from [Link]

  • THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing. (n.d.). PMC - NIH. Retrieved from [Link]

  • CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. (2021, April 6). Frontiers. Retrieved from [Link]

  • Improved ChIP Sequencing for H3K27ac Profiling and Super-Enhancer Analysis Assisted by Fluorescence-Activated Sorting of Formalin-Fixed Paraffin-Embedded Tissues. (2025, January 22). PMC. Retrieved from [Link]

  • The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. (n.d.). PMC. Retrieved from [Link]

  • High-performance method for identification of super enhancers from ChIP-Seq data with configurable cloud virtual machines. (n.d.). NIH. Retrieved from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications. (n.d.). Cell. Retrieved from [Link]

  • Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. (2019, October 18). PMC - PubMed Central. Retrieved from [Link]

  • Oncogenic super-enhancers in cancer: mechanisms and therapeutic targets. (n.d.). PMC - NIH. Retrieved from [Link]

  • Drug screening experiments are performed with various cancer models... (n.d.). ResearchGate. Retrieved from [Link]

  • Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. (n.d.). PMC. Retrieved from [Link]

  • (A) Summary of TFIIH/CDK7 kinase targets that are implicated in... (n.d.). ResearchGate. Retrieved from [Link]

  • A human RNA polymerase II complex associated with SRB and DNA-repair proteins. (n.d.). Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

  • Figure 3. Low-dose THZ1 silences MYC-activated genes (A) Log IC 50... (n.d.). ResearchGate. Retrieved from [Link]

  • CellTiter-Glo Assay. (n.d.). Oslo University Hospital Research. Retrieved from [Link]

  • Super Enhancer Identification for Functional Genomics and Disease Mechanism Research. (n.d.). Active Motif. Retrieved from [Link]

  • Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. (2020, October 15). Genes & Development. Retrieved from [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Super Enhancers in Cancers, Complex Disease, and Developmental Disorders. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours. (2025, August 6). ResearchGate. Retrieved from [Link]

  • CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer. (n.d.). PMC. Retrieved from [Link]

  • Western Blot Protocol. (n.d.). OriGene Technologies Inc.. Retrieved from [Link]

  • A, Flowchart illustrating the process used for high-throughput drug... (n.d.). ResearchGate. Retrieved from [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery. (n.d.). PMC. Retrieved from [Link]

  • THZ1 IC50 data in breast cancer cell line panel after 2 days and 7 days... (n.d.). ResearchGate. Retrieved from [Link]

  • Super-enhancer identification. (n.d.). HemTools latest documentation. Retrieved from [Link]

  • Human TFIIH Kinase CDK7 Regulates Transcription-Associated Chromatin Modifications. (2017, August 1). ScienceDirect. Retrieved from [Link]

  • The molecular understanding of super-enhancer dysregulation in cancer. (n.d.). PubMed. Retrieved from [Link]

  • 4.3. CellTiter-Glo Viability Assay (CTG). (n.d.). Bio-protocol. Retrieved from [Link]

  • Young Lab :: ROSE - Ranking Of Super Enhancer, Download. (n.d.). Young Lab. Retrieved from [Link]

  • Flow diagram of new cancer drugs and indications with FDA approval... (n.d.). ResearchGate. Retrieved from [Link]

Sources

difference between THZ1 free base and dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Distinctions, Solubility Mechanics, and Application Protocols

Executive Summary

THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) that targets a remote cysteine residue (Cys312) outside the canonical kinase domain.[1] In experimental workflows, the distinction between THZ1 Free Base and THZ1 Dihydrochloride (2HCl) is not merely semantic—it dictates solubility, stability, and in vivo bioavailability.

  • THZ1 Free Base is the lipophilic form, optimal for generating high-concentration stocks in organic solvents (DMSO) for in vitro cellular assays.

  • THZ1 Dihydrochloride (2HCl) is the protonated salt form, engineered to lower the pKa barrier for aqueous solubility, making it the mandatory choice for in vivo animal studies or aqueous-sensitive structural biology.

Using the wrong form leads to two common failure modes: compound precipitation (dosing failure) or stoichiometric errors (concentration inaccuracy due to molecular weight mismatch).

Chemical & Physical Properties[1][2][3][4][5]

The core difference lies in the protonation state of the terminal dimethylamine group and the secondary amine on the linker. This protonation dramatically alters the solvation shell around the molecule in aqueous environments.

Comparative Data Table
FeatureTHZ1 Free BaseTHZ1 Dihydrochloride (2HCl)
CAS Number 1604810-83-42095433-94-4
Molecular Weight 566.05 g/mol 638.97 g/mol
Formula


Solubility (DMSO) High (>30 mg/mL)High (>30 mg/mL)
Solubility (Water) Insoluble Soluble (up to 10-25 mg/mL in vehicle)
Primary Use In vitro (Cellular Assays)In vivo (Mouse/Rat Xenografts)
Storage -20°C (Solid/DMSO Stock)-20°C (Solid), Desiccate strictly

Critical Note on Molecular Weight: Some vendors supply a Mono-hydrochloride form (MW ~602.51). Always verify the specific MW on your Certificate of Analysis (CoA) before calculating molarity. The 2HCl form is preferred for in vivo work due to superior dissolution kinetics.

Mechanism of Solubility & Stability

The Solubility Switch

The THZ1 molecule contains a hydrophobic indole-pyrimidine core and a flexible linker ending in a dimethylamino-butenamide warhead.

  • Free Base: In neutral pH (water), the molecule remains uncharged and aggregates due to pi-pi stacking of the aromatic core, leading to immediate precipitation.

  • Dihydrochloride Salt: The acid treatment protonates the basic nitrogen atoms (primarily the terminal dimethylamine). This introduces positive point charges, disrupting aggregation and allowing water molecules to solvate the compound via ion-dipole interactions.

Covalent Warhead Stability

THZ1 contains an acrylamide moiety (the "warhead") that covalently bonds to Cys312 of CDK7.

  • Risk: This warhead is electrophilic. In the presence of nucleophiles (thiols like DTT, Beta-mercaptoethanol) or high pH, the drug can be deactivated before it reaches the target.

  • Protocol Implication: Never store THZ1 (either form) in buffers containing DTT. For in vitro kinase assays, add DTT only at the final reaction step if strictly necessary.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct form and the appropriate formulation pathway.

THZ1_Workflow Start Experimental Goal InVitro In Vitro (Cell Culture / Biochem) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo FreeBase THZ1 Free Base (CAS 1604810-83-4) InVitro->FreeBase Preferred Salt THZ1 Dihydrochloride (CAS 2095433-94-4) InVivo->Salt Mandatory DMSO_Stock Prepare 10mM Stock in 100% DMSO FreeBase->DMSO_Stock Aqueous_Vehicle Formulate in 10% DMSO / 90% D5W or PEG/Tween FreeBase->Aqueous_Vehicle PRECIPITATION RISK Salt->Aqueous_Vehicle Assay Dilute 1:1000 into Media (Final DMSO < 0.1%) DMSO_Stock->Assay Injection IP or IV Injection (10 mg/kg BID) Aqueous_Vehicle->Injection

Figure 1: Operational workflow for selecting THZ1 forms based on experimental context. Note the critical risk of precipitation if Free Base is used for aqueous formulation.

Detailed Formulation Protocols

In Vitro Stock Preparation (Free Base)

Objective: Create a stable 10 mM stock solution.

  • Calculate: For 10 mg of THZ1 Free Base (MW 566.05):

    
    
    
    
    
  • Solubilize: Add anhydrous DMSO to the vial. Vortex for 30 seconds.

  • Aliquot: Dispense into light-protective tubes (amber) to avoid freeze-thaw cycles.

  • Store: -80°C (Preferred) or -20°C. Stable for 6 months.

In Vivo Vehicle Formulation (Dihydrochloride)

Objective: Prepare a clear solution for Intraperitoneal (IP) injection at 10 mg/kg.[2] Standard Vehicle: 10% DMSO in D5W (5% Dextrose in Water).

Protocol:

  • Weighing: Weigh the required amount of THZ1 Dihydrochloride .

    • Correction Factor: You must account for the salt weight. If the dose is 10 mg/kg of active drug (free base equivalent), calculate the mass of salt needed:

      
      
      
      
      
  • Primary Solubilization: Dissolve the powder completely in 10% of the final volume using pure DMSO. Vortex until clear.

    • Tip: If particles persist, sonicate at 37°C for <5 mins.

  • Dilution: Slowly add 90% of the final volume using D5W (5% Dextrose in Water).

    • Critical Step: Add the D5W dropwise while vortexing. Dumping it in all at once can shock the solution and cause precipitation.

  • Verification: The solution should be clear yellow. If cloudy, do not inject.

Alternative "Tough" Formulation (for higher concentrations): If >2 mg/mL is required, use: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water .

  • Order of addition: DMSO

    
     PEG300 
    
    
    
    Tween 80
    
    
    Water.[3][4] Mix thoroughly between each addition.

Pharmacokinetics & Safety

Bioavailability

The Dihydrochloride salt significantly improves


 and AUC (Area Under Curve) compared to the free base when delivered in aqueous vehicles.
  • Half-life (

    
    ):  Short (~45 min in mouse plasma).[5]
    
  • Dosing Regimen: Due to the short half-life but irreversible binding mechanism, Twice Daily (BID) dosing (e.g., 10 mg/kg BID) is standard to maintain target occupancy [1].

Toxicity Warning

THZ1 is a covalent inhibitor.[1][3][6][7][2][4] It permanently modifies proteins.

  • Handling: Use double gloves. Weigh in a fume hood.

  • In Vivo Toxicity: Generally well-tolerated at 10 mg/kg BID, but monitor for weight loss >15% as a sign of off-target toxicity or excessive CDK inhibition in normal proliferating tissues (gut/bone marrow).

References

  • Kwiatkowski, N., et al. (2014).[1] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[1][7] Nature, 511(7511), 616-620.[1] [Link]

  • Wang, Y., et al. (2015). "THZ1, a covalent CDK7 inhibitor, selectively targets MYCN-amplified neuroblastoma." Cell, 163(1), 174-186. [Link]

Sources

The Covalent Specificity Landscape of THZ1: Dissecting CDK7 vs. CDK12/13 Inhibition

[1][2][3]

Executive Summary

THZ1 is often categorized simply as a CDK7 inhibitor, but this reductionist view compromises experimental rigor. In reality, THZ1 functions as a concentration-dependent, multi-target covalent inhibitor . Its primary target is CDK7 (IC₅₀ < 10 nM), but at concentrations commonly used in phenotypic screens (>100 nM), it systematically engages CDK12 and CDK13.

This technical guide delineates the structural and kinetic basis of this selectivity profile. It provides researchers with the "Selectivity Window" required to distinguish transcriptional initiation effects (CDK7-driven) from elongation defects (CDK12/13-driven), supported by self-validating experimental protocols.

Part 1: The Structural Basis of Selectivity

Unlike ATP-competitive inhibitors that rely solely on non-covalent affinity (

covalent "warhead" mechanism
The "Remote Cysteine" Homology

The specificity of THZ1 arises because only a small subset of the kinome possesses a cysteine residue in the C-terminal extension of the kinase domain.

Target KinaseKey Cysteine ResidueStructural LocationRole in Selectivity
CDK7 Cys312 C-terminal extensionPrimary Target. High accessibility allows rapid covalent modification at low nM concentrations.
CDK12 Cys1039 C-terminal extensionSecondary Target. Homologous position to Cys312. Engaged at higher concentrations or longer exposure times.
CDK13 Cys1017 *C-terminal extensionSecondary Target. High structural homology to CDK12; typically co-inhibited with CDK12.
CDK9 NoneN/AOff-Target Sparing. Lacks the remote cysteine, rendering it resistant to THZ1 covalent inhibition (reversible binding only).

*Note: Residue numbering may vary slightly based on isoform, but the structural homology remains constant.

Visualization: The Covalent Mechanism

The following diagram illustrates the kinetic differentiation between the primary and secondary targets.

THZ1_MechanismTHZ1THZ1 Molecule(Acrylamide Warhead)CDK7CDK7 (Cys312)High ReactivityTHZ1->CDK7 Fast Kinetics(< 50 nM)CDK12_13CDK12/13 (Cys1039/1017)Lower ReactivityTHZ1->CDK12_13 Slower Kinetics(> 100 nM)Complex_7CDK7-THZ1Irreversible Complex(Transcriptional Initiation Block)CDK7->Complex_7 Covalent BondComplex_12CDK12/13-THZ1Irreversible Complex(Elongation Block)CDK12_13->Complex_12 Covalent Bond

Caption: Kinetic partitioning of THZ1. The compound preferentially saturates CDK7 due to favorable geometry, engaging CDK12/13 only as concentration or time increases.

Part 2: Quantitative Profiling & The Selectivity Window

To use THZ1 accurately, you must define your "Selectivity Window." The table below contrasts THZ1 with THZ531 , a structural analog optimized to flip the selectivity profile (targeting CDK12/13 while sparing CDK7).[1]

Comparative IC₅₀ Profile

Data synthesized from Kwiatkowski et al. (2014) and Zhang et al. (2016).

CompoundCDK7 IC₅₀CDK12 IC₅₀CDK13 IC₅₀Specificity Conclusion
THZ1 3.2 nM ~158 nM~69 nMCDK7 Selective at <50 nM.Pan-CDK7/12/13 at >100 nM.
THZ531 8,500 nM158 nM 69 nM CDK12/13 Selective. Use as a negative control for CDK7-specific effects.
The "Application Scientist" Insight

Do not use THZ1 at 1 µM to claim CDK7 specificity. At 1 µM, THZ1 saturates CDK7, CDK12, and CDK13. If you observe a phenotype at 1 µM that is absent at 50 nM, it is likely driven by CDK12/13 inhibition, not CDK7.

Part 3: Mechanistic Divergence (Downstream Biomarkers)

Distinguishing which kinase is responsible for a phenotype requires analyzing the phosphorylation status of the RNA Polymerase II C-terminal Domain (CTD).

  • CDK7 (The Initiator): Phosphorylates Ser5 (and Ser7).[2] Essential for Promoter Pause Release and Capping.

  • CDK12/13 (The Elongators): Phosphorylate Ser2 . Essential for productive elongation and 3' end processing.

Pathway Visualization: The Phosphorylation Cascade

PolII_PhosphorylationPolII_UnPol II (Unphosphorylated)Ser5CTD Ser5-P(Initiation/Pausing)PolII_Un->Ser5 Promoted by CDK7CDK7CDK7 ActivityCDK7->Ser5Ser2CTD Ser2-P(Elongation)Ser5->Ser2 Transition to ElongationCDK12CDK12/13 ActivityCDK12->Ser2THZ1_LowTHZ1 (50nM)THZ1_Low->CDK7 BlocksTHZ1_HighTHZ1 (500nM)THZ1_High->CDK7THZ1_High->CDK12 Blocks

Caption: Dose-dependent interruption of the transcription cycle. Low-dose THZ1 halts initiation (Ser5); high-dose halts both initiation and elongation (Ser2).

Part 4: Experimental Protocols for Validation

To rigorously validate target engagement in your specific cell line, utilize the following self-validating workflows.

Protocol A: The "Shift" Assay (Biochemical Validation)

Objective: Confirm covalent binding of THZ1 to CDK7/12/13.[1][2][3] Principle: Covalent modification adds mass and alters charge, often detectable by mobility shift or competition assays.

  • Lysate Preparation: Harvest

    
     cells; lyse in mild detergent buffer (1% Triton X-100) with protease inhibitors.
    
  • Probe Treatment:

    • Arm 1 (Control): DMSO.

    • Arm 2 (Competition): Pre-treat lysate with free THZ1 (100 nM vs 1 µM) for 30 mins.

    • Arm 3 (Pull-down): Add biotin-THZ1 (1 µM) to all arms for 4 hours at 4°C.

  • Capture: Add Streptavidin-agarose beads; rotate overnight.

  • Wash & Elute: Wash beads 3x with lysis buffer (high salt wash recommended to remove non-covalent binders). Boil in SDS loading buffer.

  • Readout: Western Blot for CDK7, CDK12, and CDK13.

    • Success Criteria: Pre-treatment with free THZ1 should prevent biotin-THZ1 pull-down.

    • Selectivity Check: 100 nM free THZ1 should compete out CDK7 signal but retain CDK12/13 signal on the beads.

Protocol B: The "Rescue" Control (Genetic Validation)

Objective: Prove phenotypic effects are on-target. Causality: If THZ1 kills cells via CDK7 inhibition, a mutant CDK7 refractory to covalent binding should rescue viability.[2]

  • Construct Generation: Create a CDK7^{C312S} mutant (Cysteine to Serine). This mutant retains kinase activity but cannot bind THZ1 covalently.

  • Transfection: Express Wild-Type (WT) CDK7 or C312S-CDK7 in cells (doxycycline-inducible vector preferred).

  • Treatment: Treat with THZ1 dose-response (1 nM to 10 µM).

  • Analysis: Measure cell viability (CellTiter-Glo) or Pol II Ser5 levels.

    • Result: The IC₅₀ for THZ1 should shift dramatically (e.g., >50-fold) in C312S-expressing cells compared to WT.

References

  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[3][4] Nature, 511(7511), 616–620.

  • Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors.[2] Nature Chemical Biology, 12(10), 876–884.

  • Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology, 26(6), 792-803.

  • Gao, Y., et al. (2018). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology, 25(2), 135–149.

Therapeutic Potential of THZ1 in T-Cell Acute Lymphoblastic Leukemia: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of THZ1 in T-Cell Acute Lymphoblastic Leukemia Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the accumulation of immature T-cell progenitors. While intensification of chemotherapy has improved survival, relapsed and refractory T-ALL remains a clinical challenge. This guide analyzes the therapeutic mechanism of THZ1 , a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] By exploiting the "transcriptional addiction" of T-ALL cells, THZ1 selectively dismantles the super-enhancer (SE) landscape driving key oncogenes such as TAL1, MYB, and RUNX1, offering a precision medicine approach distinct from conventional cytotoxic agents.

Part 1: Mechanistic Architecture
1.1 The Target: CDK7 and Transcriptional Addiction

CDK7 forms the kinase core of the TFIIH (Transcription Factor IIH) complex.[4] It plays a dual role:

  • Cell Cycle Regulation: Activating CDK1, CDK2, and CDK4/6 (CAK activity).

  • Transcriptional Initiation: Phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7).

T-ALL cells frequently harbor somatic mutations or translocations that generate Super-Enhancers (SEs) —large clusters of regulatory elements that drive high-level expression of lineage-specific oncogenes. These SE-driven genes are exceptionally sensitive to perturbations in the transcriptional machinery.

1.2 The Inhibitor: THZ1 Mechanism of Action

THZ1 is unique among kinase inhibitors due to its covalent binding mode.[1][2][3][4][5]

  • Binding Site: It targets a remote cysteine residue (Cys312 ) located outside the canonical ATP-binding pocket of CDK7.

  • Selectivity: This structural specificity allows THZ1 to achieve irreversible inhibition of CDK7 with high selectivity over other CDKs, despite the conserved nature of the kinase domain.

  • Downstream Effect: Treatment results in the loss of RNAPII CTD phosphorylation (specifically Ser5/7), leading to transcriptional pausing and the preferential collapse of short-lived transcripts driven by SEs.

1.3 Pathway Visualization

The following diagram illustrates the cascade from THZ1 binding to T-ALL apoptosis.

THZ1_Mechanism cluster_SE Super-Enhancer Landscape THZ1 THZ1 (Inhibitor) CDK7 CDK7 (TFIIH Complex) Target: Cys312 THZ1->CDK7 Covalent Binding RNAPII RNA Polymerase II (CTD) Loss of p-Ser5/p-Ser7 CDK7->RNAPII Inhibits Phosphorylation SE_Complex Super-Enhancer Transcriptional Machinery RNAPII->SE_Complex Transcriptional Pausing Oncogenes Oncogene Downregulation (TAL1, MYB, RUNX1, GATA3) SE_Complex->Oncogenes Preferential Collapse Apoptosis Apoptosis & Cell Cycle Arrest (G2/M Block) Oncogenes->Apoptosis Loss of Survival Signals

Caption: THZ1 covalently binds CDK7 at Cys312, blocking RNAPII phosphorylation and collapsing super-enhancer-driven oncogenic networks.

Part 2: Preclinical Efficacy Profile
2.1 In Vitro Sensitivity (T-ALL Cell Lines)

T-ALL cell lines exhibit nanomolar sensitivity to THZ1. The "transcriptional addiction" hypothesis is validated by the correlation between SE-dependency and drug sensitivity.

Cell LineSubtype / Key DriverIC50 (nM)Response Phenotype
Jurkat TAL1+ / LMO1+~50Apoptosis, G2/M Arrest
KOPT-K1 TAL1+ / NOTCH1 mut< 100Rapid Apoptosis
Loucy ETP-ALL / MEF2C< 200Apoptosis
DND-41 TLX1+< 200Apoptosis
MOLT-4 TAL1+~60Apoptosis
BJ FibroblastsNormal Control> 1000Cell Cycle Arrest (Reversible)

Data synthesized from Kwiatkowski et al. (2014) and subsequent validation studies.

2.2 In Vivo Efficacy (Xenograft Models)

In murine xenograft models (e.g., KOPT-K1 or Jurkat engraftment), THZ1 demonstrates potent anti-leukemic activity.

  • Standard Dosage: 10 mg/kg, administered twice daily (BID) via intraperitoneal (IP) injection.[6]

  • Vehicle: Typically formulated in 10% DMSO in D5W (5% Dextrose in Water) or specialized captisol-based formulations.

  • Outcome: Significant reduction in tumor burden (bioluminescence imaging) and prolonged survival compared to vehicle control, with minimal weight loss (indicating tolerability).

Part 3: Technical Workflow: Validating THZ1 Efficacy

For researchers aiming to validate THZ1 in new T-ALL models or patient-derived xenografts (PDX), the following self-validating protocol is recommended.

3.1 Experimental Design Diagram

Experimental_Workflow cluster_Readouts Validation Readouts Start T-ALL Cells (0.5-1.0 x 10^6/mL) Treatment THZ1 Treatment (10 - 500 nM, 24-72h) Start->Treatment Viability Viability Assay (CellTiter-Glo) Treatment->Viability Western Western Blot (Target Engagement) Treatment->Western ChIP ChIP-Seq (H3K27ac / RNAPII) Treatment->ChIP Analysis Data Analysis IC50 & SE Ranking Viability->Analysis Dose-Response Western->Analysis p-Ser5/7 Loss ChIP->Analysis Enhancer Occ.

Caption: Multimodal validation workflow combining phenotypic viability assays with mechanistic biochemical readouts.

3.2 Step-by-Step Protocol

A. Target Engagement (Western Blot)

  • Objective: Confirm CDK7 inhibition via RNAPII CTD phosphorylation status.

  • Timepoint: 4 to 6 hours post-treatment (early mechanistic response).

  • Protocol:

    • Treat T-ALL cells (e.g., Jurkat) with THZ1 (100 nM) and DMSO control.

    • Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors.

    • Critical Step: Sonicate lysates to shear chromatin, as RNAPII is chromatin-bound.

    • Immunoblot for:

      • RNAPII p-Ser5 (Clone 3E8) – Primary biomarker of efficacy.

      • RNAPII p-Ser7 (Clone 4E12).

      • Total RNAPII (Clone 8WG16).

      • TAL1 / MYB (Downstream oncogenic targets).

    • Success Criteria: >80% reduction in p-Ser5/7 signal relative to Total RNAPII.

B. Super-Enhancer Profiling (ChIP-Seq)

  • Objective: Map the loss of RNAPII occupancy at SE loci.

  • Protocol:

    • Crosslink cells with 1% formaldehyde.

    • Perform Chromatin Immunoprecipitation (ChIP) using antibodies for H3K27ac (to define SEs) and RNAPII .

    • Sequence and align reads (hg19/hg38).

    • Analysis: Use the ROSE (Rank Ordering of Super-Enhancers) algorithm to identify SEs. Compare RNAPII density at SEs vs. Typical Enhancers (TEs) in THZ1-treated vs. control samples.

    • Expected Result: Disproportionate loss of RNAPII density at SE-driven loci (e.g., TAL1, RUNX1).

Part 4: Challenges & Clinical Translation
4.1 Toxicity and Therapeutic Window

While THZ1 is highly potent, CDK7 is essential for normal cell transcription. The therapeutic window exists because cancer cells with high transcriptional loads (SE-driven) are hypersensitive. However, clinical translation requires careful dosing to avoid systemic toxicity (e.g., myelosuppression). Second-generation inhibitors (e.g., SY-1365) are being developed to optimize pharmacokinetic properties.

4.2 Resistance Mechanisms

Emerging data suggests potential resistance routes:

  • ABC Transporter Upregulation: Increased efflux of the drug.

  • Adaptive Metabolic Rewiring: Shifts in MYC-dependent metabolic pathways.

  • Bcl-2 Family Compensation: Upregulation of anti-apoptotic proteins (MCL-1, BCL-2) to survive transcriptional stress.

4.3 Combination Strategies

To prevent resistance, THZ1 shows synergy with:

  • Bcl-2 Inhibitors (Venetoclax/ABT-199): THZ1 downregulates MCL-1 (a short-lived protein), sensitizing cells to BCL-2 inhibition.

  • Gamma-Secretase Inhibitors (GSIs): For NOTCH1-mutated T-ALL, combining transcriptional inhibition with NOTCH blockade enhances cytotoxicity.

References
  • Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Source: Nature (2014) Significance: The foundational paper describing the discovery of THZ1 and its efficacy in T-ALL.[2]

  • CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer. Source: Cell (2014) Significance:[1] Establishes the mechanism of SE-driven transcriptional addiction and THZ1 sensitivity.

  • The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. Source: Clinical Cancer Research (2019) Significance:[2][4][6][7][8][9][10][11] Validates in vivo protocols and combination strategies with Bcl-2 inhibitors relevant to hematologic malignancies.

  • Targeting dual oncogenic machineries driven by TAL1 and PI3K-AKT pathways in T-cell acute lymphoblastic leukemia. Source: Haematologica (2023) Significance:[2][4][7][8][9][11][12] Discusses the interplay between transcriptional drivers (TAL1) and signaling pathways, providing context for combination therapies.

  • CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Source:[11][13] Frontiers in Oncology (2021) Significance: Highlights the metabolic impact of THZ1 and IC50 methodologies applicable to ALL.

Sources

Technical Guide: THZ1 Dihydrochloride – Covalent CDK7 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

THZ1 is a first-in-class, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Unlike reversible kinase inhibitors, THZ1 targets a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7, allowing for irreversible inhibition and high selectivity. This guide details the chemical properties, mechanism of action, and validated experimental protocols for THZ1 dihydrochloride, focusing on its application in dissecting transcriptional addiction in super-enhancer-driven cancers (e.g., T-ALL, MYCN-amplified neuroblastoma).

Part 1: Chemical Identity & Physiochemical Properties

Researchers must distinguish between the free base and the dihydrochloride salt forms of THZ1. The dihydrochloride form (2HCl) is often preferred for improved aqueous solubility in initial assay buffers, though DMSO remains the primary stock solvent.

Table 1: Chemical Specifications
PropertyTHZ1 (Free Base)THZ1 Dihydrochloride
CAS Number 1604810-83-4 2095433-94-4
Molecular Formula C₃₁H₂₈ClN₇O₂C₃₁H₃₀Cl₃N₇O₂
Molecular Weight 566.05 g/mol ~638.97 g/mol
Appearance Yellow to off-white solidYellow solid
Solubility (DMSO) Soluble (>25 mg/mL)Soluble (>30 mg/mL)
Solubility (Water) InsolublePoor (Soluble only in formulated vehicle)
Storage -20°C (Solid), -80°C (Solution)-20°C (Solid), -80°C (Solution)

Critical Handling Note: THZ1 is sensitive to light and moisture. Stock solutions in DMSO should be aliquoted to avoid freeze-thaw cycles.

Part 2: Mechanism of Action (The Science)

The Covalent Advantage

THZ1 derives its potency from a dual mechanism:

  • ATP Site Binding: The core scaffold binds the ATP pocket.

  • Covalent Locking: An acrylamide "warhead" forms an irreversible covalent bond with Cys312 on CDK7.

Transcriptional Addiction

CDK7 is a component of the TFIIH complex and the CDK-Activating Kinase (CAK).[2] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (initiation) and Serine 7. Inhibition of CDK7 leads to a global downregulation of transcription. However, cancer cells driven by super-enhancers (large clusters of enhancers driving oncogenes like MYC, RUNX1, or MCL1) are hypersensitive to this inhibition due to the high turnover of transcriptional machinery required to maintain these oncogenic states.

Diagram 1: CDK7 Inhibition Pathway

The following diagram illustrates the cascade from THZ1 binding to the collapse of the oncogenic state.

CDK7_Pathway THZ1 THZ1 Inhibitor CDK7 CDK7 (Cys312) THZ1->CDK7 Binds Complex Covalent Irreversible Complex CDK7->Complex Covalent Modification RNAPII RNAPII CTD Phosphorylation (Ser5/7) Complex->RNAPII Blocks Phosphorylation SuperEnhancer Super-Enhancer Driven Genes (MYC, RUNX1, MCL1) RNAPII->SuperEnhancer Required for Transcription Apoptosis Apoptosis & Tumor Regression SuperEnhancer->Apoptosis Downregulation leads to

Caption: THZ1 covalently binds Cys312 of CDK7, blocking RNAPII phosphorylation and selectively collapsing super-enhancer-driven oncogenic transcription.[1]

Part 3: Validated Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: Determine IC50 of THZ1 in cancer cell lines (e.g., Jurkat, MOLT-4).

  • Preparation: Dissolve THZ1 2HCl in DMSO to create a 10 mM stock.

  • Seeding: Plate cells (e.g., 2,000–5,000 cells/well) in 96-well plates.

  • Treatment:

    • Perform a 9-point serial dilution (1:3) starting from 1 µM down to ~0.5 nM.

    • Include a DMSO-only control (0.1% final concentration).

    • Incubate for 72 hours at 37°C.

  • Readout: Add CellTiter-Glo® reagent (or Resazurin). Measure luminescence/fluorescence.

  • Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.

    • Expected Result: Sensitive lines (T-ALL) typically show IC50 < 50 nM.

Protocol 2: In Vivo Formulation (Mouse Xenograft)

Challenge: THZ1 has poor water solubility. Proper formulation is critical for bioavailability.

Validated Vehicle A (Standard):

  • Composition: 10% DMSO in D5W (5% Dextrose in Water).[3][4]

  • Preparation: Dissolve THZ1 in DMSO first, then slowly add D5W with vortexing. Use immediately.

Validated Vehicle B (Enhanced Solubility):

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[5]

  • Preparation:

    • Dissolve THZ1 in DMSO.

    • Add PEG300 and mix.

    • Add Tween 80 and mix.

    • Add Saline last.[5]

  • Dosing: 10 mg/kg, Intraperitoneal (IP), Twice Daily (BID).[2][3][4]

Protocol 3: Biomarker Validation (Western Blot)

To confirm "on-target" activity, you must assess RNAPII phosphorylation status.[6]

  • Treatment: Treat cells with THZ1 (100 nM) for 4–6 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease AND phosphatase inhibitors.

  • Antibodies:

    • Primary: Anti-RNAPII CTD p-Ser5 (or p-Ser2), Anti-CDK7, Anti-Cleaved PARP (apoptosis marker).

    • Control: Anti-Total RNAPII, Anti-GAPDH.

  • Result: Look for a significant decrease in p-Ser5/p-Ser2 bands without a loss of Total RNAPII.

Diagram 2: Experimental Workflow

This workflow ensures robust data generation, moving from stock preparation to validated biological readout.

Workflow Stock Stock Prep 10mM in DMSO QC Quality Check (Solubility) Stock->QC InVitro In Vitro Assay (72h Viability) QC->InVitro InVivo In Vivo Study (10mg/kg IP BID) QC->InVivo WB Western Blot (p-RNAPII Ser5) InVitro->WB Confirm Mechanism Data Data Analysis (IC50 / Tumor Vol) InVitro->Data InVivo->WB PD Marker Check InVivo->Data WB->Data

Caption: Integrated workflow for THZ1 validation: from DMSO stock preparation to in vitro/in vivo assays and biomarker confirmation.

Part 4: Troubleshooting & FAQs

Q: My THZ1 precipitates when adding water/media.

  • A: This is common. Ensure you dilute the DMSO stock into the media rapidly while vortexing. For in vivo work, use the PEG300/Tween 80 formulation (Vehicle B) to improve stability.

Q: Is the inhibition reversible if I wash the cells?

  • A: No. Because THZ1 binds covalently to Cys312, the inhibition is irreversible. Washout experiments will show persistent inhibition of RNAPII phosphorylation for hours after drug removal, until new CDK7 protein is synthesized.

Q: What is the primary toxicity concern?

  • A: While THZ1 is selective for cancer cells due to transcriptional addiction, high doses can affect normal proliferating cells (e.g., bone marrow). The 10 mg/kg BID dose is generally the maximum tolerated dose (MTD) in mice.

References

  • Kwiatkowski, N., et al. (2014).[7][8] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[2][7] Nature, 511(7511), 616-620.[7][8]

  • Chipumuro, E., et al. (2014). CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer. Cell, 159(5), 1126-1139.

  • Wang, Y., et al. (2015). CDK7 inhibition suppresses aberrant high-order chromatin organization and 3D genomic interactions in T-ALL. Molecular Cell, 59(4), 576-587.[7]

  • Selleckchem. THZ1 Dihydrochloride Product Data.

  • TargetMol. THZ1 In Vivo Formulation Guide.

Sources

Methodological & Application

Technical Application Note: Optimizing THZ1 Dihydrochloride Solubilization for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

THZ1 Dihydrochloride (THZ1-2HCl) is a potent, covalent inhibitor of CDK7, widely used to probe transcriptional regulation in cancer.[1] Despite being a hydrochloride salt, THZ1-2HCl exhibits negligible solubility in pure water .[1]

This guide provides a definitive protocol for solubilizing THZ1-2HCl. The core directive is unequivocal: Dimethyl Sulfoxide (DMSO) is the required solvent for primary stock solutions. Aqueous buffers (water, PBS, saline) must only be used for final dilutions immediately prior to experimental application, often requiring specific co-solvents (PEG300, Tween-80) to prevent precipitation ("crashing out").[1]

Physicochemical Profile & Solubility Data

Understanding the chemical nature of THZ1 is critical for experimental success.[1] The molecule possesses a large hydrophobic core (phenylaminopyrimidine backbone) that dominates its solubility profile, overriding the hydrophilic potential of the hydrochloride counterions.[1]

Table 1: Physicochemical Properties of THZ1 Dihydrochloride

PropertyValueNotes
Chemical Name THZ1 Dihydrochloride(E/Z)-THZ1 2HCl
Molecular Weight ~638.97 g/mol Free base is ~566.05 g/mol
Solubility in DMSO ≥ 10 mM (up to 50 mg/mL)Recommended Stock Solvent
Solubility in Water Insoluble Do not use for stock preparation
Solubility in Ethanol InsolublePoor solvent choice
Reactivity Covalent (Acrylamide moiety)Targets Cys312 of CDK7; sensitive to nucleophiles
The "Salt" Misconception

Researchers often assume that converting a drug to its HCl salt renders it water-soluble.[1] For THZ1, the lipophilicity of the aromatic scaffold is too high.[1] While the HCl form aids initial dissolution kinetics in organic solvents, it does not confer stability in pure aqueous environments at neutral pH, where the compound rapidly reverts to its hydrophobic free-base form and precipitates.[1]

Core Protocol: Preparation of Stock Solutions (DMSO)

Objective: Create a stable, high-concentration master stock solution (typically 10 mM) for long-term storage.

Materials
  • THZ1 Dihydrochloride powder (stored at -20°C, desiccated).[1][2]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture/HPLC).[1]

  • Vortex mixer.[1]

  • Ultrasonic bath (optional but recommended).[1][3]

Methodology
  • Equilibration: Remove the THZ1 vial from the freezer and allow it to equilibrate to room temperature (approx. 15-20 mins) before opening.

    • Scientific Rationale: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder.[1] Water contamination in DMSO stocks accelerates hydrolytic degradation of the acrylamide warhead.[1]

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula:

      
      [1]
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO to the vial.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in an ultrasonic water bath at room temperature for 1-2 minutes.

    • Visual Check: The solution should be a clear, yellow liquid with no visible suspension.[1]

  • Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 20-50 µL) in light-protective tubes.

    • Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.

    • Avoid: Repeated freeze-thaw cycles.[1]

Application Protocols: Aqueous Dilution

Protocol A: In Vitro (Cell Culture Assays)

Challenge: Diluting the hydrophobic stock into culture media without precipitation. Limit: Final DMSO concentration must be < 0.5% (ideally < 0.1%) to avoid solvent toxicity.[1][4]

Workflow:

  • Intermediate Dilution (Optional but Recommended): Prepare a 100x or 1000x intermediate solution in DMSO or culture media immediately before use.

    • Example: Dilute 10 mM stock 1:100 in media to get 100 µM (cloudiness may occur here; proceed quickly).

  • Final Dilution: Spike the intermediate or stock directly into the cell culture well to the final target concentration (e.g., 10 nM - 500 nM).[1]

  • Mixing: Mix gently but thoroughly.

  • Timing: Apply to cells immediately. Do not store diluted aqueous solutions.[1]

Protocol B: In Vivo (Animal Formulation)

Challenge: High concentration required (e.g., 10 mg/kg) in a vehicle suitable for IP or IV injection.[1][5] Simple water/saline will fail.[1]

Validated Formulation (Selleckchem/MedChemExpress Standard):

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG300 (Co-solvent/Stabilizer)[1]

  • 5% Tween-80 (Surfactant/Emulsifier)[1]

  • 50% ddH2O or Saline (Bulking agent)[1]

Step-by-Step Preparation:

  • Dissolve THZ1-2HCl in DMSO (5% of final volume). Vortex until clear.

  • Add PEG300 (40% of final volume). Vortex/Sonicate.[1]

  • Add Tween-80 (5% of final volume). Mix well.

  • Slowly add ddH2O/Saline (50% of final volume) while vortexing.[1]

    • Result: A clear solution or stable suspension suitable for injection.[1] Use immediately.

Visualizations

Diagram 1: Solubilization Workflow & Decision Matrix

This diagram illustrates the critical decision paths for handling THZ1-2HCl, ensuring the correct solvent is used for the intended application.

THZ1_Workflow Powder THZ1-2HCl Powder (Store -20°C) Equilibrate Equilibrate to RT (Prevent Moisture) Powder->Equilibrate Solvent_Choice Select Solvent Equilibrate->Solvent_Choice Water Water / PBS Solvent_Choice->Water Avoid DMSO Anhydrous DMSO Solvent_Choice->DMSO Recommended Result_Fail PRECIPITATION (Do Not Use) Water->Result_Fail Stock_Sol Master Stock (10 mM) Clear Yellow Solution DMSO->Stock_Sol Storage Aliquot & Store -80°C Stock_Sol->Storage App_Choice Application Stock_Sol->App_Choice InVitro In Vitro (Cell Culture) App_Choice->InVitro InVivo In Vivo (Animal) App_Choice->InVivo Dilution_Media Direct Dilution into Media (Final DMSO < 0.1%) InVitro->Dilution_Media Formulation Complex Vehicle: 5% DMSO + 40% PEG300 + 5% Tween80 + 50% H2O InVivo->Formulation

Caption: Critical workflow for THZ1 solubilization. Note the strict prohibition of water for initial stock preparation.[1]

Diagram 2: Mechanism of Instability in Aqueous Media

Understanding why the protocol exists prevents deviations.[1]

Instability_Mech Stock THZ1 in DMSO (Solubilized) Process Dilution Stock->Process Aqueous Aqueous Buffer (pH 7.4) Aqueous->Process Outcome1 Hydrophobic Effect: Reversion to Free Base Process->Outcome1 Immediate Outcome2 Acrylamide Hydrolysis (Slow Degradation) Process->Outcome2 Over Time Precip PRECIPITATION (Loss of Bioavailability) Outcome1->Precip

Caption: Physicochemical drivers of THZ1 instability upon aqueous dilution. The hydrophobic effect drives rapid precipitation.[1]

Troubleshooting & FAQs

Q: My stock solution turned cloudy after freezing. Is it ruined?

  • A: Not necessarily. DMSO freezes at ~18.5°C. Cloudiness is likely solid DMSO or precipitated THZ1 due to cold.[1] Warm to 37°C for 5-10 minutes and vortex. If it clears completely, it is safe to use.[1] If particulates persist, the compound has degraded or crashed out irreversibly.[1]

Q: Can I use Ethanol instead of DMSO?

  • A: No. THZ1 is reported as insoluble in ethanol.[1][6][3] DMSO is the only reliable solvent for high-concentration stocks.[1]

Q: Why did my cells die in the control group?

  • A: Check your final DMSO concentration. Ensure it does not exceed 0.1% - 0.5% (v/v).[1][4] THZ1 requires very low nanomolar dosing (IC50 ~3.2 nM), so you should be able to dilute significantly, keeping DMSO levels negligible.[1]

References

  • Kwiatkowski, N., et al. (2014).[1][7][3] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[1][7][3] Nature, 511(7511), 616-620.[1][7][3] [1]

  • Selleckchem. (n.d.).[1] THZ1 2HCl Product Protocol and Solubility Data. Selleckchem.com.[1]

  • MedChemExpress. (n.d.).[1] THZ1 Hydrochloride Datasheet. MedChemExpress.com.[1]

  • Cayman Chemical. (n.d.).[1] THZ1 Product Information. CaymanChem.com.[1]

Sources

Application Note: High-Performance In Vivo Formulation of THZ1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with potent anti-proliferative activity in T-cell acute lymphoblastic leukemia (T-ALL) and other malignancies.[1][2] However, like many targeted kinase inhibitors, THZ1 exhibits high lipophilicity and poor aqueous solubility, presenting significant challenges for in vivo administration.

This guide details the preparation of a robust 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline formulation.[3][4] This specific vehicle composition is selected to maximize solubility (up to ~3 mg/mL) while maintaining physiological tolerability for Intraperitoneal (IP) or Intravenous (IV) administration in rodent models.

Mechanistic Basis of the Formulation[2]
  • DMSO (10%): Acts as the primary solvent to disrupt the crystal lattice of THZ1.

  • PEG300 (40%): A low-molecular-weight polyethylene glycol that serves as a hydrophilic co-solvent, bridging the gap between the organic DMSO phase and the aqueous phase.

  • Tween 80 (5%): A non-ionic surfactant that forms micelles, encapsulating hydrophobic THZ1 molecules to prevent precipitation upon contact with physiological fluids.

  • Saline (45%): Provides isotonicity to prevent hemolysis or tissue irritation at the injection site.

Materials & Reagents

ReagentGradePurposeStorage
THZ1 ≥98% Purity (HPLC)API (Active Ingredient)-80°C (Solid)
DMSO Sterile Filtered, Cell Culture GradePrimary SolventRT
PEG300 Ph. Eur. / USP GradeCo-solventRT
Tween 80 Polysorbate 80, Low PeroxideSurfactantRT (Dark)
Saline 0.9% NaCl, SterileAqueous VehicleRT

Equipment:

  • Vortex mixer[3]

  • Ultrasonic water bath (optional, for stubborn particles)

  • Positive displacement pipettes (recommended for viscous Tween 80) or cut-tip P200/P1000 tips.

  • Sterile amber glass vials (THZ1 is light sensitive).

Critical Formulation Protocol

Target Concentration: 2.5 mg/mL (Standard for 10 mg/kg dosing in mice). Batch Volume: Example calculation for 1.0 mL final volume.

Step-by-Step Procedure

WARNING: The order of addition is critical. Adding water/saline before the PEG/Tween mixture will cause immediate "flash precipitation" of THZ1, rendering the formulation unusable.

Step 1: Primary Solubilization (The Organic Phase)
  • Weigh 2.5 mg of THZ1 powder into a sterile amber vial.

  • Add 100 µL of 100% DMSO .

  • Vortex vigorously for 30–60 seconds until the solution is perfectly clear and no crystals remain.

    • Checkpoint: If the solution is cloudy, sonicate for 5–10 seconds. Do not proceed until clear.

Step 2: Co-Solvent Stabilization
  • Add 400 µL of PEG300 to the DMSO/THZ1 mixture.

  • Vortex immediately and thoroughly (20 seconds).

    • Note: The solution becomes viscous.[5] Ensure complete mixing.

Step 3: Surfactant Addition
  • Add 50 µL of Tween 80 .

    • Technique: Tween 80 is extremely viscous. Use a positive displacement pipette or cut the tip of a standard pipette to ensure accurate volume. Pipette slowly to avoid bubbles.

  • Vortex gently to mix.

Step 4: Aqueous Phase Addition[3]
  • Slowly add 450 µL of 0.9% Saline (or sterile water) while vortexing or swirling the vial.

    • Technique: Add dropwise if possible. Rapid addition can shock the system and induce precipitation.

  • Vortex for final homogenization.

Visual Workflow (DOT Diagram)

THZ1_Formulation Start Start: 2.5 mg THZ1 Powder Step1 Step 1: Add 100 µL DMSO (Primary Solubilization) Start->Step1 Check1 Is solution clear? Step1->Check1 Sonicate Sonicate (5-10s) Check1->Sonicate No (Cloudy) Step2 Step 2: Add 400 µL PEG300 (Co-solvent Bridge) Check1->Step2 Yes (Clear) Sonicate->Check1 Step3 Step 3: Add 50 µL Tween 80 (Surfactant Stabilization) Step2->Step3 Step4 Step 4: Add 450 µL Saline (Slow Addition) Step3->Step4 Final Final Formulation Clear/Slightly Opalescent Step4->Final

Figure 1: Critical mixing order for THZ1 formulation to prevent precipitation.

Quality Control & Stability

Before administration, perform a "Go/No-Go" visual check:

ObservationStatusAction
Crystal Clear Pass Proceed to injection.
Slight Opalescence Pass Acceptable (Micelle formation).
Visible Particulates Fail Do NOT inject. Sonicate 2 mins. If fails, discard.
Phase Separation Fail Discard. Likely mixing error.

Stability:

  • Recommendation: Prepare fresh daily immediately before use.

  • Storage: If absolutely necessary, store at 4°C for max 24 hours. Re-vortex and check for precipitation before use.[3] THZ1 is a covalent inhibitor and can degrade or hydrolyze in aqueous solution over time.

In Vivo Administration Guidelines

Dosing Parameters (Mouse)
  • Standard Dose: 10 mg/kg[3][6]

  • Route: Intraperitoneal (IP) is preferred; Intravenous (IV) is possible but requires slow infusion due to viscosity.

  • Injection Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Pharmacokinetic Profile (Reference Data)

Based on standard CDK7 inhibitor profiles in this vehicle:

  • Tmax: ~0.5 – 1.0 hour (IP)

  • Bioavailability: High (>80% via IP compared to IV).

  • Toxicity: The 10/40/5/45 vehicle is generally well-tolerated.[4] Monitor mice for lethargy immediately post-injection due to the transient high solvent load (DMSO/PEG).

Troubleshooting

Issue: The solution precipitates immediately upon adding Saline.

  • Cause: Saline was added too fast, or the PEG/Tween was not fully mixed with the DMSO first.

  • Fix: Ensure the DMSO/PEG/Tween phase is homogenous before the aqueous phase touches it. Add saline dropwise.[3]

Issue: The solution is too viscous to inject.

  • Cause: Cold reagents.[6]

  • Fix: Warm the vial in your hands or a 37°C water bath for 2 minutes. This lowers the viscosity of PEG300 and Tween 80 without damaging the THZ1.

References

  • Kwiatkowski, N., et al. (2014).[6][7] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[1][6][7] Nature, 511(7511), 616–620.[1][6] [Link][1][7]

    • Seminal paper establishing THZ1 utility and formul
  • MedChemExpress (MCE). "THZ1 Product & Formulation Protocol.
  • Selleck Chemicals. "THZ1 In Vivo Formulation Guide." Corroborates the solubility profile in PEG300/Tween 80 systems.

Sources

Optimization of THZ1 Concentration for Jurkat Cell Viability Assays: A Precision Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a scientifically grounded protocol for determining and utilizing the optimal concentration of THZ1 , a covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitor, in Jurkat cell viability assays. Jurkat cells, a model for T-cell Acute Lymphoblastic Leukemia (T-ALL), exhibit exceptional sensitivity to THZ1 due to their transcriptional addiction to super-enhancer-driven oncogenes.[1]

Unlike generic protocols, this guide emphasizes the mechanistic rationale behind concentration selection, ensuring experimental reproducibility and physiological relevance. We recommend a dose-response strategy spanning 1 nM to 1000 nM , with an expected IC50 in the low nanomolar range (<100 nM) .

Mechanistic Rationale

To optimize the assay, one must understand why THZ1 kills Jurkat cells. THZ1 covalently binds to a cysteine residue (Cys312) outside the canonical kinase domain of CDK7. CDK7 is a component of the TFIIH complex, essential for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7.

In T-ALL (Jurkat), key oncogenes like RUNX1, TAL1, and GATA3 are driven by super-enhancers —large clusters of enhancers highly sensitive to transcriptional perturbation. THZ1 treatment leads to a preferential collapse of these super-enhancer networks, causing rapid downregulation of oncogenic drivers and subsequent apoptosis.

Figure 1: THZ1 Mechanism of Action in T-ALL[1][2]

THZ1_Mechanism THZ1 THZ1 (Inhibitor) CDK7 CDK7 (TFIIH Complex) THZ1->CDK7 Covalent Inhibition (Cys312) RNAPII RNAPII CTD Phosphorylation (Ser5/Ser7) CDK7->RNAPII Catalyzes SuperEnhancers Super-Enhancer Driven Transcription RNAPII->SuperEnhancers Required for Oncogenes Oncogenes (RUNX1, TAL1, MYC) SuperEnhancers->Oncogenes Drives High Expression Survival Cell Survival & Proliferation Oncogenes->Survival Promotes Apoptosis Apoptosis / Cell Death Oncogenes->Apoptosis Loss leads to

Caption: THZ1 covalently inhibits CDK7, blocking RNAPII phosphorylation.[2][3] This selectively disrupts super-enhancer-driven oncogenes (RUNX1, MYC), shifting the cell state from survival to apoptosis.

Experimental Design Strategy

The "Optimal" Concentration Paradox

There is no single "optimal" concentration for all experiments. Instead, you must determine the IC50 (Half-Maximal Inhibitory Concentration) for your specific culture conditions.

  • Literature Benchmark: Seminal work by Kwiatkowski et al. (2014) and subsequent studies demonstrate Jurkat IC50 values typically range between 20 nM and 100 nM depending on assay duration (48h vs. 72h).

  • Recommended Screening Range: To capture the full sigmoidal dose-response curve, use a semi-log dilution series from 1 nM to 1,000 nM (1 µM) .

Time Point Selection
  • 24 Hours: Detects early transcriptional changes (mRNA downregulation) but may not reflect full cytotoxicity.

  • 72 Hours (Recommended): The gold standard for viability assays. It allows sufficient time for transcriptional repression to translate into protein depletion and subsequent apoptotic cell death.

Detailed Protocol: Dose-Response Viability Assay

Objective: Determine the IC50 of THZ1 in Jurkat E6-1 cells using a luminescent ATP-based assay (e.g., CellTiter-Glo).

Materials & Reagents[3][4][8][9]
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Compound: THZ1 (Resuspend in DMSO to 10 mM stock; store at -80°C).

  • Media: RPMI-1640 + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Assay: CellTiter-Glo® (Promega) or equivalent ATP-based readout.

  • Plate: 96-well solid white flat-bottom polystyrene plates (for luminescence).

Experimental Workflow

Protocol_Workflow Step1 1. Cell Preparation Harvest log-phase Jurkat cells Viability >95% Step2 2. Seeding 10,000 - 20,000 cells/well 90 µL volume Step1->Step2 Step3 3. Compound Prep Serial Dilution (1:3) 10x conc. in media Step2->Step3 Step4 4. Treatment Add 10 µL diluted THZ1 Final DMSO < 0.1% Step3->Step4 Step5 5. Incubation 72 Hours @ 37°C 5% CO2 Step4->Step5 Step6 6. Readout Add CellTiter-Glo Read Luminescence Step5->Step6

Caption: Step-by-step workflow for THZ1 dose-response assay in Jurkat cells.

Step-by-Step Procedure
  • Cell Seeding (Day 0):

    • Count Jurkat cells using Trypan Blue or an automated counter. Ensure viability >95%.

    • Dilute cells to 2.2 x 10^5 cells/mL in fresh media.

    • Dispense 90 µL of cell suspension into each well of a 96-well white plate (Final density: 20,000 cells/well ).

    • Note: Include "No Cell" control wells (media only) for background subtraction.

    • Incubate at 37°C for 2-4 hours to equilibrate.

  • Compound Preparation:

    • Thaw 10 mM THZ1 stock.

    • Step A (DMSO Dilution): Prepare a 1:3 serial dilution in 100% DMSO.

      • Start: 1 mM (High)

        
         down to ~0.1 µM.
        
    • Step B (Media Dilution): Dilute the DMSO series 1:100 into pre-warmed media to create 10x working solutions .

      • Example: 1 µL of 1 mM stock + 99 µL media = 10 µM (10x).

      • This ensures the final DMSO concentration on cells is constant (0.1%).

  • Treatment:

    • Add 10 µL of the 10x working solutions to the respective wells containing 90 µL cells.

    • Final Concentrations: 1000 nM, 333 nM, 111 nM, 37 nM, 12 nM, 4 nM, 1.3 nM, 0.4 nM, and 0 nM (DMSO Vehicle Control).

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2. Avoid opening the incubator frequently to prevent thermal stress.

  • Analysis (Day 3):

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

    • Orbitally shake for 2 minutes to lyse cells.

    • Incubate 10 minutes at room temperature to stabilize the signal.

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Expected Results

Calculation[8][10]
  • Subtract the average "No Cell" background luminescence from all data points.

  • Normalize data to the "Vehicle Control" (DMSO only) wells:

    
    
    
  • Plot % Viability (Y-axis) vs. Log[THZ1] (X-axis).

  • Fit the curve using a non-linear regression model (4-parameter logistic) to calculate the IC50.

Reference Data
ParameterExpected Value (Jurkat)Notes
IC50 (72h) 20 nM – 80 nM Highly sensitive due to super-enhancer addiction.
Max Inhibition > 95%THZ1 should induce near-complete killing at >200 nM.
Hill Slope Steep (> 1.0)Indicates a cooperative or threshold-based mechanism.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High IC50 (>200 nM) High cell densityReduce seeding density. Jurkat cells grow rapidly; overgrowth depletes media and masks drug effects.
High IC50 (>200 nM) Compound degradationTHZ1 is a covalent inhibitor but stock integrity matters. Avoid repeated freeze-thaw cycles.
No Sigmoidal Curve Range too narrowEnsure your highest dose is at least 1 µM and lowest is <1 nM.
Edge Effect EvaporationDo not use the outer wells of the 96-well plate for data; fill them with PBS or media.

References

  • Kwiatkowski, N., et al. (2014).[1][4][5] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[4][5] Nature, 511(7511), 616–620.[1][4]

    • Seminal paper defining THZ1 and its mechanism in T-ALL.
  • Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186.

    • Provides comparative protocols for THZ1 in other sensitive cell lines.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

    • Standard protocol for
  • Cayman Chemical. (n.d.). THZ1 Product Information & Safety Data Sheet.

    • Chemical handling and stability d

Sources

Application Note: THZ1 Dihydrochloride In Vivo Dosage for Mouse Xenograft Models

[1]

Abstract

This application note provides a rigorous, field-validated protocol for the in vivo administration of THZ1 dihydrochloride (THZ1 2HCl), a covalent CDK7 inhibitor, in mouse xenograft models. Unlike generic kinase inhibitors, THZ1 requires specific dosing schedules (BID) to achieve sustained transcriptional suppression of super-enhancer-driven oncogenes (e.g., MYC, MYCN, RUNX1). This guide details the formulation (10% DMSO/D5W), dosage rationale (10 mg/kg), and critical pharmacodynamic (PD) markers necessary to validate target engagement.

Introduction & Mechanism of Action

THZ1 is a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 serves a dual role: it acts as a CDK-activating kinase (CAK) for cell cycle CDKs and is essential for transcription initiation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).

The "Super-Enhancer" Rationale

Certain aggressive cancers (T-ALL, Neuroblastoma, Small Cell Lung Cancer) are "transcriptionally addicted."[1] They rely heavily on continuous transcription of short-lived oncogenes driven by large clusters of enhancers known as Super-Enhancers (SEs) . THZ1 exploits this addiction. By inhibiting CDK7, THZ1 disproportionately collapses the transcriptional machinery at these SE loci, leading to the rapid downregulation of key drivers like MYC and MCL1.

Mechanistic Pathway Diagram

CDK7_PathwayTHZ1THZ1 (Inhibitor)CDK7CDK7 (Target)Cys312THZ1->CDK7Covalent BindingRNAPIIRNA Pol II CTD(Ser5/Ser7)THZ1->RNAPIIBlocks PhosphorylationCDK7->RNAPIIPhosphorylatesSESuper-Enhancers(High CDK7 Occupancy)RNAPII->SERecruitmentOncogenesOncogenes(MYC, MYCN, MCL1)SE->OncogenesDrives TranscriptionApoptosisTumor Regression /ApoptosisOncogenes->ApoptosisLoss leads to

Figure 1: Mechanism of Action.[2] THZ1 covalently binds Cys312 on CDK7, preventing RNAPII CTD phosphorylation and collapsing super-enhancer-driven oncogene expression.

Compound Formulation Protocol

Critical Note on Solubility: THZ1 is highly lipophilic. The dihydrochloride salt (THZ1 2HCl) improves solubility but still requires a specific vehicle to prevent precipitation in the peritoneal cavity. Do not use saline (PBS) alone.

Reagents Required[1][4][5][6][7][8]
  • THZ1 Dihydrochloride: (MW: ~639 g/mol ). Ensure high purity (>98%).

  • DMSO: Sterile, cell-culture grade (Dimethyl sulfoxide).

  • D5W: 5% Dextrose in Water (medical grade).

  • Vortex Mixer & Sonicator.

Step-by-Step Preparation (For 10 mL of 1 mg/mL Solution)

This volume treats ~50 mice (assuming 20g mouse, 10 mg/kg dose = 0.2 mg/mouse = 200 µL injection).

  • Calculate Mass: Weigh 10.0 mg of THZ1 2HCl powder.

    • Note: If using free base, adjust calculation, but 2HCl is preferred for stability.

  • Primary Solubilization (DMSO): Add 1.0 mL of sterile DMSO to the powder.

    • Vortex vigorously for 1-2 minutes until completely dissolved.

    • Checkpoint: The solution should be a clear yellow liquid with no visible particulates.

  • Secondary Dilution (D5W): Slowly add 9.0 mL of D5W to the DMSO-THZ1 mixture while vortexing.

    • Final Composition: 10% DMSO / 90% D5W.

    • Final Concentration: 1 mg/mL.

  • Sterilization: Pass through a 0.22 µm PES syringe filter if required for immunocompromised strains (NSG/nude mice).

  • Storage: Prepare fresh immediately before dosing. Do not store the diluted aqueous suspension for >24 hours as precipitation may occur.

In Vivo Dosage & Administration

Expert Insight: The half-life of THZ1 in plasma is relatively short (~45-60 min). However, its pharmacodynamic half-life is longer due to covalent (irreversible) binding. Despite this, Twice Daily (BID) dosing is superior to Once Daily (QD) dosing for maintaining suppression of rapid-turnover oncogenes like MYC.

Standard Protocol Parameters
ParameterSpecificationRationale
Dose 10 mg/kg Efficacious dose established in seminal studies (Kwiatkowski et al., 2014).
Route Intraperitoneal (IP) Ensures rapid absorption and consistent bioavailability in rodent models.
Schedule BID (Twice Daily) Prevents transcriptional recovery of MYC between doses.
Interval 8–10 hours aparte.g., 9:00 AM and 5:00 PM.
Duration 14–28 DaysTypical time to observe significant tumor regression.
Injection Vol. 10 mL/kgA 20g mouse receives 200 µL.
Dosing Workflow Diagram

Dosing_WorkflowWeighWeigh Mouse(e.g., 20g)CalcCalc Volume(20g x 10ml/kg = 0.2ml)Weigh->CalcLoadLoad Syringe(27G Needle)Calc->LoadInjectIP Injection(Lower Right Quadrant)Load->InjectLogLog Time & DoseInject->Log

Figure 2: Daily administration workflow. Consistency in injection timing is critical for BID schedules.

Safety Monitoring & Toxicity Management

THZ1 is generally well-tolerated at 10 mg/kg BID, but the therapeutic window is narrow.

  • Body Weight: Weigh mice daily.

    • <10% Loss: Continue dosing.

    • 10-15% Loss: Skip one dose or switch to QD for 2 days.

    • >20% Loss: Euthanize per IACUC guidelines.

  • General Health: Monitor for piloerection (ruffled fur), hunched posture, or lethargy.

  • Gastrointestinal Toxicity: CDK7 inhibition can affect rapidly dividing gut epithelium. Watch for signs of diarrhea or bloating.

Pharmacodynamic (PD) Validation

To ensure the drug is working mechanistically (Trustworthiness), you must validate target engagement in the tumor tissue. Do not rely solely on tumor volume.

Harvest Protocol:

  • Harvest tumors 2–4 hours after the last dose.

  • Snap freeze in liquid nitrogen for Western Blot/qPCR or fix in formalin for IHC.

Key Biomarkers:

  • p-RNAPII (Ser5/Ser7): Direct Target. Levels should decrease significantly.

  • p-RNAPII (Ser2): Downstream Effect. Levels often decrease due to lack of priming.

  • MYC / MCL1 Protein: Functional Readout. These short-lived proteins should be depleted.

  • Cleaved Caspase-3: Apoptosis Marker. Should increase in treated tumors.

References

  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[3] Nature, 511(7511), 616–620. Link

    • Seminal paper defining the 10 mg/kg BID protocol and mechanism.
  • Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186. Link

    • Validates efficacy in solid tumors and super-enhancer logic.
  • Chipumuro, E., et al. (2014). CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer. Cell, 159(5), 1126-1139. Link

    • Demonstrates specificity for MYCN-amplified neuroblastoma models.
  • Zhang, Z., et al. (2019). The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. Clinical Cancer Research, 25(10). Link

    • Confirms the 10% DMSO/D5W vehicle and toxicity profile.

Application Note: Monitoring THZ1 Efficacy via RNAPII CTD Phosphorylation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

THZ1 is a first-in-class, covalent inhibitor of CDK7 (Cyclin-Dependent Kinase 7).[1] Because CDK7 functions as part of the general transcription factor IIH (TFIIH) and as the CDK-activating kinase (CAK), its inhibition leads to a specific transcriptional collapse.

This guide details the Western Blot methodologies required to validate THZ1 efficacy. Unlike standard kinase assays, validating THZ1 requires monitoring the phosphorylation status of the RNA Polymerase II (RNAPII) C-terminal domain (CTD) .[2] The large molecular weight of RNAPII (~220 kDa) and its complex phosphorylation patterns necessitate specific deviations from standard Western Blot protocols.

Mechanism of Action & Biomarker Rationale

The CDK7-RNAPII Axis

The C-terminal domain of the largest subunit of RNAPII (RPB1) consists of 52 repeats (in humans) of the heptad consensus sequence Y1-S2-P3-T4-S5-P6-S7 .

  • CDK7 Target: CDK7 preferentially phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) .[1][2][3][4][5]

  • Functional Outcome: These marks are critical for promoter clearance, transcriptional initiation, and the recruitment of the capping enzyme.

  • THZ1 Specificity: THZ1 forms a covalent bond with Cysteine 312 of CDK7, located outside the canonical kinase domain.[6] This confers high selectivity but requires time-dependent occupancy.

Pathway Visualization

The following diagram illustrates the mechanistic interruption caused by THZ1 and the resulting downstream biomarker changes.

THZ1_Mechanism cluster_phospho Phosphorylation Marks (Biomarkers) THZ1 THZ1 Inhibitor CDK7 CDK7 (TFIIH Complex) THZ1->CDK7 Covalent Binding (Cys312) Ser5 Ser5-P (Initiation/Capping) THZ1->Ser5 BLOCKS Ser7 Ser7-P (snRNA/Processing) THZ1->Ser7 BLOCKS CDK7->Ser5 Phosphorylates CDK7->Ser7 Phosphorylates RNAPII RNAPII CTD (Unphosphorylated) Ser2 Ser2-P (Elongation) Ser5->Ser2 Required for CDK9 recruitment Downstream Transcriptional Collapse Ser5->Downstream Loss leads to

Caption: THZ1 covalently inhibits CDK7, directly blocking Ser5/Ser7 phosphorylation. Ser2 loss is a secondary effect due to failed elongation complex assembly.

Biomarker Selection Guide

To prove target engagement, you must distinguish between initiation markers (CDK7-dependent) and elongation markers (CDK9-dependent).

BiomarkerRoleExpected THZ1 EffectTime to EffectSpecificity Note
RNAPII Ser5-P Initiation / CappingRapid Decrease 2–4 HoursPrimary Readout. Direct substrate of CDK7.
RNAPII Ser7-P snRNA gene expressionRapid Decrease 2–4 HoursPrimary Readout. Direct substrate of CDK7.
RNAPII Ser2-P ElongationDelayed Decrease>4–6 HoursSecondary Readout. Loss is due to lack of CDK9 activation or transcriptional termination.
Total RNAPII Protein LevelBand Collapse / Degradation6–12 HoursHyper-phosphorylated band (II0) collapses into hypo-phosphorylated band (IIa). In some cancers (e.g., SCLC), THZ1 induces degradation of Rpb1.[1]
MCL1 / MYC Downstream TargetsDecrease4–8 HoursShort half-life proteins are sensitive to transcriptional inhibition.

Detailed Experimental Protocol

Experimental Design
  • Dose Response: Treat cells with THZ1 at 0, 50, 100, 250, and 500 nM. (IC50 is typically <100 nM in sensitive lines).

  • Time Course: Treat with 250 nM THZ1 and harvest at 0, 2, 4, 8, and 24 hours.

  • Controls:

    • Negative: DMSO vehicle.

    • Positive:Flavopiridol (CDK9 inhibitor) can serve as a control to distinguish Ser2 vs. Ser5 effects (Flavopiridol hits Ser2 preferentially and immediately).

Lysis & Sample Preparation

RNAPII is chromatin-bound. Standard gentle lysis buffers may leave the active fraction in the pellet.

  • Wash: Wash cells 2x with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4).

  • Lysis Buffer (RIPA Strong):

    • 50 mM Tris-HCl (pH 7.4)

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • Critical Additives: Protease Inhibitor Cocktail + Phosphatase Inhibitor Cocktail (1x) .

  • Sonication: Sonicate lysates (e.g., 3 x 10s pulses) to shear chromatin and solubilize RNAPII.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Denaturation: Mix with 4x LDS/Laemmli buffer and boil at 95°C for 5–7 minutes.

Electrophoresis (The "High MW" Challenge)

The hyper-phosphorylated RNAPII (II0) migrates at ~240–250 kDa, while the hypo-phosphorylated form (IIa) is ~220 kDa. Standard 10% or 12% gels will compress these bands, making it impossible to see the "band collapse."

  • Recommended Gel: Tris-Acetate 3–8% or Bis-Tris 4–12% .

  • Running Buffer: Use MOPS or Acetate buffer (avoid MES as it is better for low MW).

  • Run Time: Run until the 150 kDa marker is near the middle/bottom of the gel to ensure separation of the >200 kDa species.

Transfer Protocol

Transferring proteins >200 kDa is the most common failure point.

  • Method: Wet Tank Transfer (Semi-dry is often insufficient for quantitative RNAPII analysis).

  • Membrane: PVDF (0.45 µm). Activate with methanol.

  • Transfer Buffer:

    • 25 mM Tris, 192 mM Glycine.

    • Methanol: Limit to 10% (or 5%) to prevent precipitation of large proteins in the gel.

    • SDS: Add 0.05% SDS to the transfer buffer to facilitate elution of HMW proteins from the gel.

  • Conditions: 30V constant overnight at 4°C OR 100V for 90–120 mins with ice cooling.

Antibody Incubation
  • Blocking: 5% BSA or Non-fat Milk in TBST for 1 hour. (BSA is preferred for phospho-antibodies).

  • Primary Antibodies:

    • Anti-RNAPII CTD Ser5-P: (Clone 3E8 is widely validated). Dilution 1:1000.

    • Anti-RNAPII CTD Ser7-P: (Clone 4E12 is widely validated). Dilution 1:1000.

    • Anti-Total RNAPII (N-term): Required to normalize loading and visualize band collapse.

  • Incubation: Overnight at 4°C with gentle agitation.

Workflow Visualization

Protocol_Workflow Harvest Harvest Cells (+ Phosphatase Inhibitors) Lysis Lysis (RIPA) + Sonication Harvest->Lysis Preserve Phospho-sites PAGE SDS-PAGE (3-8% Tris-Acetate) Lysis->PAGE Shear Chromatin Transfer Wet Transfer (Overnight, +0.05% SDS) PAGE->Transfer Resolve >200kDa Blot Immunoblot (Ser5-P / Ser7-P) Transfer->Blot Detect

Caption: Optimized workflow emphasizing chromatin shearing and high-molecular-weight transfer conditions.

Data Interpretation & Troubleshooting

Interpreting the "Band Collapse"

In a successful THZ1 treatment:

  • Phospho-Specific Blots: You will see a sharp reduction in signal for Ser5-P and Ser7-P.

  • Total RNAPII Blot: You will observe a mobility shift.

    • Untreated: Two bands visible.[4][7] Top band (II0, hyper-phosphorylated) and bottom band (IIa, hypo-phosphorylated).

    • Treated: The top band (II0) disappears or diminishes, and the signal accumulates in the bottom band (IIa) or the total protein level decreases (degradation).

Troubleshooting Table
IssueProbable CauseSolution
No RNAPII bands visible Inefficient TransferUse Wet Transfer. Add 0.05% SDS to transfer buffer. Reduce Methanol to 10%.
Smears instead of bands Chromatin interferenceIncrease sonication duration or intensity during lysis.
No reduction in Ser5-P Phosphatase activityEnsure NaF and Na3VO4 are fresh in the lysis buffer. Keep lysates cold.
High Background Inadequate BlockingSwitch from Milk to 5% BSA. Increase washing steps (TBST x 4).

References

  • Kwiatkowski, N., et al. (2014).[5][8][9] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[8][9] Nature, 511(7511), 616–620. Link

  • Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174–186. Link

  • Chipumuro, E., et al. (2014).[9] CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer.[9][10] Cell, 159(5), 1126–1139.[9] Link

  • Nilson, K. A., et al. (2015). THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing.[4] Molecular Cell, 59(4), 576–587. Link

  • Zhang, T., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors. Nature Chemical Biology, 12, 876–884. Link

Sources

Application Notes and Protocols for In Vivo Administration of THZ1 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of THZ1

THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising therapeutic agent in preclinical cancer research.[1][2] CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle. THZ1 covalently targets a unique cysteine residue outside the canonical kinase domain of CDK7, leading to its irreversible inhibition.[1] This targeted disruption of transcriptional processes has shown significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly those with a dependency on specific transcription factors.[1][3][4] This document provides a comprehensive, field-proven protocol for the preparation and administration of THZ1 dihydrochloride for in vivo animal studies, ensuring scientific integrity and reproducibility.

Mechanism of Action: A Transcriptional Wrench in Cancer's Machinery

THZ1's primary mechanism of action is the inhibition of CDK7, which subsequently disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5] This phosphorylation is essential for the initiation and elongation phases of transcription. By inhibiting this process, THZ1 effectively throws a wrench in the transcriptional machinery of cancer cells, leading to the downregulation of key oncogenes and survival factors.[1][5] Furthermore, as a component of the CAK complex, CDK7 is responsible for the activating phosphorylation of other cell cycle CDKs. Inhibition of this function contributes to cell cycle arrest.[5]

Diagram: THZ1 Mechanism of Action

THZ1_Mechanism cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex CDK7 CDK7 TFIIH->CDK7 contains RNAPII RNA Polymerase II CDK7->RNAPII phosphorylates CTD Transcription Gene Transcription RNAPII->Transcription initiates CAK CAK Complex CDK7_cycle CDK7 CAK->CDK7_cycle contains Other_CDKs Other CDKs (e.g., CDK1, CDK2) CDK7_cycle->Other_CDKs activates Cell_Cycle Cell Cycle Progression Other_CDKs->Cell_Cycle drives THZ1 THZ1 THZ1->CDK7 Covalently Inhibits THZ1->CDK7_cycle Covalently Inhibits

Caption: THZ1 covalently inhibits CDK7, disrupting both transcriptional regulation and cell cycle progression.

Physicochemical Properties and Solubility

Understanding the solubility of THZ1 dihydrochloride is paramount for successful in vivo formulation.

Property Value Source
Molecular Weight 711.90 g/mol (hydrochloride salt)
Appearance Yellow solid
Solubility in DMSO ≥ 50 mg/mL
Solubility in Water Insoluble
Solubility in Ethanol Insoluble

The high solubility in Dimethyl Sulfoxide (DMSO) and insolubility in aqueous solutions necessitate the use of a co-solvent system for preparing injectable formulations.

Recommended Vehicle Formulations for In Vivo Studies

Several vehicle formulations have been successfully used for the in vivo administration of THZ1. The choice of vehicle may depend on the administration route and the desired dosing volume. It is crucial to prepare these formulations under sterile conditions.

Formulation Composition Route of Administration Notes
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline Intraperitoneal (IP), Intravenous (IV), Oral (PO)A commonly used vehicle for poorly water-soluble compounds, generally well-tolerated in mice.[6]
5% DMSO, 20% Tween 80, 75% Saline Intraperitoneal (IP)An alternative formulation with a lower concentration of organic solvents.[7]
10% DMSO in D5W (5% Dextrose in Water) Intraperitoneal (IP), Intravenous (IV)A simpler formulation, suitable for some studies.

It is imperative to note that the final working solution should be a clear, homogenous solution. If precipitation occurs, gentle warming and sonication may be required. The final solution should be used immediately after preparation to ensure stability.

Experimental Protocols

Protocol 1: Preparation of THZ1 Dihydrochloride Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

This protocol details the preparation of a 1 mg/mL THZ1 solution, suitable for a 10 mg/kg dose in a 20g mouse with an injection volume of 200 µL. Adjustments can be made based on the desired final concentration.

Materials:

  • THZ1 dihydrochloride powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile 0.9% Saline

  • Sterile, conical tubes (1.5 mL, 15 mL)

  • Sterile, disposable syringes and needles (25-27G for IP, 27-30G for IV)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mg/mL stock solution of THZ1 in DMSO.

    • Weigh the required amount of THZ1 dihydrochloride powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve a 10 mg/mL concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) and brief sonication can aid in dissolution.

  • Prepare the vehicle mixture.

    • In a sterile 15 mL conical tube, combine the following in the specified order, vortexing after each addition:

      • 400 µL of sterile PEG300

      • 50 µL of sterile Tween 80

      • 450 µL of sterile 0.9% Saline

  • Prepare the final THZ1 formulation.

    • Add 100 µL of the 10 mg/mL THZ1 stock solution in DMSO to the 900 µL of the vehicle mixture.

    • Vortex the final solution thoroughly to ensure homogeneity. The final concentration of THZ1 will be 1 mg/mL.

    • Visually inspect the solution for any precipitation. If necessary, warm the solution briefly at 37°C and sonicate until clear.

  • Administration.

    • Use the freshly prepared solution for animal administration immediately. Do not store the final formulation.

Diagram: Formulation Workflow

Formulation_Workflow THZ1_powder THZ1 Dihydrochloride Powder Stock_Solution 10 mg/mL Stock Solution THZ1_powder->Stock_Solution DMSO Sterile DMSO DMSO->Stock_Solution Final_Formulation 1 mg/mL Final Formulation Stock_Solution->Final_Formulation PEG300 Sterile PEG300 Vehicle_Mix Vehicle Mixture PEG300->Vehicle_Mix Tween80 Sterile Tween 80 Tween80->Vehicle_Mix Saline Sterile 0.9% Saline Saline->Vehicle_Mix Vehicle_Mix->Final_Formulation Administration Immediate Administration Final_Formulation->Administration

Caption: Step-by-step workflow for preparing the THZ1 dihydrochloride formulation.

Protocol 2: Administration to Mice

All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Dosage and Frequency:

  • A commonly used and well-tolerated dose is 10 mg/kg .[8][9]

  • Administration is typically performed once or twice daily (BID).[8]

Intraperitoneal (IP) Injection:

  • Weigh the mouse to accurately calculate the injection volume. For a 10 mg/kg dose using a 1 mg/mL solution, the injection volume is 10 µL/g of body weight.

  • The maximum recommended IP injection volume for mice is 10 mL/kg .[10][11]

  • Restrain the mouse appropriately.

  • Insert a 25-27G needle into the lower right or left quadrant of the abdomen, avoiding the midline.

  • Aspirate to ensure no blood or urine is drawn, then inject the solution.

Intravenous (IV) Injection (Tail Vein):

  • Weigh the mouse to calculate the injection volume.

  • The maximum recommended IV bolus injection volume for mice is 5 mL/kg .[12]

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Using a 27-30G needle, cannulate one of the lateral tail veins.

  • Inject the solution slowly and steadily. A recommended rate for a bolus injection is over 1-2 seconds for volumes up to 5 ml/kg, and over 5-6 seconds for larger volumes up to 10 ml/kg.[12]

  • Observe for any signs of extravasation (swelling at the injection site).

Safety and Handling

THZ1 dihydrochloride is a potent research compound. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the powder and solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. A Safety Data Sheet (SDS) for THZ1 indicates that it is not classified as hazardous according to GHS, but it is for research use only and standard precautions should be taken.

  • Disposal: Dispose of all waste materials (tubes, syringes, needles) in accordance with institutional and local regulations for chemical and sharps waste.

In Vivo Monitoring and Expected Outcomes

  • Toxicity: At a dose of 10 mg/kg, THZ1 has been reported to be well-tolerated in mice, with no significant body weight loss or observable behavioral changes.[1] However, it is good practice to monitor the animals daily for any signs of distress, including changes in weight, activity, and grooming.

  • Efficacy: The therapeutic efficacy of THZ1 will depend on the cancer model being studied. Tumor growth inhibition and increased survival are common endpoints.[8][9]

  • Pharmacodynamics: Inhibition of RNAPII CTD phosphorylation in tumor tissue can be used as a pharmacodynamic marker of THZ1 activity.

Troubleshooting

Problem Possible Cause Solution
Precipitation in the final formulation Incomplete dissolution or temperature change.Gently warm the solution to 37°C and sonicate briefly. Ensure the vehicle components are mixed in the correct order.
Swelling at the IV injection site Extravasation of the injection solution.Stop the injection immediately. Apply gentle pressure to the site. Do not re-attempt injection in the same vein.
Adverse reaction in animals High concentration of DMSO or individual sensitivity.Consider reducing the percentage of DMSO in the vehicle or using an alternative formulation. Monitor the animal closely and consult with a veterinarian.

Conclusion

This detailed protocol provides a robust framework for the successful in vivo use of THZ1 dihydrochloride. By adhering to these guidelines for formulation, administration, and safety, researchers can confidently investigate the therapeutic potential of this promising CDK7 inhibitor in various animal models of cancer. The key to reproducible results lies in the careful and consistent execution of each step, from the initial dissolution to the final administration.

References

  • Kwiatkowski, N., Zhang, T., Rahl, P. B., Abraham, B. J., Reddy, J., Ficarro, S. B., ... & Gray, N. S. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616–620. [Link]

  • Olson, C. M., Liang, Y., Leggett, A., Park, W. D., Li, L., Mills, C. E., ... & Wang, Y. (2019). The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. Clinical Cancer Research, 25(20), 6195–6205. [Link]

  • Xu, Y., Chen, Y., Zhang, J., Liu, J., & Jia, Y. (2019). CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo. OncoTargets and therapy, 12, 8945. [Link]

  • Zhou, J., Wang, C., Wang, Z., Wang, X., & Li, X. (2019). The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. Cancer management and research, 11, 989. [Link]

  • ResearchGate. (2014). Targeting transcription regulation in Cancer with a covalent CDK7 inhibitor. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. PubMed. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Retrieved February 9, 2026, from [Link]

  • Lu, H., Lin, J., & Chen, M. (2020). THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma. Journal of Cancer, 11(13), 3843. [Link]

  • University of North Carolina School of Medicine. (n.d.). Injections and Dosing. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
  • Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice. Retrieved February 9, 2026, from [Link]

  • Queen's University. (n.d.). Rodent Tail Vein Injections in Mice. Retrieved February 9, 2026, from [Link]

  • University of British Columbia Animal Care Committee. (n.d.). Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PubMed. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025). [Troubleshooting] Is the dissolution scheme of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for Paclitaxel tolerated by animals? Retrieved February 9, 2026, from [Link]

  • McGill University. (n.d.). INTRAVENOUS TAIL INJECTION. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Evaluation of mouse tail-vein injections both qualitatively and quantitatively on small-animal PET tail scans. PubMed. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). In vivo visualization of fluorescence reflecting CDK4 activity in a breast cancer mouse model. PubMed. Retrieved February 9, 2026, from [Link]

  • University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025). Which solvents are compatible with OGT2115 to ensure stability and bioavailability in vivo? Retrieved February 9, 2026, from [Link]

  • Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs. PubMed. Retrieved February 9, 2026, from [Link]

  • University of Iowa. (2023). Substance Administration - Recommended Volumes (Informational Sheet). Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025). Corrigendum: THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors. Retrieved February 9, 2026, from [Link]

  • Frontiers. (2025). Emerging cardiovascular toxicity associated with CDK4/6 inhibitors: real-world insights from the FDA adverse event reporting system. Retrieved February 9, 2026, from [Link]

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Sources

Application Note: Temporal Dissection of Transcriptional Addiction

Author: BenchChem Technical Support Team. Date: February 2026

Precision Time-Course Design for THZ1 (CDK7 Inhibitor) Treatment

Abstract & Scientific Rationale

THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a core component of the TFIIH complex.[1][2] Unlike general cytotoxic agents, THZ1 exploits "transcriptional addiction"—a dependency of certain cancer cells (e.g., T-ALL, MYCN-amplified neuroblastoma) on Super-Enhancers (SEs) to drive oncogenes like MYC, RUNX1, or MCL1.

The Challenge: CDK7 inhibition causes rapid transcriptional collapse. However, phenotypic readouts (cell death) occur much later. A poorly designed time-course experiment will conflate the primary mechanism (loss of Pol II phosphorylation) with secondary toxicity (global apoptotic signaling).

The Solution: This guide outlines a "Reverse Time-Course" protocol designed to capture the "Golden Window" of transcriptional suppression (0.5 – 6 hours) distinct from the "Death Phase" (12 – 24 hours).

Mechanism of Action & Biomarkers

To design the experiment, one must understand the temporal order of molecular events.

  • Target: CDK7 (covalent binding to Cys312 outside the kinase domain).

  • Primary Effect (Minutes): Inhibition of RNA Polymerase II (Pol II) CTD phosphorylation, specifically at Serine 5 (Ser5) and Serine 7 (Ser7) . This blocks promoter pause release and co-transcriptional capping.

  • Secondary Effect (Hours): Depletion of mRNAs with short half-lives (e.g., MYC, MCL1).

  • Tertiary Effect (Late Hours): Mitochondrial depolarization, PARP cleavage, and apoptosis.

Visualizing the Pathway

The following diagram illustrates the specific blockade point of THZ1 within the transcription cycle.[3]

THZ1_Mechanism CDK7 CDK7 (Kinase Module) PolII_Phos Pol II CTD (p-Ser5 / p-Ser7) CDK7->PolII_Phos Catalyzes THZ1 THZ1 (Covalent Inhibitor) THZ1->CDK7 Irreversible Binding (Cys312) PolII_In Pol II CTD (Unphosphorylated) PolII_In->PolII_Phos Phosphorylation Transcription Promoter Escape & Elongation PolII_Phos->Transcription Enables SuperEnhancer Super-Enhancer Driven Oncogenes (MYC, RUNX1) Transcription->SuperEnhancer Drives High Output

Figure 1: THZ1 covalently targets CDK7, preventing the phosphorylation of Pol II CTD (Ser5/7), thereby stalling transcription at the promoter-proximal pause site.[2][4]

Phase 1: Dose Optimization (The "Pre-Game")

Do not skip this step. THZ1 potency varies by cell line (IC50 range: 10 nM – 500 nM). Using a supralethal dose (>1 µM) causes non-specific kinase inhibition (e.g., CDK12/13), while a sub-optimal dose fails to saturate the covalent bond.

Protocol:

  • Seed cells in 96-well plates.

  • Treat with 8-point log-scale dilution (e.g., 1 nM to 10 µM).

  • Incubate for 72 hours .

  • Readout: CellTiter-Glo or Resazurin (viability).

  • Selection Rule: Select the concentration closest to the IC90 (or 2x IC50) for the time-course mechanism study. This ensures complete target engagement without immediate necrosis.

    • Typical starting point for sensitive lines (Jurkat, MOLT4):100 - 250 nM .

Phase 2: Temporal Resolution Design

The core of this application note is the Reverse Time-Course . Instead of treating cells at T=0 and harvesting repeatedly, you treat staggered samples and harvest simultaneously . This minimizes batch effects during lysis and staining.

Experimental Workflow Diagram

Workflow cluster_timeline Reverse Time-Course Strategy (Harvest at T=0) cluster_readouts Readout Specificity T_Minus_24 T - 24h (Treat Group A) T_Minus_6 T - 6h (Treat Group B) T_Minus_24->T_Minus_6 T_Minus_2 T - 2h (Treat Group C) T_Minus_6->T_Minus_2 T_Minus_05 T - 30min (Treat Group D) T_Minus_2->T_Minus_05 T_Zero T = 0 (Harvest ALL) T_Minus_05->T_Zero Analysis Downstream Analysis T_Zero->Analysis R_Early 30m - 2h: Pol II Phos (WB) Nascent RNA (PRO-seq) Analysis->R_Early R_Mid 2h - 6h: Short t1/2 Proteins (MYC, MCL1) Analysis->R_Mid R_Late 12h - 24h: Apoptosis (Caspase-3, PARP) Analysis->R_Late

Figure 2: Reverse time-course workflow allows for simultaneous harvesting, reducing technical variability. Distinct biological events are captured at specific intervals.

Detailed Protocol: The 24-Hour Dissection
Materials
  • Compound: THZ1 (Resuspend in DMSO; avoid freeze-thaw cycles).

  • Control: DMSO (Vehicle).

  • Lysis Buffer: RIPA (for WB) or Trizol (for RNA) containing Phosphatase Inhibitors (Critical: Sodium Orthovanadate/Fluoride) to preserve Pol II phosphorylation status.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Seed cells (e.g.,

    
     cells/well in 6-well plates) 24 hours prior to the first treatment to allow recovery. Ensure 80% confluency at harvest.
    

Step 2: The Reverse Treatment Schedule Calculate the harvest time (e.g., Friday 10:00 AM) and work backward.

  • T-24h (Thursday 10:00 AM): Treat Group A with THZ1 (e.g., 250 nM).

  • T-6h (Friday 4:00 AM): Treat Group B.

  • T-2h (Friday 8:00 AM): Treat Group C.

  • T-30min (Friday 9:30 AM): Treat Group D.

  • Control: Treat Group E with DMSO at T-24h (and optionally T-30m to control for drift, though usually one DMSO control suffices).

Step 3: Simultaneous Harvest (Friday 10:00 AM)

  • Stop: Place all plates on ice immediately.

  • Wash: Wash 2x with ice-cold PBS containing phosphatase inhibitors.

  • Lysis:

    • For Western Blot: Add RIPA buffer + Protease/Phosphatase inhibitors. Scrape and collect.

    • For RNA: Add Trizol or Lysis Buffer directly to wells.

Data Analysis & Interpretation

Summarize your results using the following framework to validate the mechanism.

Table 1: Expected Biological Readouts by Time Point
Time PointBiological EventKey Biomarker (Method)Expected Result
0 - 30 min Target EngagementPol II Ser5 / Ser7 (Western Blot)Rapid Decrease (>50% loss). Total Pol II remains stable.
30 min - 2 hr Transcriptional PauseNascent RNA (PRO-seq / 4sU-seq)Loss of polymerases at gene bodies; accumulation at TSS (if pausing) or loss at TSS (if initiation blocked).
2 hr - 6 hr "Addiction" Collapsec-MYC / MCL1 (RT-qPCR / WB)Significant downregulation of mRNA and protein due to short half-life.
6 hr - 12 hr Apoptosis InitiationAnnexin V / PI (Flow Cytometry)Increase in Annexin V+ cells.
12 hr - 24 hr Cell DeathCleaved PARP / Caspase-3 (WB)Strong cleavage bands; massive viability loss.
Critical Analysis Tips (The "Expert" Insight)
  • Pol II Ser2 vs. Ser5: THZ1 primarily inhibits CDK7 (Ser5/7 kinase). However, you will likely see a drop in Ser2 phosphorylation at later time points (2h+).

    • Why? Because Ser5 phosphorylation is often a "priming" event required for CDK9 to phosphorylate Ser2. A drop in Ser2 is a downstream consequence, not necessarily direct inhibition of CDK9 (unless high doses are used).

  • The "Sponge" Effect: If you see total Pol II levels drop at 24h, this is proteasomal degradation due to apoptosis, not the drug's primary mechanism. Focus on the ratio of p-Pol II to Total Pol II at early time points (0.5 - 4h).

  • Rescue Experiments: To prove on-target specificity, use a CRISPR-engineered cell line with a Cys312 mutation (CDK7-C312S) which prevents THZ1 binding. The effects described above should be abolished in this line.

References
  • Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[1][3][5] Nature, 511(7511), 616–620.[1][5] Link[3]

  • Chipumuro, E., et al. (2014). "CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven neuroblastoma." Cell, 159(5), 1126–1139. Link

  • Nilson, K. A., et al. (2015). "THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing." Molecular Cell, 59(4), 576–587. Link

  • Wang, Y., et al. (2015). "CDK7-dependent transcriptional addiction in triple-negative breast cancer." Cell, 163(1), 174–186. Link

  • Gao, Y., et al. (2021). "CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism."[6] Frontiers in Oncology, 11, 663360. Link

Sources

storage conditions for THZ1 dihydrochloride DMSO stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Storage & Handling of THZ1 Dihydrochloride DMSO Stock Solutions

Abstract & Scientific Context

THZ1 dihydrochloride (THZ1 2HCl) is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Its mechanism of action relies on a targeted covalent bond formation with a cysteine residue (C312) outside the kinase domain, facilitated by an acrylamide "warhead" [1].

Critical Handling Warning: The efficacy of THZ1 is strictly dependent on the integrity of this electrophilic acrylamide moiety. Improper storage, particularly exposure to moisture or repeated freeze-thaw cycles, can lead to hydrolysis of the warhead or precipitation of the salt form, rendering the compound inactive. This guide outlines a rigorous protocol for the preparation, storage, and maintenance of THZ1 2HCl stock solutions to ensure experimental reproducibility.

Chemical Identity & Physicochemical Properties

Before handling, verify the specific salt form. THZ1 is available as a free base, dihydrochloride (2HCl), and tetrahydrochloride (4HCl). This protocol specifically addresses the Dihydrochloride form.

PropertySpecificationNotes
Compound Name THZ1 Dihydrochloride(E/Z)-THZ1 2HCl
CAS Number 2095433-94-4Distinct from free base (1604810-83-4)
Molecular Weight 638.98 g/mol Use this value for Molarity calculations
Molecular Formula C31H30Cl3N7O2Contains 2 HCl equivalents
Solubility (DMSO) ≥ 50 mg/mL (78 mM) Max reported ~250 mg/mL [2]
Solubility (Water) InsolubleDo not use aqueous buffers for stock
Solubility (Ethanol) InsolubleAvoid alcohols for stock prep

Protocol: Preparation of Master Stock Solutions

Objective: Prepare a high-concentration (10 mM) Master Stock in anhydrous DMSO, ensuring complete solvation and sterility.

Reagents & Equipment
  • Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Do not use "old" DMSO; it is hygroscopic and absorbs water from the air.

  • Vessel: Amber glass vials or polypropylene tubes (light protection is critical).

  • Equipment: Ultrasonic bath, Vortex mixer, Analytical balance.

Step-by-Step Methodology
  • Calculations:

    • Target Concentration: 10 mM

    • Target Volume: 1 mL

    • Required Mass:

      
      
      
    • For THZ1 2HCl:

      
      
      
  • Solvation:

    • Weigh 6.39 mg of THZ1 2HCl powder into a sterile amber tube.

    • Add 1 mL of fresh Anhydrous DMSO .

    • Crucial Step: The salt form may dissolve slower than the free base. Vortex vigorously for 30 seconds.

  • Clarification (If needed):

    • If visible particulates remain, incubate the tube at 37°C for 5–10 minutes .

    • Apply sonication (ultrasonic bath) for 2–5 minutes.

    • QC Check: Invert the tube against a light source. The solution must be completely clear and yellow. Any turbidity indicates incomplete dissolution.

  • Aliquoting (The "Single-Use" Rule):

    • Never store the bulk stock in one tube.

    • Dispense the stock into small aliquots (e.g., 20 µL or 50 µL) suitable for single experimental runs.

    • Use O-ring screw cap tubes to prevent DMSO evaporation and moisture ingress.

Storage & Stability Architecture

The stability of the acrylamide warhead is temperature-dependent. Follow this hierarchy for storage:

Storage TierTemperatureStability WindowRecommended Use Case
Tier 1 (Optimal) -80°C 6 Months – 1 Year Long-term banking of Master Stocks.
Tier 2 (Working) -20°C 1 – 3 Months Active aliquots for weekly experiments.
Tier 3 (Avoid) 4°C < 1 Week Not recommended due to potential precipitation.
Tier 4 (Critical) RT (25°C) < 24 Hours Use immediately; degradation accelerates.

Freeze-Thaw Policy:

  • Limit: Maximum 1 freeze-thaw cycle per aliquot.

  • Reasoning: Repeated temperature shifts cause condensation inside the tube. Water introduction leads to hydrolysis of the acrylamide warhead and precipitation of the hydrophobic core.

Visualized Workflows

Diagram 1: Master Stock Preparation & Aliquoting Workflow

This flowchart illustrates the critical path from powder to stable storage, emphasizing the "Single-Use" aliquot strategy to prevent degradation.

StockPrep Powder THZ1 2HCl Powder (Store at -20°C) Weigh Weigh Mass (e.g., 6.39 mg) Powder->Weigh Dissolve Add Anhydrous DMSO (Target 10 mM) Weigh->Dissolve Inspect QC: Visual Inspection (Clear Yellow Solution?) Dissolve->Inspect Sonicate Sonicate / Warm (37°C, 5 min) Inspect->Sonicate No (Cloudy) Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Yes (Clear) Sonicate->Inspect Re-check Store Store at -80°C (Long Term) Aliquot->Store

Caption: Workflow for preparing THZ1 2HCl stock solutions. Red nodes indicate critical control points requiring intervention.

Diagram 2: Troubleshooting Precipitation & Degradation

A decision tree for handling stock solutions that show signs of crashing out or loss of potency.

Troubleshooting Issue Issue: Precipitate or Low Potency observed CheckDMSO Is DMSO Anhydrous? Issue->CheckDMSO Warm Warm to 37°C & Sonicate CheckDMSO->Warm Yes Discard Discard Stock (Irreversible Hydrolysis) CheckDMSO->Discard No (Old/Hydrated) Resolved Precipitate Dissolved? (Clear Solution) Warm->Resolved Use Proceed to Experiment (Use Immediately) Resolved->Use Yes Resolved->Discard No NewStock Prepare Fresh Stock with New DMSO Discard->NewStock

Caption: Decision matrix for troubleshooting THZ1 stock integrity. Persistent precipitation often indicates irreversible hydrolysis.

In Vivo Formulation Note

For animal studies, DMSO stocks must be diluted into aqueous vehicles immediately prior to use. A standard formulation for THZ1 is:

  • 10% DMSO (containing the drug)[2]

  • 40% PEG300

  • 5% Tween-80 [2]

  • 45% Saline [2]

  • Protocol: Add solvents in the order listed.[2] Vortex after each addition. If precipitation occurs upon adding Saline, sonicate gently. Use within 1 hour [2].

References

  • Kwiatkowski, N., Zhang, T., Rahl, P. B., et al. (2014).[3][4] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[3][4][5][6] Nature, 511(7511), 616–620.[3][5]

  • TargetMol.[1] (n.d.). THZ1 2HCl Product Sheet & Solubility Data. TargetMol.

  • Selleck Chemicals. (n.d.). THZ1 2HCl Handling Instructions. SelleckChem.

  • MedChemExpress. (n.d.). THZ1 Hydrochloride Datasheet. MedChemExpress.

Sources

Application Notes and Protocols: Utilizing THZ1 for the Targeted Downregulation of MCL1 and XIAP Expression

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Transcriptional Dependencies in Cancer

The landscape of cancer therapy is increasingly shifting towards targeting the fundamental molecular machinery that drives oncogenesis. Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous, high-level expression of specific oncogenes and survival proteins for their proliferation and maintenance.[1] This dependency often arises from the hijacking of transcriptional regulatory elements, such as super-enhancers, which drive robust expression of key cancer-related genes.[1][2]

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical node in this process. As a core component of the general transcription factor IIH (TFIIH), CDK7 plays an indispensable role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] Inhibition of CDK7, therefore, offers a powerful strategy to globally disrupt the transcriptional program to which a cancer cell is addicted.

THZ1 is a potent, selective, and covalent inhibitor of CDK7.[5][6] By irreversibly binding to a unique cysteine residue (Cys312) outside the kinase domain of CDK7, THZ1 effectively blocks its enzymatic activity, leading to a profound and selective suppression of transcription, particularly of genes associated with super-enhancers. Among the key targets of this transcriptional repression are two critical anti-apoptotic proteins: Myeloid Cell Leukemia 1 (MCL1) and X-linked Inhibitor of Apoptosis Protein (XIAP).

MCL1 is a member of the BCL-2 family of proteins that prevents apoptosis by sequestering pro-apoptotic proteins like BAK and BAX.[7] XIAP directly binds to and inhibits caspases, the key executioners of apoptosis.[8] The overexpression of MCL1 and XIAP is a common feature in many malignancies, contributing to tumor survival and resistance to conventional therapies.[9][10][11] Due to their short mRNA and protein half-lives, their expression levels are highly sensitive to transcriptional inhibition.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of THZ1 to specifically downregulate MCL1 and XIAP expression in cancer cell lines. We will detail the underlying mechanism, provide validated, step-by-step protocols for experimental execution, and offer insights into data interpretation and troubleshooting.

Mechanism of Action: From CDK7 Inhibition to Apoptosis

The efficacy of THZ1 in downregulating MCL1 and XIAP stems from its direct and potent inhibition of CDK7, which sets off a cascade of events culminating in transcriptional repression and apoptosis.

  • Inhibition of CDK7: THZ1 covalently binds to CDK7, inhibiting its kinase activity.

  • Suppression of RNAPII Phosphorylation: Active CDK7 is required for the phosphorylation of serines 5 and 7 on the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcriptional initiation and elongation.[3][4] THZ1 treatment leads to a rapid and sustained decrease in RNAPII CTD phosphorylation.[3]

  • Transcriptional Repression: The hypo-phosphorylated state of RNAPII results in promoter-proximal pausing and a failure of productive transcriptional elongation.[4][12] This effect is particularly pronounced at super-enhancer-driven genes, which include many key oncogenes and survival factors.[1]

  • Downregulation of MCL1 and XIAP: The genes encoding MCL1 and XIAP are highly transcribed and their corresponding proteins have short half-lives, making them exquisitely sensitive to transcriptional inhibition.[9][10][13] THZ1 treatment leads to a rapid decline in both mRNA and protein levels of MCL1 and XIAP.[9][10]

  • Induction of Apoptosis: The depletion of these critical anti-apoptotic proteins lowers the threshold for apoptosis. This sensitizes cancer cells to cell death signals, leading to the activation of the caspase cascade and programmed cell death.[5][10]

THZ1_Mechanism cluster_0 THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 Covalent Inhibition RNAPII RNA Polymerase II (RNAPII-CTD) CDK7->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (p-Ser5, p-Ser7) Transcription Transcriptional Initiation & Elongation pRNAPII->Transcription Enables mRNA MCL1 & XIAP mRNA Transcription->mRNA Produces Protein MCL1 & XIAP Protein mRNA->Protein Translates to Protein->Block2 Inhibits Apoptosis Apoptosis Apoptosis

Caption: THZ1 pathway from CDK7 inhibition to apoptosis induction.

Experimental Design and Workflow

A logical and well-controlled experimental plan is crucial for obtaining reliable and reproducible data. The following workflow provides a comprehensive approach to characterizing the effects of THZ1.

Experimental_Workflow start Start: Select Cancer Cell Line dose 1. Dose-Response Assay (Determine IC50) start->dose time 2. Time-Course Assay (Determine Optimal Duration) dose->time treatment 3. THZ1 Treatment (Cells + Vehicle/THZ1) time->treatment harvest 4. Harvest Cells treatment->harvest rna RNA Extraction harvest->rna protein Protein Lysis harvest->protein apoptosis Apoptosis Staining (Annexin V/PI) harvest->apoptosis rtqpcr 5a. RT-qPCR (MCL1, XIAP mRNA) rna->rtqpcr wb 5b. Western Blot (MCL1, XIAP Protein) protein->wb flow 5c. Flow Cytometry (Apoptosis Analysis) apoptosis->flow end End: Data Analysis & Interpretation rtqpcr->end wb->end flow->end

Caption: Overall experimental workflow for THZ1 treatment and analysis.

Rationale Behind Key Experimental Choices
  • Cell Line Selection: Choose cell lines known for their reliance on transcriptional programs for survival (e.g., T-cell acute lymphoblastic leukemia, multiple myeloma, or MYC-amplified tumors).[13][14] THZ1 has shown broad activity, with over half of 1,000 cancer cell lines tested showing an IC50 below 200 nM.[4]

  • Dose-Response and Time-Course: These initial experiments are critical for establishing the optimal parameters for your specific cell model. They ensure that the observed effects are not due to non-specific toxicity and allow you to capture the dynamics of mRNA and protein turnover. MCL1 and XIAP downregulation can be observed at both the mRNA and protein level in a time- and dose-dependent manner.[6]

  • Multi-level Readouts: Analyzing mRNA (RT-qPCR), protein (Western Blot), and a functional outcome (apoptosis) provides a robust, self-validating system. A decrease in mRNA should precede the decrease in protein, which in turn should correlate with an increase in apoptotic markers like cleaved caspase-3 and Annexin V staining.

Protocols

Materials and Reagents
  • THZ1: (e.g., Sigma-Aldrich, Cat. No. SML1543). Reconstitute in DMSO to a stock concentration of 10-50 mM. Aliquot and store at -80°C to avoid freeze-thaw cycles.[15]

  • Cell Culture: Appropriate cancer cell line, complete growth medium, flasks, plates, PBS, and trypsin.

  • RT-qPCR: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and validated primers for MCL1, XIAP, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Western Blot: RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), Laemmli sample buffer, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), and primary/secondary antibodies.

    • Primary Antibodies: Anti-MCL1, Anti-XIAP, Anti-Cleaved Caspase-3, Anti-β-actin (or other loading control).

  • Apoptosis Assay: Annexin V-FITC/PI Apoptosis Detection Kit.

Protocol: Cell Treatment with THZ1
  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to adhere and recover for 18-24 hours post-seeding.

  • Preparation of THZ1 Dilutions: Prepare fresh serial dilutions of THZ1 from the stock solution in complete growth medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest THZ1 dose.

    • Causality: Preparing fresh dilutions is crucial as the compound's stability in aqueous media can vary. The vehicle control is essential to ensure that the observed effects are due to THZ1 and not the DMSO solvent.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of THZ1 or the vehicle control.

  • Incubation: Incubate the cells for the predetermined time (e.g., 6, 12, 24 hours) based on your time-course experiment.

Protocol: Analysis of mRNA Expression by RT-qPCR
  • RNA Extraction: Following treatment, wash cells once with ice-cold PBS and lyse them directly in the well using the lysis buffer from your chosen RNA extraction kit. Proceed according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.[6]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your target genes (MCL1, XIAP) and a housekeeping gene.

  • Data Analysis: Calculate the relative mRNA expression using the comparative CT (ΔΔCT) method.[16][17] The expression of target genes should be normalized to the housekeeping gene and presented as a fold change relative to the vehicle-treated control.

Table 1: Representative RT-qPCR Data after 12h THZ1 Treatment

Target GeneTHZ1 Concentration (nM)Normalized Fold Change (vs. Vehicle)
MCL1500.65
MCL11000.31
XIAP500.72
XIAP1000.45
Protocol: Analysis of Protein Expression by Western Blot
  • Cell Lysis: After treatment, place the culture dish on ice and wash cells with ice-cold PBS. Add ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[18]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[18]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies (e.g., anti-MCL1, anti-XIAP, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Table 2: Representative Western Blot Densitometry Data after 24h THZ1 Treatment

Target ProteinTHZ1 Concentration (nM)Relative Protein Level (vs. Vehicle, normalized to β-actin)
MCL1500.58
MCL11000.22
XIAP500.68
XIAP1000.39
Cleaved Caspase-3502.15
Cleaved Caspase-31004.78

Troubleshooting

ProblemPossible CauseSolution
No change in MCL1/XIAP protein levels 1. THZ1 concentration is too low. 2. Treatment duration is too short. 3. Cell line is resistant.1. Confirm IC50 with a viability assay. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48h). 3. Verify CDK7 expression and consider alternative cell lines.
High background on Western Blot 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Insufficient washing.1. Increase blocking time to 1.5-2 hours or switch blocking agent (milk vs. BSA). 2. Titrate primary and secondary antibodies. 3. Increase the number/duration of TBST washes.
Inconsistent RT-qPCR results 1. Poor RNA quality/quantity. 2. Inefficient cDNA synthesis. 3. Suboptimal primers.1. Assess RNA integrity (e.g., via gel or Bioanalyzer). 2. Use a high-quality reverse transcriptase and ensure proper reaction setup. 3. Validate primer efficiency with a standard curve.
High cell death in vehicle control 1. DMSO concentration is too high. 2. Cells were overgrown or unhealthy before treatment.1. Ensure the final DMSO concentration is ≤ 0.1%. 2. Ensure cells are seeded at an appropriate density and are healthy prior to the experiment.

Conclusion

THZ1 is a powerful chemical probe for investigating the consequences of acute transcriptional inhibition in cancer. By potently and selectively targeting CDK7, THZ1 effectively downregulates the expression of key anti-apoptotic proteins MCL1 and XIAP, providing a robust method to induce apoptosis in transcriptionally addicted cancer cells. The protocols outlined in this guide provide a validated framework for researchers to reliably assess the impact of THZ1 on this critical survival pathway. Furthermore, the mechanistic insights gained from these studies can inform the development of novel therapeutic strategies, including the rational combination of CDK7 inhibitors with other agents, such as BCL-2 inhibitors, to achieve synergistic anti-tumor effects.[9][19]

References

  • CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263. Cell Death & Disease, [Link]

  • CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology, [Link]

  • Super-Enhancers Promote Transcriptional Dysregulation in Nasopharyngeal Carcinoma. Cancer Research, [Link]

  • Corrigendum: THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors. ResearchGate, [Link]

  • CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263. PMC - PubMed Central, [Link]

  • CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. PMC, [Link]

  • THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors. Phillip (tiME) lab, [Link]

  • THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing. PMC - NIH, [Link]

  • Mechanism and functional role of XIAP and Mcl-1 down-regulation in flavopiridol/vorinostat antileukemic interactions. PubMed, [Link]

  • Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. PMC - PubMed Central, [Link]

  • CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. Oxford Academic, [Link]

  • The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. PMC, [Link]

  • Protocol for MLC1 Antibody (Cat. No. 525 005) Western Blot (WB) AP Detection. Synaptic Systems, [Link]

  • Mechanism and functional role of XIAP and Mcl-1 down-regulation in flavopiridol/vorinostat antileukemic interactions. AACR Journals, [Link]

  • Targeting Transcriptional Addictions in Small Cell Lung Cancer with a Covalent CDK7 Inhibitor. MIT Open Access Articles, [Link]

  • Figure 1. Western blot and qRT-PCR analysis of Mcl-1, Bcl-2, and Bcl-xl... ResearchGate, [Link]

  • Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis. Cell Communication and Signaling, [Link]

  • Mcl-1 Protein and Viral Infections: A Narrative Review. MDPI, [Link]

  • Western Blot Analysis of XIAP and Apoptosis-Related Protein Expression... ResearchGate, [Link]

  • X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy. Frontiers in Oncology, [Link]

  • Tutorial: Guidelines for Single-Cell RT-qPCR. PubMed, [Link]

  • Targeting MCL-1 protein to treat cancer: opportunities and challenges. PMC, [Link]

  • General Protocol for Western Blotting. Bio-Rad, [Link]

  • Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal, [Link]

  • Tutorial: Guidelines for Single-Cell RT-qPCR. MDPI, [Link]

  • A) Western blot analysis of Bcl-2, Mcl-1, cleaved Caspase-9, cleaved... ResearchGate, [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: THZ1 Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Physicochemical Challenge

Executive Summary: THZ1 is a highly lipophilic covalent inhibitor (LogP ~4.75). It possesses excellent solubility in organic solvents (DMSO >10 mM) but near-zero solubility in aqueous buffers. Precipitation events—often invisible to the naked eye—are the primary cause of "false resistance" in viability assays and inconsistent IC50 data.

The Mechanism of Failure ("Oiling Out"): When a high-concentration DMSO stock of THZ1 is introduced directly into aqueous media, the solvent (DMSO) diffuses into the water faster than the drug can disperse. This creates a local environment where the drug concentration exceeds its solubility limit, forcing THZ1 to crash out as micro-crystals or oil droplets.

Visualizing the Failure Mode

The following diagram illustrates the kinetic failure that occurs during improper direct addition.

THZ1_Precipitation_Mechanism Stock THZ1 Stock (10 mM in DMSO) Interface Solvent Interface (The 'Crash' Zone) Stock->Interface Direct Addition Media Aqueous Media (Hydrophilic Environment) Media->Interface Rapid DMSO Diffusion Outcome_Fail Precipitation (Micro-crystals/Oiling Out) Interface->Outcome_Fail Slow Mixing / High Local Conc. Outcome_Success Stable Dispersion (Thermodynamically Metastable) Interface->Outcome_Success Vortexing / Carrier Proteins

Caption: Figure 1. The "Oiling Out" Phenomenon. Rapid diffusion of DMSO leaves hydrophobic THZ1 molecules stranded, leading to crystal nucleation if mixing is insufficient.

Best Practice Protocols

Protocol A: The "Serial Dilution in DMSO" Method (Recommended)

Purpose: To reduce pipetting errors and prevent precipitation by lowering the concentration of the stock before it touches the aqueous phase.

StepActionTechnical Rationale
1 Thaw Stock Thaw 10 mM THZ1 stock at 37°C for 5 mins. Vortex until clear. Critical: Ensure no visible particulates.
2 DMSO Dilution Prepare a 1000x Working Stock in DMSO. Example: If target is 100 nM, dilute 10 mM stock 1:100 in DMSO to make a 100 µM intermediate.
3 Media Prep Pre-warm culture media to 37°C. Cold media accelerates precipitation.
4 The Spike Add the 1000x DMSO intermediate to the media (1:1000 dilution). Technique: Submerge pipette tip, dispense rapidly, and immediately vortex or pipette up/down.
5 Final Check Final DMSO concentration is 0.1%. Inspect under 10x objective for crystals.
Protocol B: The "Serum-Precoating" Method (For Difficult Cases)

Purpose: Uses Albumin (BSA/FBS) in the media to sequester THZ1, acting as a natural carrier to prevent crystallization.

  • Place the required volume of 100% FBS (or high-BSA media) in a small tube.

  • Add the THZ1 DMSO stock to this serum/concentrate first. Vortex vigorously.

  • Dilute this "spiked serum" into the final serum-free or low-serum media.

    • Mechanism:[1][2][3] THZ1 binds to albumin's hydrophobic pockets, keeping it in solution while retaining bioavailability for cellular uptake.

Troubleshooting & FAQs

Q1: My media looks clear, but my IC50 is shifting. Is it precipitating?

Answer: Likely, yes. THZ1 precipitation often forms micro-crystals (1–10 µm) that are invisible to the naked eye but settle to the bottom of the plate.

  • Diagnostic: View the well bottom under a phase-contrast microscope (20x). If you see "shards" or refractive dots that aren't cells, your drug has crashed out.

  • Correction: Switch to Protocol A . Do not store diluted media; prepare fresh immediately before use.

Q2: Can I store THZ1 diluted in media at 4°C?

Answer: No.

  • Reasoning: Low temperatures decrease the kinetic solubility of hydrophobic compounds. Furthermore, THZ1 is a covalent inhibitor (targeting Cys312 of CDK7); prolonged incubation in media (even without cells) can lead to hydrolysis or non-specific binding to serum proteins, reducing effective concentration.

  • Rule: "Dilute and Dose" within 15 minutes.

Q3: Why does my 10 mM DMSO stock look cloudy after freezing?

Answer: This indicates water contamination . DMSO is hygroscopic (absorbs water from air).

  • The Cycle: Water enters DMSO

    
     Solubility drops 
    
    
    
    THZ1 precipitates inside the "stock" tube.
  • Fix: Centrifuge the stock (13,000 rpm, 5 min). If a pellet forms, the stock is compromised. Re-dissolve by warming to 37°C and sonicating.[4][5] Aliquot into single-use vials to prevent future freeze-thaw moisture entry.

Q4: Is 1% DMSO acceptable if I can't get it to dissolve?

Answer: Avoid if possible.

  • Risk: While 1% DMSO improves solubility, it can induce differentiation or stress responses in sensitive cell lines (e.g., T-ALL lines like Jurkat/Loucy), confounding the specific CDK7 inhibition effects.

  • Limit: Target

    
     DMSO. If higher solubility is needed, use the Serum-Precoating Method (Protocol B)  rather than increasing DMSO.
    

Validated Workflow Diagram

The following flowchart outlines the decision matrix for handling THZ1 based on your specific media conditions.

THZ1_Workflow Start Start: 10 mM THZ1 Stock Check_Stock Check Clarity (Warm to 37°C) Start->Check_Stock Target_Conc Define Target Conc. (e.g., 100 nM) Check_Stock->Target_Conc Decision_Media Media Type? Target_Conc->Decision_Media Path_Serum Serum Containing (>5% FBS) Decision_Media->Path_Serum Standard Path_SerumFree Serum Free (Defined Media) Decision_Media->Path_SerumFree High Risk Step_Inter Create 1000x Stock in DMSO Path_Serum->Step_Inter Step_Precoat Pre-complex with BSA/FBS Aliquot Path_SerumFree->Step_Precoat Final_Add Add to Media (Vortex Immediately) Step_Inter->Final_Add Step_Precoat->Final_Add

Caption: Figure 2.[2][6] Decision Matrix for THZ1 Formulation. Serum-free conditions require an intermediate protein-complexing step to maintain solubility.

References

  • Kwiatkowski, N., et al. (2014).[2][7] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[2][7][8] Nature, 511, 616–620.[2][9]

    • Context: The foundational paper describing THZ1 synthesis, IC50 values (Jurkat/Loucy lines), and covalent binding mechanism (Cys312).
  • Cayman Chemical. (n.d.). THZ1 Product Information & Solubility Data.

    • Context: Provides physicochemical data verifying DMSO solubility (>10 mg/mL) and aqueous insolubility.
  • BenchChem. (2025).[10] Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

    • Context: General principles for handling hydrophobic triterpenoids and kinase inhibitors in aqueous media.
  • Sigma-Aldrich. (n.d.). Troubleshooting Precipitates in Cell Culture.

    • Context: Guidelines on identifying calcium salts vs.

Sources

Technical Support Center: Optimizing THZ1 In Vivo Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving in vivo half-life and efficacy of THZ1 (CDK7 inhibitor) in animal models. Audience: Senior Researchers, Pharmacologists, and In Vivo Scientists. Version: 2.0 (Current Standards)

The Challenge: The "45-Minute Wall"

Executive Summary: THZ1 is a potent covalent inhibitor of CDK7, but its utility in animal models is severely compromised by its pharmacokinetic (PK) profile. In mouse plasma, THZ1 exhibits a half-life (


) of approximately 45–60 minutes .

This rapid clearance creates a "sawtooth" exposure profile where drug levels drop below the IC


 (concentration required for 90% inhibition) long before the next dose, allowing transcriptional recovery of oncogenes like MYC and MCL1. To achieve tumor regression, you must extend the duration of target engagement.

This guide provides three modules to overcome this limitation: Formulation Chemistry , Dosing Strategy , and Structural Alternatives .

Module 1: Formulation Optimization (The Solubility-Stability Axis)

The Problem: Standard formulations (e.g., DMSO/PBS) often lead to precipitation in the peritoneal cavity (IP dosing). Precipitated drug acts as a depot with poor absorption, leading to low plasma


 and high local toxicity (peritonitis), incorrectly appearing as "drug failure."

The Solution: Sulfobutylether-


-Cyclodextrin (Captisol®) 
Encapsulating THZ1 in Captisol improves solubility and stability, preventing precipitation and ensuring rapid, consistent absorption.
Protocol: Preparation of THZ1 in 30% Captisol

Use this protocol to prepare a stable 10 mg/kg dosing solution.

Reagents:

  • THZ1 powder (Store at -80°C).

  • DMSO (Anhydrous, cell-culture grade).

  • Captisol® (SBE-

    
    -CD) or 2-Hydroxypropyl-
    
    
    
    -cyclodextrin (HP-
    
    
    -CD).
  • Sterile Water for Injection.

Step-by-Step Workflow:

  • Prepare Vehicle (30% Captisol):

    • Dissolve 30 g of Captisol in 100 mL of sterile water.

    • Filter sterilize (0.22 µm PES filter). Store at 4°C.

  • Solubilize THZ1 (Stock):

    • Dissolve THZ1 in 100% DMSO to create a 50 mg/mL stock solution.

    • Critical: Ensure complete dissolution by vortexing.

  • Complexation (Final Formulation):

    • Target Concentration: 1 mg/mL (for 10 mg/kg dosing at 10 mL/kg volume).

    • Add 2% volume of THZ1 DMSO stock slowly to 98% volume of the 30% Captisol vehicle while vortexing continuously.

    • Example: To make 1 mL of dosing solution: Add 20 µL of THZ1 stock (50 mg/mL) to 980 µL of 30% Captisol.

  • Validation:

    • The solution should be clear and colorless.

    • Sonication: If slightly cloudy, sonicate in a water bath at RT for 5–10 minutes.

    • Stability: Use within 24 hours. Do not freeze the final formulation.

Module 2: Dosing Strategy (The Exposure Axis)

The Problem: Even with perfect formulation, metabolic clearance (hepatic) remains high. A Once-Daily (QD) regimen often leaves the tumor unsuppressed for 18+ hours.

The Solution: Metronomic BID Dosing Because CDK7 inhibition targets short-lived mRNAs (MYC, MCL1), continuous suppression is more critical than high peak exposure (


).
Recommended Regimen Comparison
ParameterStandard (Risky)Optimized (Recommended)Rationale
Dose 10 mg/kg10 mg/kg High enough to saturate CDK7 covalent bonding.
Frequency QD (Every 24h)BID (Every 12h) Prevents transcriptional recovery of MYC.
Route IPIP (or IV) IP is standard for xenografts; IV requires catheterization for BID.
Vehicle DMSO/PBS2% DMSO / 30% Captisol Prevents precipitation-induced variability.
Visualizing the Biological Logic

The following diagram illustrates why BID dosing is non-negotiable for THZ1 efficacy.

THZ1_Mechanism THZ1 THZ1 Administration CDK7 CDK7 Covalent Inhibition THZ1->CDK7 Covalent Bond RNAPII RNAPII CTD Phosphorylation (Suppressed) CDK7->RNAPII Blocks Recovery New CDK7 Synthesis (12-18 hours) CDK7->Recovery Rapid Clearance (QD Dosing) MYC Super-Enhancer Genes (c-MYC, MCL1) Degrade RNAPII->MYC Downregulates Apoptosis Tumor Apoptosis MYC->Apoptosis Sustained Inhibition (BID Dosing) Survival Tumor Survival/Regrowth Recovery->Survival MYC Levels Restore

Figure 1: The kinetic race between CDK7 resynthesis and THZ1 dosing frequency.[1] QD dosing allows "Recovery," leading to survival. BID dosing forces the pathway toward Apoptosis.

Module 3: Technical Pivot (The "Plan B")

If THZ1 fails to show efficacy despite 10 mg/kg BID dosing in Captisol, the issue is likely intrinsic metabolic instability in your specific mouse strain or model.

The Pivot: Switch to THZ2 THZ1 has a para-acrylamide moiety.[2] THZ2 is a structural analog with a meta-acrylamide moiety.[2]

  • Benefit: THZ2 has a ~5x longer half-life (

    
     hours) in mice compared to THZ1.
    
  • Potency: Equivalent selectivity and potency against CDK7.[2]

  • Citation: Wang et al. (2015) developed THZ2 specifically to address the in vivo instability of THZ1.

Troubleshooting & FAQs

Q1: The mice are losing weight (>15%) rapidly. Is this drug toxicity?

  • Diagnosis: Likely off-target toxicity or vehicle toxicity (peritonitis), not necessarily CDK7 mechanism.

  • Check: Are you using >10% DMSO? If so, switch to the Captisol protocol immediately. High DMSO causes severe peritoneal inflammation.

  • Action: Reduce dose to 5 mg/kg BID or switch to a "5 days on / 2 days off" schedule to allow recovery.

Q2: I see white precipitate in the syringe or at the injection site.

  • Cause: THZ1 has crashed out of solution. The animal received effectively 0 mg/kg.

  • Fix:

    • Ensure the Captisol vehicle is at room temperature, not cold.[3]

    • Do not use PBS/Saline as the diluent; salts decrease solubility. Use water for the Captisol mixture.

    • Sonicate the final solution for 10 minutes before loading syringes.

Q3: Can I use oral gavage (PO)?

  • Answer: No. THZ1 has poor oral bioavailability due to the "Rule of 5" violations and acid instability. IP or IV are the only validated routes for consistent data.

Q4: How do I validate that the drug is working in vivo?

  • Protocol: Do not rely solely on tumor volume. Perform a Pharmacodynamic (PD) study.

    • Treat mice with one dose (10 mg/kg).[1][4][5]

    • Harvest tumor tissue at 4 hours .

    • Perform Western Blot for Phospho-RNAPII CTD (Ser5/7) and MCL1 .

    • Result: If Ser5/7 is not downregulated compared to vehicle, you have a delivery failure (PK issue), not a resistance issue.

Troubleshooting Logic Flow

Troubleshooting Issue Observed Issue Precip Precipitation / Cloudy Solution Issue->Precip Tox Weight Loss / Toxicity Issue->Tox NoEff No Tumor Shrinkage Issue->NoEff Sol1 Use 30% Captisol Reduce DMSO <2% Precip->Sol1 Tox->Sol1 Reduce DMSO Sol2 Check Dosing Freq (Must be BID) NoEff->Sol2 1st Check Sol3 Validate PD Marker (p-RNAPII Ser5) NoEff->Sol3 2nd Check Sol4 Switch to THZ2 (Better t1/2) Sol3->Sol4 If PD fails

Figure 2: Decision matrix for troubleshooting THZ1 in vivo experiments.

References

  • Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor." Nature, 511(7511), 616-620. (Original description of THZ1).

  • Wang, Y., et al. (2015). "CDK7-dependent transcriptional addiction in triple-negative breast cancer." Cell, 163(1), 174-186. (Describes the development of THZ2 to improve in vivo half-life).

  • Zhang, Z., et al. (2019). "Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy." Acta Pharmaceutica Sinica B, 10(11). (Review of PK limitations and half-life data).

  • Captisol® (Ligand Pharmaceuticals). "Formulation and Solubility Guide." (General protocols for SBE-

    
    -CD usage). 
    

Sources

troubleshooting variable IC50 results with THZ1 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: THZ1 Dihydrochloride

Introduction: Navigating the Nuances of THZ1 Dihydrochloride IC50 Determination

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression.[1][2] By targeting a non-catalytic cysteine (C312) on CDK7, THZ1 offers a powerful tool for investigating cancer biology, particularly in tumors addicted to transcriptional amplification.[3] However, its covalent mechanism and potent biological activity introduce complexities in experimental design that can lead to significant variability in half-maximal inhibitory concentration (IC50) values.

This guide is designed to serve as a dedicated resource for researchers encountering variability in their THZ1 experiments. We will move beyond generic protocols to address the causal factors behind inconsistent results, providing a framework for designing self-validating experiments that yield robust, reproducible, and publishable data.

Frequently Asked Questions & Troubleshooting Guide

Q1: My experimentally determined IC50 for THZ1 is significantly different from published values. What is the most likely reason?

This is the most common query we receive. The variability in IC50 values for THZ1 is not just expected; it is a direct reflection of the compound's mechanism and diverse biological contexts. There is no single "correct" IC50 value; it is highly dependent on your experimental parameters. The four most critical factors are: 1) Cell Line Genetics, 2) Assay Duration, 3) Compound Handling & Stability, and 4) Viability Assay Choice.

Published literature clearly demonstrates this wide range. For example, the IC50 in Jurkat T-ALL cells is reported around 50 nM, while in Loucy cells, it is as low as 0.55 nM.[3][4] In a panel of breast cancer cell lines, IC50 values after a 2-day treatment ranged from 80-300 nM.[5]

Table 1: Representative Published IC50 Values for THZ1

Cell LineCancer TypeAssay DurationReported IC50Reference
JurkatT-cell Acute Lymphoblastic LeukemiaNot Specified50 nM[3]
LoucyT-cell Acute Lymphoblastic LeukemiaNot Specified0.55 nM[3]
SKBR3Breast Cancer (ER-/HER2+)7 days~20 nM (Estimated)[5]
JIMT-1Breast Cancer (ER-/HER2+)7 days~500 nM (Estimated)[5]
Kasumi-1Acute Myeloid Leukemia (AML)4 days~100 nM[6]

Primary Insight: Do not treat the literature value as a benchmark to replicate. Instead, use it as a guide to establish a relevant concentration range for your specific cell model and experimental conditions. The key is internal consistency and understanding the variables that produce your specific result.

Q2: How does the covalent nature of THZ1 specifically influence IC50 and why is assay duration so critical?

Understanding this point is crucial for working with THZ1. Unlike a reversible inhibitor, which establishes a rapid equilibrium with its target, a covalent inhibitor like THZ1 forms a permanent bond. This has profound implications for assay design.

  • Causality: The inhibitory effect of THZ1 is cumulative. Over time, more and more CDK7 molecules become irreversibly bound, even at low concentrations of the inhibitor. A short-term assay (e.g., 24 hours) might only reflect the initial rate of covalent modification and its immediate downstream effects. A longer-term assay (e.g., 72-96 hours) allows for the accumulation of inhibited CDK7, leading to a more profound biological effect and, consequently, a lower apparent IC50 value .

This time-dependency is a well-documented source of variability for IC50 determination in general and is amplified for covalent inhibitors.[7] Studies comparing 2-day versus 7-day THZ1 treatments in breast cancer cells found significantly different IC50 values, highlighting this principle.[5]

Experimental Recommendation: We strongly advise performing a time-course experiment (e.g., 24, 48, 72, and 96 hours) as a primary characterization of your cell line's response to THZ1. This provides a much richer understanding of the compound's cytostatic and cytotoxic effects over time than a single endpoint measurement.

G cluster_0 Reversible Inhibitor cluster_1 Covalent Inhibitor (THZ1) A Drug Added B Equilibrium Reached (Binding & Unbinding) A->B C Effect is Stable B->C X Short Assay (e.g., 24h) C->X Measures initial equilibrium effect D Drug Added E Progressive, Irreversible Binding D->E F Effect Accumulates Over Time E->F Y Long Assay (e.g., 72h) F->Y Measures cumulative biological outcome (Lower IC50)

Caption: Workflow comparing reversible vs. covalent inhibitor kinetics.

Q3: I'm observing high variability between replicate wells and plates. What are the most common technical errors?

Inconsistent results within the same experiment often point to issues with compound handling or assay setup. Given THZ1's chemical properties, meticulous technique is paramount.

  • Issue 1: Solubility and Precipitation

    • The Problem: THZ1 dihydrochloride is the salt form, which improves initial aqueous solubility. However, the free base is poorly soluble in water.[3] When a concentrated DMSO stock is diluted into aqueous culture medium, the compound can precipitate if the final DMSO concentration is too low or if the media components (e.g., serum proteins) promote aggregation. This precipitation is often invisible to the naked eye but drastically reduces the effective concentration of the drug in solution.

    • The Solution:

      • High-Quality DMSO: Always use fresh, anhydrous DMSO to prepare your master stock (e.g., 10-20 mM).[1]

      • Sonication: After dissolving THZ1 in DMSO, sonicate the vial for 5-10 minutes to ensure complete dissolution.[4][8]

      • Serial Dilutions: Prepare intermediate dilutions in DMSO before making the final dilution into culture medium. Avoid single, large dilutions from a high-concentration stock directly into media.

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is consistent across all treatments and is typically ≤ 0.5% to avoid vehicle-induced toxicity.

      • Vortex During Dilution: When adding the drug to the culture medium, vortex or pipette mix vigorously to ensure rapid and uniform dispersion, minimizing localized high concentrations that can cause precipitation.

  • Issue 2: Compound Stability in Media

    • The Problem: The acrylamide moiety in THZ1, which is essential for its covalent binding, can be susceptible to degradation or reaction with components in the culture medium (e.g., free thiols like cysteine or glutathione in serum).

    • The Solution: Always prepare fresh dilutions of THZ1 in culture medium immediately before adding to the cells. Do not store diluted THZ1 in media for extended periods.

  • Issue 3: Inconsistent Cell Seeding and Edge Effects

    • The Problem: Non-uniform cell density across the plate is a major source of error. Furthermore, wells on the outer edges of a 96-well plate are prone to faster evaporation, which concentrates the drug and media components, skewing results.[9]

    • The Solution:

      • Cell Counting: Always perform an accurate cell count (e.g., with a hemocytometer and trypan blue) to ensure you seed the correct number of cells.

      • Homogeneous Suspension: Ensure your cell suspension is homogeneous before and during plating. Gently swirl the reservoir frequently.

      • Avoid Edge Wells: Do not use the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier, reducing evaporation in the inner wells.[9]

G cluster_workflow Robust IC50 Experimental Workflow A 1. Prepare THZ1 Stock (Anhydrous DMSO, Sonicate) D 4. Prepare Serial Dilutions (Freshly in Media) A->D B 2. Count Cells (Ensure Viability & Density) C 3. Seed Plate (Homogenize suspension, Avoid edge wells) B->C E 5. Treat Cells (Add drug to media, not directly to cells) C->E D->E F 6. Incubate (Defined Duration) E->F G 7. Perform Assay (e.g., CellTiter-Glo) F->G H 8. Analyze Data (4-Parameter Fit) G->H

Caption: Recommended workflow for a robust THZ1 IC50 experiment.

Q4: Which cell viability assay is the best choice for THZ1?

The choice of assay can significantly impact your results because different assays measure different biological endpoints. THZ1 can induce both cell cycle arrest (a cytostatic effect) and apoptosis (a cytotoxic effect), and the dominant phenotype can be cell-line and concentration-dependent.[2][10]

  • Metabolic Assays (e.g., MTT, MTS, WST-1): These measure the activity of mitochondrial dehydrogenases.[9]

    • Pros: Inexpensive and widely used.

    • Cons: Can be confounded by changes in cell metabolism or size that don't correlate with cell number. A cell that is arrested but still metabolically active will register as "viable." This can lead to an overestimation of the IC50 .

  • ATP Content Assays (e.g., CellTiter-Glo®): These measure the total ATP level, which is a robust indicator of metabolically active, viable cells. ATP levels drop rapidly upon cell death.

    • Pros: Highly sensitive, excellent linearity, and less prone to metabolic artifacts than MTT. Generally considered a gold standard.

    • Cons: More expensive.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These measure cell death by detecting compromised cell membranes.

    • Pros: Directly measures cytotoxicity.

    • Cons: Will not detect cytostatic effects. If THZ1 primarily causes cell cycle arrest in your model, these assays will dramatically overestimate the IC50.

  • Direct Cell Counting / Imaging-Based Readouts: These provide a direct measure of cell number.

    • Pros: The most direct measure of proliferation inhibition.

    • Cons: Can be lower throughput, though modern automated imagers have improved this.

Recommendation: For a comprehensive assessment, we recommend an ATP-based assay like CellTiter-Glo, as it provides a robust and sensitive measure of overall cell viability that reflects both cytostatic and cytotoxic effects. If resources permit, complementing this with a direct measure of apoptosis (e.g., Caspase-Glo® or Annexin V staining) can provide deeper mechanistic insight.

Mechanistic Context: The Dual Action of THZ1

To troubleshoot effectively, it is essential to understand THZ1's mechanism. CDK7 is a component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is critical for transcription initiation and elongation.[2][11] Additionally, as the CDK-Activating Kinase (CAK), CDK7 phosphorylates and activates cell cycle CDKs like CDK1, CDK2, CDK4, and CDK6.[2] By inhibiting CDK7, THZ1 delivers a dual blow: it globally disrupts transcription (with a preference for genes with super-enhancers, like MYC) and halts cell cycle progression.[2][11]

G cluster_transcription Transcription Control cluster_cellcycle Cell Cycle Control CDK7 CDK7 / Cyclin H / MAT1 (TFIIH Complex) RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates Ser5/Ser7 of CTD CDK1_2 CDK1, CDK2 CDK7->CDK1_2 Activates (CAK) CDK4_6 CDK4, CDK6 CDK7->CDK4_6 Activates (CAK) Transcription Gene Transcription (especially Super-Enhancer driven) RNAPII->Transcription Inhibition_T Inhibition_T CellCycle Cell Cycle Progression CDK1_2->CellCycle CDK4_6->CellCycle Inhibition_C Inhibition_C THZ1 THZ1 THZ1->Inhibition Inhibition->CDK7 Covalent Inhibition Apoptosis Apoptosis Inhibition_T->Apoptosis Transcriptional Shutdown Arrest G1/S Arrest Inhibition_C->Arrest Cell Cycle Arrest

Caption: Dual mechanism of THZ1 action on transcription and cell cycle.

Validated Protocols

Protocol 1: Preparation of THZ1 Dihydrochloride Stock Solution
  • Reconstitution: Centrifuge the vial of THZ1 dihydrochloride powder briefly to collect all material at the bottom. Reconstitute in anhydrous, high-quality DMSO to a final concentration of 10 mM.

  • Dissolution: Vortex the vial for 1 minute. Place the vial in an ultrasonic water bath for 10 minutes to ensure complete dissolution. Visually inspect for any particulates.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes. Store aliquots at -80°C for long-term stability (up to 6 months).[1] For short-term use (up to 1 month), -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Best-Practice Workflow for IC50 Determination (96-Well Format)
  • Cell Seeding: Trypsinize and count cells. Adjust cell density in pre-warmed complete medium to achieve 20-30% confluency at the time of drug addition. Seed 90 µL of cell suspension per well, leaving the perimeter wells filled with 100 µL of sterile PBS. Allow cells to adhere and recover for 18-24 hours.

  • Drug Dilution: On the day of the experiment, thaw a fresh aliquot of the 10 mM THZ1 stock. Prepare a 10-point, 3-fold serial dilution series in DMSO.

  • Working Solution Preparation: Prepare the final drug working solutions by diluting the DMSO series 100-fold into pre-warmed complete medium (this creates a 10X final concentration stock, with DMSO at 1%). For example, add 2 µL of each DMSO dilution to 198 µL of medium. Mix thoroughly.

  • Cell Treatment: Add 10 µL of the 10X working solutions to the corresponding wells containing 90 µL of cells (final DMSO concentration will be 0.1%). Include "vehicle control" wells (treated with 0.1% DMSO) and "no cell" blank wells (media only).

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C, 5% CO2.

  • Viability Assessment: Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent according to the manufacturer's instructions.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Subtract the average blank reading from all wells. Normalize the data by setting the average vehicle control as 100% viability and blank as 0%. Plot the normalized response vs. log[concentration] and fit the data using a four-parameter variable slope non-linear regression model to determine the IC50.

References

  • García-Cuéllar, M.P., et al. (2020). THZ1 IC50 data in breast cancer cell line panel after 2 days and 7 days... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology. Available at: [Link]

  • Li, B., et al. (2019). Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation. Journal of Cancer. Available at: [Link]

  • Hernández, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • Zhou, J., et al. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Journal of Hematology & Oncology. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Li, B., et al. (2019). Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation. PMC - NIH. Available at: [Link]

  • Rasool, R.U., et al. (2019). The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. Nature Communications. Available at: [Link]

  • Gufford, B.T., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]

Sources

handling hygroscopic nature of THZ1 dihydrochloride powder

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Mastering the Hygroscopic Nature of THZ1 Dihydrochloride (CDK7 Inhibitor)

Executive Summary

You are likely working with THZ1 Dihydrochloride (THZ1 2HCl) rather than the free base because the salt form offers superior aqueous solubility and bioavailability for biological assays. However, this comes at a cost: extreme hygroscopicity .

The hydrochloride salt moiety readily forms hydrogen bonds with atmospheric moisture. If mishandled, the powder will deliquesce (turn into a sticky gum), leading to three critical failures:

  • Stoichiometric Error: You are weighing water, not drug, resulting in under-dosing.

  • Hydrolytic Degradation: Moisture accelerates the breakdown of the covalent acrylamide "warhead" essential for binding Cys312 on CDK7.

  • Solubility Crash: Hydrated crystals often form polymorphs that are paradoxically harder to dissolve in organic solvents like DMSO.

This guide provides a self-validating protocol to neutralize these risks.

Part 1: The "Dry Chain" Protocol (Receiving & Weighing)

The Golden Rule: Never open a cold vial.

Step-by-Step Workflow
  • Equilibration (The Patience Test):

    • Upon removing the vial from -20°C storage, place it in a desiccator at room temperature (RT).

    • Wait Time: Minimum 4 hours (preferably overnight).

    • Scientific Logic:[1][2][3][4] If you open a cold vial, the temperature differential causes immediate condensation of atmospheric water vapor onto the powder. This is irreversible.

  • The "Difference Weighing" Technique:

    • Do not use a spatula to transfer powder to a weigh boat. The static charge and stickiness of THZ1 2HCl will cause loss of material.

    • Protocol:

      • Tare the balance with your destination vial (e.g., an amber glass HPLC vial).

      • Take the source vial of THZ1.[5]

      • Gently tap the source vial to loosen powder.

      • Invert and tap a small amount directly into the destination vial.

      • Immediately recap the source vial.

      • Weigh the destination vial.

      • Calculate the solvent volume required based on this specific mass (

        
        ).
        
  • Visual Validation:

    • Pass: Powder is free-flowing and yellow/orange.

    • Fail: Powder is clumped, darker orange, or sticking to the glass walls (indicates moisture contamination).

Part 2: Solubilization & Stock Management

Critical Reagent: Use only Anhydrous DMSO (sealed ampoules recommended). Old DMSO absorbs water from the air, which will degrade THZ1 over time.

Solubility Data Table
Solvent SystemSolubility LimitStabilityUsage Context
Anhydrous DMSO ~100 mg/mL (156 mM)High (-80°C)Primary Stock Solution
Water InsolubleN/ADo not use for stock
Ethanol InsolubleN/ADo not use
30% PEG300 / 5% Tween 80 ~2 mg/mLLow (<24 hrs)In Vivo Injection (IP/IV)
Preparation Protocol (10 mM Stock)
  • Calculate volume:

    
    .
    
  • Add Anhydrous DMSO to the center of the vial.

  • Vortex vigorously for 30 seconds.

  • Sonication: If particles persist, sonicate in a water bath at RT for 5 minutes. Note: Monitor temperature; do not let it exceed 37°C.

  • Aliquot immediately: Split into single-use volumes (e.g., 50 µL) in amber tubes.

  • Flash Freeze: Snap freeze in liquid nitrogen and store at -80°C.

Part 3: In Vivo Formulation (The "Anti-Crash" Sequence)

THZ1 is hydrophobic. If you add water/saline too early, it will precipitate. You must follow the Co-solvent Step-Down method.

Target Formulation: 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline.

Correct Mixing Order (Do not deviate):

  • Step 1: Dissolve THZ1 powder in 100% DMSO (Wait for clarity).

  • Step 2: Add PEG300 . Vortex until clear.

  • Step 3: Add Tween 80 . Vortex until clear.

  • Step 4: Slowly add Saline/Water dropwise while vortexing.

    • Why? Adding saline directly to DMSO causes a high-energy exotherm and rapid polarity shift, forcing the drug out of solution. The PEG/Tween acts as a buffer for the polarity shift.

Part 4: Visualizing the Workflow & Mechanism
Figure 1: Safe Handling Workflow

Caption: Logical flow to prevent moisture contamination during THZ1 preparation.

THZ1_Handling Storage Storage (-20°C) Equilibration Equilibration (Desiccator, RT, >4h) Storage->Equilibration Prevent Condensation Weighing Difference Weighing (Low Humidity) Equilibration->Weighing Safe to Open Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization Add Solvent Immediately QC Visual QC (Clear Yellow Soln) Solubilization->QC Check Clarity Aliquoting Aliquot & Snap Freeze (-80°C) QC->Aliquoting Preserve Stability

Figure 2: Mechanism of Action (Covalent Binding)

Caption: THZ1 contains an acrylamide warhead that forms a covalent bond with Cys312 of CDK7.

Mechanism THZ1 THZ1 (Acrylamide Warhead) Cys312 Cysteine 312 (Nucleophile) THZ1->Cys312 Electrophilic Attack CDK7 CDK7 Kinase Domain CDK7->Cys312 Contains Complex Covalent Adduct (Irreversible Inhibition) Cys312->Complex Forms Downstream Block RNAPII CTD Phosphorylation (Ser5/7) Complex->Downstream Inhibits Apoptosis Transcriptional Collapse (MYC/RUNX1 downregulation) Downstream->Apoptosis Causes

Part 5: Troubleshooting FAQs

Q1: My stock solution has formed crystals after thawing. Can I re-dissolve them?

  • A: Only once. Warm the vial to 37°C for 5–10 minutes and sonicate. If crystals persist, the compound may have degraded or hydrated into a less soluble polymorph. Do not use this for critical IC50 determination; discard it.

Q2: Can I use the "Free Base" protocols for the Dihydrochloride salt?

  • A: No. The molecular weight is different (Free base: ~565 g/mol vs. 2HCl: ~639 g/mol ). If you use the free base mass calculation, you will under-dose your cells by approximately 11%. Always verify the MW on your specific vial label.

Q3: Why did my solution turn cloudy when I added it to the cell culture media?

  • A: This is "Crash Out." You likely exceeded the aqueous solubility limit.

    • Solution: Ensure your final DMSO concentration in the media is <0.5%. If you need higher drug loading, perform an intermediate dilution in culture media (pre-warmed) before adding to the cells, and vortex immediately to disperse.

Q4: Is THZ1 light sensitive?

  • A: Yes. The indole moiety can be susceptible to photo-oxidation. Always use amber vials and avoid leaving aliquots on the bench under fluorescent light for extended periods.

References
  • Kwiatkowski, N., et al. (2014).[2][4][6][7][8] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[3][4][6][8][9] Nature, 511(7511), 616–620.[2][7][8]

  • Selleckchem. (n.d.). THZ1 Hydrochloride Datasheet & Solubility.[10][11]

  • MedChemExpress (MCE). (n.d.). THZ1 Hydrochloride Technical Data.

  • TargetMol. (n.d.). THZ1 2HCl Handling and Formulation Guide.

Sources

Technical Support Center: Optimizing Vehicle Formulation for THZ1 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: THZ1 Formulation & Troubleshooting Guide for In Vivo Studies Document ID: THZ1-OP-2024-v2 Audience: In Vivo Pharmacologists, Formulation Scientists Status: Active

Executive Summary & Mechanism of Action

THZ1 is a selective, covalent inhibitor of CDK7 (Cyclin-Dependent Kinase 7).[1][2][3] It functions by targeting a remote cysteine residue (C312) located outside the kinase domain, leading to irreversible inhibition of CDK7. This disruption impairs the formation of the CDK-activating kinase (CAK) complex and inhibits RNA Polymerase II CTD phosphorylation, causing transcriptional collapse in oncogene-addicted cancers (e.g., MYC-driven tumors).

Formulation Challenge: THZ1 is a hydrophobic small molecule (LogP ~4-5). While soluble in organic solvents (DMSO), it is prone to rapid precipitation (crashing out) upon dilution into aqueous buffers required for animal dosing. The "Standard" formulation (10% DMSO in D5W) used in early literature often fails at higher concentrations (>2 mg/mL) or extended storage times.

This guide provides an Optimized Formulation using co-solvents and surfactants to ensure stability, bioavailability, and reduced peritoneal irritation.

Optimized Vehicle Formulation (Gold Standard)

This formulation utilizes PEG400 and Tween 80 to create a stable micellar solution/suspension, preventing precipitation better than simple DMSO/water mixtures.

Reagents Required
  • THZ1 Powder (Store at -20°C, desicated)

  • DMSO (Dimethyl Sulfoxide, sterile grade)

  • PEG300 or PEG400 (Polyethylene Glycol)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or PBS

Target Composition
ComponentPercentage (v/v)Function
DMSO 10%Primary Solubilizer (Stock solvent)
PEG300/400 40%Co-solvent (Prevents precipitation)
Tween 80 5%Surfactant (Stabilizer/Wetting agent)
Saline 45%Aqueous Carrier (Isotonicity)
Step-by-Step Preparation Protocol

Critical: Order of addition is paramount. Do not mix all vehicles before adding the drug.

  • Calculate Requirements: Determine total volume needed.

    • Example: For 10 mice @ 25g each, dosing 10 mg/kg with a volume of 10 mL/kg (0.25 mL/mouse).

    • Total Drug Needed: 2.5 mg.[4]

    • Total Volume: 2.5 mL.[4]

    • Target Conc: 1 mg/mL.[5]

  • Step 1: Primary Solubilization (DMSO)

    • Weigh THZ1 powder.

    • Dissolve completely in 10% of the final volume using DMSO.[4]

    • Troubleshooting: Vortex vigorously. If particles remain, sonicate for 30-60 seconds at 37°C. Solution must be clear yellow/amber.

  • Step 2: Co-solvent Addition (PEG)

    • Add 40% of the final volume of PEG300/400 to the DMSO/Drug mixture.

    • Vortex immediately for 20 seconds.

    • Checkpoint: Solution should remain clear.

  • Step 3: Surfactant Addition (Tween 80)

    • Add 5% of the final volume of Tween 80.[4][6][7]

    • Vortex gently (avoid excessive foaming).[5]

  • Step 4: Aqueous Dilution (Saline)

    • Slowly add 45% of the final volume of warm (37°C) Saline.

    • Add dropwise while vortexing or swirling.

    • Result: A clear to slightly opalescent solution. If it turns milky white immediately, precipitation has occurred (see Troubleshooting).

Workflow Visualization

THZ1_Preparation Start Start: Weigh THZ1 Powder Step1 Step 1: Dissolve in DMSO (10% Vol) Target: >10-20 mg/mL Stock Start->Step1 Check1 Is Solution Clear? Step1->Check1 Sonicate Sonicate (37°C, 1 min) Check1->Sonicate No Step2 Step 2: Add PEG300/400 (40% Vol) Vortex Immediately Check1->Step2 Yes Sonicate->Check1 Step3 Step 3: Add Tween 80 (5% Vol) Mix Gently Step2->Step3 Step4 Step 4: Add Warm Saline (45% Vol) Add Dropwise while Swirling Step3->Step4 FinalCheck Final Inspection Step4->FinalCheck Success Ready for IP Injection (Use within 30 mins) FinalCheck->Success Clear/Opalescent Fail Precipitation Detected DO NOT INJECT FinalCheck->Fail Milky/Visible Crystals

Caption: Stepwise formulation workflow for THZ1. Strict adherence to the order of solvent addition (DMSO → PEG → Tween → Aqueous) prevents irreversible precipitation.

Troubleshooting Guide

Issue 1: Precipitation (The "Milky" Solution)

Symptom: The solution turns cloudy or visible white flakes appear immediately after adding Saline. Cause:

  • "Crashing Out": Adding aqueous buffer too fast shifts the polarity too drastically.

  • Cold Reagents: Cold saline decreases solubility.

  • High Concentration: THZ1 solubility is limited; concentrations >2-3 mg/mL in this vehicle are unstable.

Corrective Actions:

  • Warm the Saline: Ensure Saline is at 37°C before addition.

  • Stepwise Dilution: Do not dump saline in. Add it dropwise while vortexing.

  • Switch Formulation: If 1 mg/mL fails, use 20% SBE-β-Cyclodextrin (Captisol) in Saline as the aqueous phase instead of pure saline. Cyclodextrins encapsulate the hydrophobic drug.

Issue 2: Animal Toxicity (Weight Loss / Peritonitis)

Symptom: Mice show hunched posture, rough coat, or >15% weight loss after 3-5 days of dosing (10 mg/kg BID). Cause:

  • Vehicle Toxicity: High concentrations of DMSO (>10%) or PEG can cause peritoneal inflammation.

  • Drug Toxicity: THZ1 is a covalent inhibitor; off-target effects or high systemic exposure can drive toxicity.

Corrective Actions:

  • Reduce DMSO: Lower DMSO to 5% if solubility permits.

  • Check pH: Ensure the final solution pH is near neutral (6.5–7.5).

  • Dosing Schedule: Switch from BID (twice daily) to QD (once daily) or a "5 days on / 2 days off" schedule to allow recovery.

  • Injection Site Rotation: Alternate sides of the abdomen for IP injections to reduce local irritation.

Issue 3: Stability & Storage

Symptom: Drug potency decreases over time, or precipitation occurs after storing the working solution. Cause:

  • THZ1 contains a covalent acrylamide warhead which can degrade (hydrolyze) or polymerize in aqueous solution over time.

  • Protocol Rule: ALWAYS prepare fresh.

    • Stock solution (in 100% DMSO) is stable at -20°C for months.

    • Working solution (with Saline) is stable for < 2 hours .

Decision Logic for Troubleshooting

THZ1_Troubleshooting Problem Identify Issue Cloudy Solution Cloudy/Precipitated Problem->Cloudy Toxicity Mice Losing Weight (>15%) Problem->Toxicity Heat Warm Saline to 37°C Cloudy->Heat First Step Cyclo Switch to SBE-β-CD Vehicle Cloudy->Cyclo If Persistent Conc Reduce Conc. to <1 mg/mL Cloudy->Conc If High Dose Freq Switch BID -> QD Dosing Toxicity->Freq Systemic Tox Vehicle Reduce DMSO to 5% Toxicity->Vehicle Local Irritation

Caption: Diagnostic logic for common THZ1 in vivo challenges. Prioritize formulation adjustments for solubility issues and dosing regimen changes for toxicity.

Frequently Asked Questions (FAQs)

Q: Can I use the "Standard" 10% DMSO / 90% D5W formulation cited in the Nature 2014 paper? A: Yes, but with caution. That formulation is less stable. It works for lower concentrations or immediate use, but the PEG/Tween formulation provided above is more robust against precipitation and is generally preferred for long-term efficacy studies to ensure consistent dosing.

Q: What is the maximum solubility of THZ1 in this vehicle? A: In the optimized vehicle (10:40:5:45), THZ1 is typically soluble up to 2–3 mg/mL . For a 25g mouse injected with 250 µL, a 1 mg/mL solution delivers 10 mg/kg. If you need 20 mg/kg, you may need to increase injection volume (not recommended >10 mL/kg) or accept a suspension, which risks poor absorption.

Q: My mice are reacting immediately after injection (writhing). Why? A: This is likely due to the DMSO causing local pain or the solution being too cold.

  • Fix: Ensure the solution is at body temperature (37°C).

  • Fix: Inject slowly.

  • Fix: Verify the DMSO concentration is not >10%.

Q: How do I store the stock solution? A: Store the powder at -20°C. Dissolve THZ1 in 100% DMSO to make a high-concentration stock (e.g., 50 mM or 28 mg/mL), aliquot into small volumes (to avoid freeze-thaw cycles), and store at -80°C. These aliquots are stable for 6 months.

References

  • Kwiatkowski, N., et al. (2014).[1] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[2] Nature, 511(7511), 616–620.

  • Wang, Y., et al. (2015). "The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo." Oncotarget, 6(32).

  • MedChemExpress. "THZ1 Product Information & Solubility Guide."

  • TargetMol. "THZ1 Protocol and Animal Formulation Data."

  • Zhang, T., et al. (2016).[1] "Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors."[1] Nature Chemical Biology, 12, 876–884.

Sources

distinguishing THZ1 apoptosis induction from cell cycle arrest

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Distinguishing Apoptosis from Cell Cycle Arrest in THZ1-Treated Cells Assigned Specialist: Senior Application Scientist, Cell Biology Division

Introduction: The "Dead or Dormant" Paradox

You are likely reading this because your viability assays (CellTiter-Glo®, MTT, AlamarBlue) show potent inhibition by THZ1, yet your visual inspections or secondary assays are ambiguous.

The Core Conflict: THZ1 is a covalent inhibitor of CDK7 .[1][2][3] CDK7 has a dual role in cellular physiology:

  • Cell Cycle: It acts as the CDK-Activating Kinase (CAK), required to activate CDK1, CDK2, and CDK4/6. Inhibition here causes Cell Cycle Arrest (Cytostatic).

  • Transcription: It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7. Inhibition here blocks transcriptional initiation, leading to the rapid depletion of short-lived mRNAs (like MYC and MCL1).[4] This triggers Apoptosis (Cytotoxic).[1][2]

The Trap: Standard ATP-based assays (like CellTiter-Glo) measure metabolic activity. Because THZ1 halts transcription, metabolic activity drops precipitously even if the cell is not yet dead. Relying solely on these readouts will lead to false-positive cytotoxicity data.

Part 1: Diagnostic Decision Tree

Use this logic flow to determine the true fate of your cells.

THZ1_Diagnosis Start Start: THZ1 Treatment (Low Viability Readout) Microscopy Phase Contrast Microscopy Start->Microscopy Morphology Morphology Check Microscopy->Morphology Blebbing Blebbing/Shrinkage (Apoptosis Likely) Morphology->Blebbing Debris/Frag Intact Intact/Enlarged (Arrest Likely) Morphology->Intact Static Growth Ambiguous Ambiguous? (Mixed Population) Morphology->Ambiguous Unclear Confirm_Apo Validation: Annexin V/PI + Western (Cleaved PARP) Blebbing->Confirm_Apo Confirm_Arrest Validation: PI Cell Cycle + Western (Cyclins/p27) Intact->Confirm_Arrest Mcl1_Check Crucial Check: Mcl-1 Protein Levels Ambiguous->Mcl1_Check Mcl1_Check->Confirm_Apo Loss of Mcl-1 Mcl1_Check->Confirm_Arrest Mcl-1 Stable

Figure 1: Diagnostic workflow to distinguish cytostatic (arrest) vs. cytotoxic (apoptosis) effects of THZ1.

Part 2: Troubleshooting & FAQs
Q1: My CellTiter-Glo (CTG) IC50 is 10 nM, but my Annexin V assay shows only 10% death. Why?

A: This is the classic "Metabolic vs. Viability" disconnect.

  • Cause: THZ1 inhibits Pol II phosphorylation.[5] This halts the production of new mRNA required for metabolic enzymes. The cell stops producing ATP (low CTG signal) but the plasma membrane is still intact (Annexin negative).

  • Solution: Do not rely on CTG alone for THZ1. You must multiplex with a membrane-integrity dye (like CellTox™ Green or LDH release) to calculate a "Cytostasis Score."

    • High CTG Drop + Low LDH Release = Cell Cycle Arrest.

    • High CTG Drop + High LDH Release = Apoptosis.

Q2: I see a "Sub-G1" peak in my Flow Cytometry. Is this definitive proof of apoptosis?

A: No.

  • The Issue: While Sub-G1 usually indicates DNA fragmentation (apoptosis), cellular debris and mechanically damaged cells (necrotic) also appear here.[6] Furthermore, THZ1 can cause severe G2/M arrest (4N DNA content). If these cells fragment, they might drift into the S-phase or G1 gates, confusing the software.

  • The Fix: You must use Annexin V / Propidium Iodide (PI) double staining.

    • Sub-G1 (PI only) = DNA content < 2N.

    • True Apoptosis = Annexin V(+) / PI(-/low).

    • Late Apoptosis/Necrosis = Annexin V(+) / PI(+).

Q3: Which Western Blot markers confirm THZ1 mechanism vs. death?

A: You need a panel that separates Target Engagement (did the drug work?) from Phenotype (what did the cell do?).

Marker CategoryTarget ProteinExpected Change (THZ1)Interpretation
Target Engagement Pol II (Ser5/7) Decrease Direct inhibition of CDK7.[5] Required control.
Target Engagement Pol II (Total) StableEnsures you aren't just seeing protein degradation.
Apoptosis Driver Mcl-1 Rapid Decrease The "Smoking Gun." Loss of Mcl-1 (short half-life) triggers death.
Apoptosis Execution PARP Cleavage (89 kDa)Irreversible commitment to cell death.
Cell Cycle Arrest p27 / p21 IncreaseIndicates G1 arrest (CDK2 inhibition).
Cell Cycle Arrest Cyclin B1 AccumulationIndicates G2/M block (CDK1 inhibition).[7]
Part 3: The Mechanistic Pathway

Understanding why the cell chooses death over arrest helps you select the right timepoints.

THZ1_Mechanism THZ1 THZ1 CDK7 CDK7 Inhibition THZ1->CDK7 PolII Pol II CTD (Ser5/7) Block CDK7->PolII Primary CAK CAK Activity Block CDK7->CAK Secondary SuperEnhancer Super-Enhancer Collapse PolII->SuperEnhancer ShortLives Loss of Short-Lived mRNAs (MYC, MCL1, XIAP) SuperEnhancer->ShortLives Apo APOPTOSIS (Cytotoxic) ShortLives->Apo Critical Threshold CDKs CDK1/2/4/6 T-loop Dephospho CAK->CDKs Arrest G1 or G2/M ARREST (Cytostatic) CDKs->Arrest

Figure 2: The dual mechanism of THZ1. High-dose/Long-exposure favors the red pathway (Apoptosis) via Mcl-1 loss.

Part 4: Validated Protocols
Protocol A: The "Gold Standard" Flow Cytometry Check

Purpose: To definitively separate arrested cells (live) from apoptotic cells.

Reagents:

  • Annexin V-FITC (or APC)

  • Propidium Iodide (PI) Staining Solution

  • Annexin Binding Buffer (HEPES-based, containing Ca2+)

Procedure:

  • Seed Cells: Treat cells with THZ1 (e.g., 100 nM) for 24 hours . (Note: 6-12h is often too early for secondary apoptosis; 48h may result in excessive debris).

  • Harvest: Collect supernatant (floating cells are crucial!) + trypsinized adherent cells.

  • Wash: Spin down (300g x 5 min) and wash 1x with cold PBS.

  • Resuspend: In 100 µL Annexin Binding Buffer.

  • Stain: Add 5 µL Annexin V and 5 µL PI. Incubate 15 min at RT in the dark.

  • Analyze: Add 400 µL Binding Buffer and run on Flow Cytometer immediately.

Interpretation:

  • Q3 (Annexin-/PI-): Live cells (Includes Arrested cells). If this population is high but growth is stopped, you have Cell Cycle Arrest.

  • Q4 (Annexin+/PI-): Early Apoptosis. This confirms THZ1 cytotoxicity.[1]

  • Q2 (Annexin+/PI+): Late Apoptosis.

Protocol B: The "Mcl-1 Rescue" Validation (Advanced)

Purpose: To prove that Mcl-1 loss is the cause of death, not just a bystander effect.

  • Transfection: Transiently overexpress Mcl-1 (using a plasmid lacking the 3' UTR to avoid miRNA regulation) or use a Doxycycline-inducible Mcl-1 vector.

  • Treatment: Treat Empty Vector (EV) and Mcl-1-OE cells with THZ1.

  • Readout: If THZ1-induced apoptosis is rescued (reduced) in the Mcl-1-OE cells, the mechanism is confirmed as transcriptional repression of survival factors. If death persists, the arrest/CAK pathway may be dominant or off-target effects are present.

References
  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616–620.

    • Foundational paper establishing THZ1 as a covalent CDK7 inhibitor and describing the Pol II CTD mechanism.
  • Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. Cell, 163(1), 174-186.

    • Details the "Super-Enhancer" mechanism and downregul
  • Zhang, Z., et al. (2017). CDK7 Inhibitor THZ1 Inhibits Glycolytic Metabolism By Suppressing HIF1α Activity in Chronic Lymphocytic Leukemia. Blood.

    • Supports the link between THZ1, metabolic collapse, and Mcl-1 downregul
  • Gao, Y., et al. (2021).[2] CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia.[2][3][4][5][8] Frontiers in Pharmacology.

    • Provides specific flow cytometry and western blot data distinguishing arrest

Sources

Technical Support Center: Overcoming TH-Z1 Resistance in Long-Term Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for THZ1. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the potent and selective covalent CDK7 inhibitor, THZ1, in their experiments. As with many targeted therapies, acquired resistance can emerge during long-term cell culture. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome THZ1 resistance in your cancer cell line models.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding THZ1 resistance.

  • What is THZ1 and what is its mechanism of action? THZ1 is a highly selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a critical component of the general transcription factor TFIIH and also functions as a CDK-activating kinase (CAK), phosphorylating other CDKs involved in cell cycle progression.[3] By covalently binding to a unique cysteine residue outside the ATP-binding pocket of CDK7, THZ1 disrupts global transcription, particularly of genes with super-enhancers, such as the oncogene MYC.[2][4][5] This leads to cell cycle arrest and apoptosis in sensitive cancer cells.[4][5]

  • What are the primary mechanisms of acquired resistance to THZ1? The most commonly reported mechanism of acquired resistance to THZ1 in long-term culture is the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2.[1] These transporters function as drug efflux pumps, actively removing THZ1 from the cell and preventing it from reaching its target, CDK7.[1] Other potential, though less frequently observed, mechanisms could include acquired mutations in the THZ1 binding site on CDK7 or the activation of compensatory signaling pathways that bypass the need for CDK7-mediated transcription.[1][6]

  • How long does it typically take for cell lines to develop resistance to THZ1? The timeframe for developing stable THZ1 resistance can vary between cell lines. However, studies have shown that substantial resistance can be acquired within 3 to 8 months of continuous culture with escalating doses of THZ1.[1][7]

  • What are the initial signs that my cells may be developing resistance? The primary indicator of emerging resistance is a decreased sensitivity to THZ1, which can be observed as a rightward shift in the dose-response curve and an increase in the IC50 value. Morphologically, the resistant cells often resemble the parental sensitive cells and may maintain similar growth rates in the absence of the drug.[1]

  • Is THZ1 resistance reversible? In some cases, resistance mediated by the upregulation of ABC transporters can be partially reversible. Growing the resistant cells in a drug-free medium for an extended period (e.g., several months) may lead to a gradual decrease in ABC transporter expression and a corresponding return of sensitivity to THZ1.[1]

Troubleshooting Guides

This section provides detailed troubleshooting guides to help you navigate challenges with THZ1 resistance.

Guide 1: Confirming and Characterizing THZ1 Resistance

The first step in troubleshooting is to confirm that your cells have indeed developed resistance and to characterize the degree of this resistance.

Workflow for Confirming THZ1 Resistance

cluster_0 Phase 1: Dose-Response Analysis cluster_1 Phase 2: Molecular Confirmation Start Suspected THZ1 Resistance Dose_Response Perform Dose-Response Assay on Parental (Sensitive) and Suspected Resistant Cells Start->Dose_Response IC50_Calculation Calculate IC50 Values for Both Cell Populations Dose_Response->IC50_Calculation Compare_IC50 Compare IC50 Values IC50_Calculation->Compare_IC50 Resistant_Confirmed Resistance Confirmed (Significant IC50 Shift) Compare_IC50->Resistant_Confirmed >10-fold increase Not_Resistant No Significant IC50 Shift Compare_IC50->Not_Resistant <10-fold increase Western_Blot Perform Western Blot for Downstream THZ1 Targets (e.g., p-RNAPII, MYC, MCL-1) Resistant_Confirmed->Western_Blot Analyze_Results Analyze Protein Expression Levels in the Presence of THZ1 Western_Blot->Analyze_Results Resistance_Mechanism Resistant cells show no change in target protein levels Analyze_Results->Resistance_Mechanism Sensitivity_Mechanism Sensitive cells show decreased target protein levels Analyze_Results->Sensitivity_Mechanism

Caption: Workflow for confirming THZ1 resistance.

Detailed Protocol: Dose-Response Assay to Confirm THZ1 Resistance

  • Cell Seeding: Seed both the parental (sensitive) and the suspected THZ1-resistant cells in 96-well plates at their optimal seeding density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of THZ1. It is crucial to include a wide range of concentrations that bracket the expected IC50 values for both sensitive and resistant cells. Also, include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.

  • Data Analysis: Plot the cell viability against the log of the THZ1 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each cell line. A significant increase (typically >10-fold) in the IC50 of the suspected resistant line compared to the parental line confirms resistance.[1]

Expected Outcomes:

Cell LineExpected IC50 RangeInterpretation
Parental (Sensitive)Low nMHigh sensitivity to THZ1
THZ1-ResistantHigh nM to µMDecreased sensitivity to THZ1
Guide 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next step is to investigate the underlying mechanism.

Signaling Pathway of THZ1 Action and Resistance

cluster_0 THZ1 Action in Sensitive Cells cluster_1 Resistance Mechanism: Drug Efflux THZ1 THZ1 CDK7 CDK7 THZ1->CDK7 Covalent Inhibition TFIIH TFIIH Complex CDK7->TFIIH RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylation Transcription Transcription Inhibition RNAPII->Transcription Blocked Oncogenes Decreased MYC, MCL-1, etc. Transcription->Oncogenes Apoptosis Apoptosis Oncogenes->Apoptosis THZ1_ext THZ1 (extracellular) THZ1_int THZ1 (intracellular) THZ1_ext->THZ1_int Reduced Influx ABC_Transporter ABCB1/ABCG2 Upregulation ABC_Transporter->THZ1_ext THZ1_int->ABC_Transporter Efflux CDK7_res CDK7 THZ1_int->CDK7_res

Caption: THZ1 mechanism and ABC transporter-mediated resistance.

Troubleshooting Workflow: Investigating THZ1 Resistance Mechanisms

  • Hypothesis 1: Upregulation of ABC Transporters

    • Rationale: This is the most common mechanism of THZ1 resistance.[1]

    • Experiment: Perform a western blot to assess the protein levels of ABCB1 and ABCG2 in both parental and THZ1-resistant cells.

    • Expected Result: A significant increase in the expression of ABCB1 and/or ABCG2 in the resistant cell line compared to the parental line.

    • Confirmation: To functionally validate the role of the upregulated ABC transporter, treat the resistant cells with THZ1 in combination with a known inhibitor of the specific ABC transporter (e.g., verapamil for ABCB1). A restoration of sensitivity to THZ1 in the presence of the transporter inhibitor would confirm this mechanism.

  • Hypothesis 2: On-Target Mutations

    • Rationale: While less common for covalent inhibitors like THZ1, mutations in the drug's binding site on CDK7 can confer resistance to other CDK inhibitors.[6]

    • Experiment: Sequence the CDK7 gene in both parental and resistant cell lines to identify any acquired mutations, particularly around the covalent binding site (Cys312).[1]

    • Expected Result: Identification of a mutation in the CDK7 gene of the resistant cells that is absent in the parental cells.

  • Hypothesis 3: Activation of Bypass Signaling Pathways

    • Rationale: Cancer cells can adapt to the inhibition of one pathway by upregulating parallel or downstream pathways to maintain survival and proliferation.[8]

    • Experiment: Perform a broad-spectrum analysis of signaling pathways using techniques like RNA-sequencing or phospho-proteomics to compare the transcriptional and signaling landscapes of the parental and resistant cells.

    • Expected Result: Identification of upregulated signaling pathways in the resistant cells that could compensate for the loss of CDK7-mediated transcription. For example, pathways that stabilize MYC or MCL-1 protein levels.

Detailed Protocol: Western Blot for ABC Transporter Expression

  • Cell Lysis: Harvest parental and THZ1-resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against ABCB1 and ABCG2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Guide 3: Strategies to Overcome THZ1 Resistance

If you have identified the mechanism of resistance, you can employ strategies to overcome it.

Strategies to Overcome THZ1 Resistance

Resistance MechanismProposed StrategyRationale
ABC Transporter UpregulationCo-treatment with an ABC transporter inhibitor (e.g., verapamil, tariquidar)Block the efflux of THZ1, thereby increasing its intracellular concentration and restoring its ability to inhibit CDK7.
On-Target MutationSwitch to a different class of CDK7 inhibitor (e.g., a non-covalent inhibitor) or a compound that targets a downstream vulnerability.The mutation may only confer resistance to THZ1's specific binding mode.
Bypass Pathway ActivationCo-treatment with an inhibitor of the identified bypass pathway.Dual inhibition of both the primary target and the compensatory pathway can overcome resistance.

Experimental Workflow for Overcoming Resistance

Start THZ1-Resistant Cell Line Identify_Mechanism Identify Resistance Mechanism (Guide 2) Start->Identify_Mechanism ABC_Upregulation ABC Transporter Upregulation Identify_Mechanism->ABC_Upregulation On_Target_Mutation On-Target Mutation Identify_Mechanism->On_Target_Mutation Bypass_Pathway Bypass Pathway Activation Identify_Mechanism->Bypass_Pathway Co_treatment_ABC Co-treat with THZ1 and ABC Transporter Inhibitor ABC_Upregulation->Co_treatment_ABC Switch_Inhibitor Switch to a Different CDK7 Inhibitor or Downstream Target Inhibitor On_Target_Mutation->Switch_Inhibitor Co_treatment_Bypass Co-treat with THZ1 and Bypass Pathway Inhibitor Bypass_Pathway->Co_treatment_Bypass Assess_Synergy Assess for Synergy (e.g., Combination Index) Co_treatment_ABC->Assess_Synergy Switch_Inhibitor->Assess_Synergy Co_treatment_Bypass->Assess_Synergy

Caption: Workflow for overcoming THZ1 resistance.

References

  • Gao, Y., et al. (2017). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology, 24(2), 156-168. [Link]

  • Patel, H., et al. (2019). ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942. Cancer Letters, 457, 109-119. [Link]

  • Abudureheman, T., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology, 11, 645938. [Link]

  • Garrido-Castro, A. C., et al. (2021). Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells. Molecular Cancer Therapeutics, 20(9), 1645-1656. [Link]

  • Li, B., et al. (2018). THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism. Journal of Cellular and Molecular Medicine, 22(11), 5321-5331. [Link]

  • Cayrol, F., et al. (2021). THZ1 Targeting CDK7 Suppresses STAT Transcriptional Activity and Sensitizes T-Cell Lymphomas to BCL2 Inhibitors. Blood, 138(Supplement 1), 130. [Link]

  • ResearchGate. THZ1 inhibition of CDK7 leads to selective growth inhibition and... | Download Scientific Diagram. [Link]

  • Nilson, K. A., et al. (2014). THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing. Molecular Cell, 56(5), 695-707. [Link]

  • L-L, Z., et al. (2019). The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo. Oncotarget, 10(4), 448-463. [Link]

  • L-L, Z., et al. (2019). CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes. Nucleic Acids Research, 47(4), 1843-1858. [Link]

  • ResearchGate. Inhibition of CDK7 by THZ1 Represses the Expression of Genes in the DDR... | Download Scientific Diagram. [Link]

  • Lu, H., et al. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Journal of Hematology & Oncology, 12(1), 69. [Link]

  • Zhou, L., et al. (2019). CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263. Cell Death & Disease, 10(8), 582. [Link]

  • ResearchGate. Inhibition of CDK7 by THZ1 Sensitizes Cancer Cells to PARPi-Induced DNA... | Download Scientific Diagram. [Link]

  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616-620. [Link]

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Validation & Comparative

A Tale of Two Inhibitors: A Comparative Guide to THZ1 and Flavopiridol in Targeting Transcriptional Kinases

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy to disrupt the uncontrolled proliferation characteristic of tumor cells. Among these, CDK9, a key regulator of transcriptional elongation, has garnered significant attention. This guide provides a detailed, objective comparison of two notable inhibitors that impact the CDK9 pathway, albeit through distinct mechanisms: THZ1 and Flavopiridol. We will delve into their mechanisms of action, selectivity, preclinical efficacy, and the experimental methodologies used to evaluate their activity, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding these compounds.

The Central Role of CDK9 in Transcriptional Regulation

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). This complex plays a pivotal role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a critical rate-limiting step in the transcription of many genes, including a number of key oncogenes and anti-apoptotic proteins. CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Pol II, primarily at the Serine 2 position, which promotes the transition from abortive initiation to productive elongation.[1] Given that many cancers are addicted to the continuous transcription of specific oncogenes for their survival, targeting CDK9 presents a compelling therapeutic strategy.

THZ1: A Covalent Approach to Transcriptional Inhibition

THZ1 is a potent and selective covalent inhibitor of CDK7.[2][3] Unlike direct CDK9 inhibitors, THZ1's mechanism of action is indirect. CDK7, as part of the CDK-activating kinase (CAK) complex, is responsible for the activating phosphorylation of several CDKs, including CDK9 at its T-loop.[4] By covalently binding to a unique cysteine residue outside the canonical kinase domain of CDK7, THZ1 effectively shuts down its kinase activity.[3] This leads to a reduction in the phosphorylation and activation of downstream CDKs, including CDK9, thereby impeding transcriptional elongation.[4][5]

Selectivity and Potency of THZ1

THZ1 exhibits high selectivity for CDK7, with a reported IC50 of 3.2 nM.[2][3] This specificity is attributed to its unique covalent binding mechanism. While it also shows activity against CDK12/13, it is significantly less potent against other CDKs.[6] This targeted approach minimizes off-target effects that can be associated with broader kinase inhibitors.

Flavopiridol: The Pan-CDK Inhibitor

Flavopiridol (also known as alvocidib) is a synthetic flavonoid that was one of the first CDK inhibitors to enter clinical trials.[7] It functions as a pan-CDK inhibitor, competing with ATP for the binding pocket of multiple CDKs.[8] Its targets include CDK1, CDK2, CDK4, CDK6, CDK7, and notably, CDK9.[7] The direct inhibition of CDK9 by Flavopiridol leads to a rapid and potent suppression of transcriptional elongation.

Selectivity and Potency of Flavopiridol

Flavopiridol's broad activity is reflected in its IC50 values against a range of CDKs, typically in the 20-170 nM range.[7][8] It displays potent inhibition of CDK9 with an IC50 value of approximately 20 nM.[9] While effective, this lack of selectivity means that Flavopiridol's cellular effects are a composite of inhibiting multiple cell cycle and transcriptional CDKs, which can contribute to both its efficacy and its toxicity profile.[10]

Head-to-Head Comparison: THZ1 vs. Flavopiridol

FeatureTHZ1Flavopiridol
Primary Target CDK7[2][3]Pan-CDK (including CDK1, 2, 4, 6, 7, 9)[7]
Mechanism of Action Covalent, irreversible inhibitor of CDK7[3]ATP-competitive, reversible inhibitor[8]
Effect on CDK9 Indirect, via inhibition of CDK7 (CAK)[4]Direct inhibition[9]
CDK7 IC50 3.2 nM[2][3]~100-170 nM[7][8]
CDK9 IC50 Not a direct inhibitor~20 nM[9]
Selectivity Highly selective for CDK7[2][3]Pan-inhibitor[8]

Efficacy in Preclinical Models

Both THZ1 and Flavopiridol have demonstrated significant anti-tumor activity in a variety of preclinical cancer models.

THZ1 has shown potent anti-proliferative effects in cell lines derived from various cancers, including T-cell acute lymphoblastic leukemia, neuroblastoma, and breast cancer, with IC50 values often in the nanomolar range.[10][11] In vivo studies using xenograft models have shown that THZ1 can significantly suppress tumor growth at well-tolerated doses.[5][12][13] For instance, in a multiple myeloma xenograft model, THZ1 administration at 10 mg/kg significantly improved survival.[5]

Flavopiridol has also demonstrated broad anti-cancer activity in vitro and in vivo.[14][15][16] It has been shown to induce apoptosis and inhibit tumor growth in xenograft models of various cancers, including cholangiocarcinoma and rhabdoid tumors.[14][17] In a rhabdoid tumor xenograft model, Flavopiridol at 7.5 mg/kg significantly inhibited tumor growth.[17]

A key distinction in their efficacy can be linked to their selectivity. While Flavopiridol's broad activity can be potent, it also carries the risk of greater toxicity. THZ1's more targeted approach may offer a wider therapeutic window in certain contexts.

Visualizing the Mechanisms of Action

CDK9_Pathway cluster_transcription Transcription Elongation cluster_cdk9 P-TEFb Complex cluster_cdk7 CAK Complex RNA_Pol_II RNA Polymerase II Promoter_Proximal_Pausing Promoter-Proximal Pausing RNA_Pol_II->Promoter_Proximal_Pausing Productive_Elongation Productive Elongation Promoter_Proximal_Pausing->Productive_Elongation Phosphorylation of Ser2 on CTD CDK9 CDK9 CDK9->Promoter_Proximal_Pausing Phosphorylates RNA Pol II (Ser2) CyclinT1 Cyclin T1 CDK7 CDK7 CDK7->CDK9 Activating Phosphorylation (T-loop) THZ1 THZ1 THZ1->CDK7 Covalent Inhibition Flavopiridol Flavopiridol Flavopiridol->CDK9 Direct Inhibition Flavopiridol->CDK7 Inhibition

Caption: Signaling pathway illustrating the roles of CDK7 and CDK9 in transcriptional elongation and the inhibitory actions of THZ1 and Flavopiridol.

Experimental Protocols

Evaluating the efficacy and mechanism of action of CDK inhibitors like THZ1 and Flavopiridol requires a suite of biochemical and cell-based assays.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of a purified enzyme.

Objective: To determine the IC50 value of an inhibitor against a specific CDK.

Materials:

  • Purified recombinant CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ATP (radiolabeled or non-radiolabeled depending on detection method)

  • Substrate (e.g., a peptide corresponding to the RNA Pol II CTD)

  • Test compounds (THZ1, Flavopiridol) at various concentrations

  • Detection reagents (e.g., for FRET-based assays or phosphospecific antibodies)[18]

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, combine the purified CDK9/Cyclin T1 enzyme, the substrate, and the kinase buffer.

  • Add the diluted test compounds to the appropriate wells. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., measuring fluorescence in a FRET-based assay).

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for RNA Polymerase II Phosphorylation

This cell-based assay assesses the downstream effects of CDK inhibition on the phosphorylation status of RNA Pol II.

Objective: To determine if treatment with THZ1 or Flavopiridol reduces the phosphorylation of the RNA Pol II CTD at Serine 2 and Serine 5 in cultured cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • THZ1 and Flavopiridol

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-phospho-RNA Pol II (Ser5), anti-total RNA Pol II, and a loading control (e.g., anti-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of THZ1 or Flavopiridol for a specified time (e.g., 6-24 hours). Include a vehicle-treated control.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total RNA Pol II.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_invivo In Vivo Analysis Kinase_Assay Biochemical Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Treat Cancer Cells (THZ1 or Flavopiridol) Western_Blot Western Blot for p-RNA Pol II Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Xenograft Establish Tumor Xenograft in Mice Treatment Treat Mice with THZ1 or Flavopiridol Xenograft->Treatment Tumor_Measurement Measure Tumor Growth and Survival Treatment->Tumor_Measurement

Caption: A generalized experimental workflow for the evaluation of CDK inhibitors like THZ1 and Flavopiridol.

Conclusion

THZ1 and Flavopiridol represent two distinct strategies for targeting the transcriptional machinery in cancer. Flavopiridol, the veteran pan-CDK inhibitor, offers potent, direct inhibition of CDK9 but with a broad selectivity profile that may contribute to off-target toxicities. In contrast, THZ1 provides a more targeted approach, indirectly inhibiting CDK9 through the highly selective and covalent inhibition of its upstream activator, CDK7.

The choice between these inhibitors in a research or therapeutic development context depends on the specific biological question or clinical indication. The high selectivity of THZ1 makes it an excellent tool for dissecting the specific roles of CDK7 in transcription and cell cycle control. For therapeutic applications, its targeted nature might translate to a better safety profile. Flavopiridol, on the other hand, remains a valuable compound for studying the broader effects of CDK inhibition and has paved the way for the development of more selective second and third-generation CDK inhibitors. Understanding the nuances of their mechanisms and activities is crucial for the continued development of effective anti-cancer therapies that target transcriptional addiction.

References

  • Patil, V., et al. (2021). Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations. Molecules, 26(18), 5543. Available from: [Link]

  • Patel, H., et al. (2020). CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition. Cancers, 12(11), 3183. Available from: [Link]

  • IC 50 values of flavopiridol in four CCA cell lines. ResearchGate. Available from: [Link]

  • Gao, Y., et al. (2019). Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Cell Chemical Biology, 26(5), 656-667.e6. Available from: [Link]

  • Li, B., et al. (2021). CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism. Frontiers in Oncology, 11, 645582. Available from: [Link]

  • Kelland, L. R. (2000). Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status. Expert Opinion on Investigational Drugs, 9(12), 2903-2911. Available from: [Link]

  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. (2020). bioRxiv. Available from: [Link]

  • The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. (2019). Clinical Cancer Research, 25(20), 6191-6202. Available from: [Link]

  • Harlen, K. M., & Churchman, L. S. (2017). Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing. Molecular and Cellular Biology, 37(10), e00641-16. Available from: [Link]

  • Olson, C. M., et al. (2018). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife, 7, e38213. Available from: [Link]

  • Shao, H., et al. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Acta Pharmaceutica Sinica B, 11(2), 335-355. Available from: [Link]

  • Loilome, W., et al. (2019). Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model. Heliyon, 5(5), e01675. Available from: [Link]

  • Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. (2023). Pharmaceuticals, 16(11), 1545. Available from: [Link]

  • The CDK7 inhibitor THZ1 overcomes venetoclax resistance in acute myeloid leukemia through dual regulation of p53 signaling and transcriptional networks. (2025). Blood. Available from: [Link]

  • Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. (2025). Journal of Medicinal Chemistry. Available from: [Link]

  • Motwani, M., et al. (2000). Flavopiridol Enhances the Effect of Docetaxel in Vitro and in Vivo in Human Gastric Cancer Cells. Clinical Cancer Research, 6(9), 3683-3688. Available from: [Link]

  • The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo. (2019). Clinical Cancer Research, 25(20), 6191-6202. Available from: [Link]

  • Sharma, G., et al. (2022). The Pharmacological Implications of Flavopiridol: An Updated Overview. Molecules, 27(19), 6653. Available from: [Link]

  • Albert, T. K., et al. (2014). Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. British Journal of Pharmacology, 171(1), 249-264. Available from: [Link]

  • Blachly, J. S., & Byrd, J. C. (2013). Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors. Leukemia & Lymphoma, 54(10), 2133-2143. Available from: [Link]

  • Boker, M. G., et al. (2008). Rhabdoid Tumor Growth is Inhibited by Flavopiridol. Clinical Cancer Research, 14(2), 598-606. Available from: [Link]

  • Zhang, T., et al. (2020). CDK7 inhibitor THZ1 enhances anti-PD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer. Cell Death & Disease, 11(7), 576. Available from: [Link]

  • Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. (2022). Journal of Investigative Dermatology, 142(3), S148. Available from: [Link]

  • Al-Salem, A. H. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Molecular Biosciences, 8, 770956. Available from: [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available from: [Link]

  • Albert, T. K., et al. (2014). Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. British Journal of Pharmacology, 171(1), 249-264. Available from: [Link]

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment. (2013). Cancer Research, 73(8_Supplement), 697. Available from: [Link]

  • Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B. (2016). Scientific Reports, 6, 26914. Available from: [Link]

  • Deep, A., et al. (2018). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. New Journal of Chemistry, 42(22), 18500-18507. Available from: [Link]

  • Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer. (2021). Cancers, 13(21), 5347. Available from: [Link]

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Validating CDK7 Target Engagement: A Comparative Guide to Biotinylated THZ1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Covalent Advantage

In the development of covalent kinase inhibitors, validating Target Engagement (TE) is the critical bridge between biochemical potency and cellular efficacy. THZ1 , a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), achieves its high selectivity by targeting a unique cysteine residue (Cys312 ) located outside the canonical kinase domain.

While enzymatic assays (e.g., LanthaScreen™) provide IC50 values, they fail to confirm physical target occupancy in a complex cellular environment. This guide compares the industry-standard Biotinylated THZ1 (bio-THZ1) Pull-Down Assay against alternative TE methods (CETSA, Enzymatic Assays), demonstrating why bio-THZ1 remains the definitive tool for validating covalent modification.

Mechanism of Action & Rationale

THZ1 functions by forming an irreversible covalent bond with Cys312 of CDK7.[1] To validate this, we utilize bio-THZ1 , a probe modified with a biotin handle that retains the ability to covalently modify CDK7.[1]

Why Cys312 Matters

Unlike reversible inhibitors that compete dynamically with ATP, THZ1 locks CDK7 in an inactive state. The bio-THZ1 probe mimics this action, allowing researchers to physically "fish out" the CDK7-probe complex from lysates using streptavidin beads.

MOA THZ1 THZ1 (Acrylamide Warhead) CDK7 CDK7 (Cys312) THZ1->CDK7 Targets Complex Covalent Adduct (Irreversible) CDK7->Complex Nucleophilic Attack BioTHZ1 bio-THZ1 Probe BioTHZ1->CDK7 Binds Cys312 SA Streptavidin Bead BioTHZ1->SA High Affinity Capture Detection Western Blot Detection SA->Detection Enrichment

Figure 1: Mechanism of Action. THZ1 and bio-THZ1 target the remote Cys312 residue.[2][3][4] The biotin tag allows for streptavidin-mediated enrichment of the covalently modified kinase.[5]

Comparative Analysis: Selecting the Right TE Assay

While bio-THZ1 is the gold standard for covalent validation, it is essential to understand how it compares to other TE methodologies.

Table 1: Performance Comparison of CDK7 TE Methods
FeatureBio-THZ1 Pull-Down CETSA (Thermal Shift) Enzymatic Assay (e.g., LanthaScreen)
Primary Readout Direct physical binding (Covalent)Thermal stabilization (Indirect)Kinase inhibition (Functional)
Cellular Relevance High (Performs in live cells/lysate)High (Live cells/lysate)Low (Recombinant protein)
Specificity High (Stringent washes possible)Moderate (False positives possible)Low (No off-target context)
Covalent Validation Definitive (Resistant to washing)Ambiguous (Stabilizes reversible too)None
Throughput Low/Medium (Western Blot based)Medium/High (Plate based)High (HTS compatible)
Key Limitation Requires synthesis of biotin-probeRequires optimization of TempArtificial in vitro conditions
Expert Insight: Why Bio-THZ1 Wins for Covalent Inhibitors

CETSA is excellent for reversible binders. However, for covalent inhibitors like THZ1, the defining feature is the irreversibility of the bond.

  • The "Urea Wash" Test: Only the bio-THZ1 assay allows you to wash the beads with denaturing agents (e.g., 4M Urea). Non-covalent binders will be washed away, but bio-THZ1-CDK7 complexes remain intact. This is the ultimate proof of covalent engagement that CETSA cannot provide.

Validated Protocol: Bio-THZ1 Target Engagement

Based on the foundational methodology established by Kwiatkowski et al. (Nature, 2014).

Phase A: Experimental Design & Controls
  • Positive Control: Lysate treated with bio-THZ1 (1 µM).[1]

  • Competition Control (Critical): Lysate pre-treated with excess unmodified THZ1 (10 µM) for 1 hour, before adding bio-THZ1.

    • Rationale: If bio-THZ1 binding is specific, the unmodified THZ1 should occupy all Cys312 sites, preventing bio-THZ1 pull-down.

  • Negative Control: DMSO only.

Phase B: Step-by-Step Workflow

Step 1: Lysis Preparation

  • Lyse cells (e.g., Jurkat, HCT116) in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Expert Tip: Unlike reversible binders, covalent probes are robust. You can use stronger detergents (1% NP-40 or RIPA) to reduce non-specific background without losing the signal.

Step 2: Probe Incubation

  • Incubate lysates (1–2 mg total protein) with 1 µM bio-THZ1 at 4°C overnight or 37°C for 4 hours.

  • Note: For the Competition Control, add 10 µM THZ1 for 1 hour at 37°C prior to bio-THZ1 addition.

Step 3: Streptavidin Enrichment

  • Add Streptavidin-conjugated magnetic beads (e.g., Dynabeads). Rotate for 1 hour at room temperature.

Step 4: Stringent Washing (The Covalent Check)

  • Wash beads 3x with Lysis Buffer.

  • Optional but Recommended: Perform one wash with 4M Urea (or 1% SDS) in PBS.

  • Causality: This denaturing step strips away proteins interacting non-covalently (chaperones, sticky proteins). Only the covalently bound CDK7-bio-THZ1 complex survives.

Step 5: Elution & Detection

  • Boil beads in 2x Laemmli Sample Buffer (95°C, 5 mins).

  • Perform SDS-PAGE and Western Blot.

  • Primary Antibody: Anti-CDK7.

Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Enrichment cluster_2 Step 3: Analysis Lysate Cell Lysate Comp Competition Control: Pre-treat with 10µM THZ1 Lysate->Comp Control Arm Probe Add 1µM bio-THZ1 Lysate->Probe Exp Arm Comp->Probe Beads Add Streptavidin Beads Probe->Beads Wash Stringent Wash (Optional: 4M Urea) Beads->Wash WB Western Blot (Anti-CDK7) Wash->WB

Figure 2: Experimental Workflow. The critical path includes a competition arm to verify specificity and a stringent wash step to confirm covalent bonding.

Interpreting Results

The "Competition" Signature
  • Lane 1 (Bio-THZ1 only): Strong band for CDK7. This confirms the probe binds the target.[6]

  • Lane 2 (THZ1 Pre-treat + Bio-THZ1): No band (or significantly reduced).

    • Interpretation: The "cold" THZ1 covalently occupied Cys312, leaving no sites available for bio-THZ1. This proves the binding is specific to the THZ1 binding site.

  • Lane 3 (DMSO): No band (Beads should be empty).

Troubleshooting Common Pitfalls
  • Signal in Competition Lane: Indicates the pre-treatment time was too short, or the concentration of "cold" THZ1 was insufficient to saturate the sites. Increase pre-incubation to 2 hours or concentration to 20 µM.

  • High Background: Incomplete washing. Increase salt concentration in wash buffer (up to 500mM NaCl) or use the Urea wash method described above.

References

  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.[4][7][8] Nature, 511(7511), 616–620.[7][8]

  • Wang, Y., et al. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer.[4] Cell, 163(1), 174-186.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.

Sources

Beyond Equilibrium: The Kinetic Advantage of Covalent CDK7 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Mechanistic superiority, kinetic selectivity, and experimental validation of covalent CDK7 inhibitors (e.g., THZ1, YKL-5-124) versus reversible alternatives.

Executive Summary: The "Cysteine Hook" Paradigm

In the crowded landscape of kinase inhibitors, Cyclin-Dependent Kinase 7 (CDK7) presents a unique pharmacological challenge. As the "Master Kinase" (CAK) activating other CDKs and a critical regulator of transcription (via Pol II CTD phosphorylation), CDK7 must be inhibited with exceptional potency to disrupt super-enhancer-driven oncogenes like MYC.

Reversible (ATP-competitive) inhibitors often fail to achieve the sustained target occupancy required to break this transcriptional addiction due to rapid dissociation and competition with high intracellular ATP. Covalent CDK7 inhibitors fundamentally alter this landscape by exploiting a non-conserved cysteine residue (Cys312 ) outside the kinase domain. This guide details why this "remote covalent targeting" offers superior selectivity and pharmacodynamics compared to reversible binding.

Mechanistic Divergence: Reversible vs. Covalent

The core advantage of covalent CDK7 inhibitors lies in their ability to decouple pharmacokinetics (PK) from pharmacodynamics (PD).

The Structural Differentiator: Cys312

Most CDKs share a highly conserved ATP-binding pocket, making it difficult for reversible inhibitors to achieve selectivity without off-target effects (e.g., inhibiting CDK1/2, leading to toxicity).

  • Reversible Inhibitors (e.g., BS-181): Rely solely on hydrogen bonds and Van der Waals forces within the ATP pocket. They exist in a rapid equilibrium (

    
    ) with the target.
    
  • Covalent Inhibitors (e.g., THZ1, YKL-5-124): Bind the ATP pocket and extend a reactive "warhead" (typically an acrylamide) to form an irreversible covalent bond with Cys312 . This residue is unique to CDK7 (and structurally adjacent in CDK12/13), acting as a "selectivity filter."

Mechanism of Action Diagram

The following diagram illustrates the kinetic difference. Reversible inhibitors are subject to washout; covalent inhibitors form a permanent complex (


).

G Enz CDK7 (Free) Complex_Rev E-I Complex (Reversible) Enz->Complex_Rev Binding (k_on) Complex_Cov E-I Adduct (Irreversible) Enz->Complex_Cov 1. Binding (K_i) Inhib_Rev Reversible Inhibitor (I_rev) Inhib_Rev->Complex_Rev Inhib_Cov Covalent Inhibitor (I_cov) Inhib_Cov->Complex_Cov Complex_Rev->Enz Dissociation (k_off) Complex_Cov->Complex_Cov 2. Bond Formation (k_inact) (Cys312 Attack) Turnover Protein Turnover (New Synthesis) Complex_Cov->Turnover Activity Restoration Requires Synthesis

Figure 1: Kinetic bifurcation of CDK7 inhibition. Reversible inhibitors remain in equilibrium, while covalent inhibitors exit equilibrium via bond formation (


), rendering the enzyme permanently inactive until turnover.

Core Advantages of Covalent Inhibition

Kinetic Selectivity (The "Residence Time" Factor)

Reversible inhibitors with high affinity (


) can still have fast off-rates. In contrast, covalent inhibitors possess effectively infinite residence time . Even if the inhibitor binds transiently to off-target kinases (e.g., CDK2), it will dissociate without forming a bond because those kinases lack the specific Cys312 residue. On CDK7, the bond forms, locking the inhibitor in place.
  • Result: High selectivity for CDK7 over CDK1/2/9, minimizing the general cytotoxicity associated with pan-CDK inhibition.

Insensitivity to Intracellular ATP

Intracellular ATP concentrations are high (mM range). Reversible ATP-competitive inhibitors must compete with this vast pool of ATP.

  • Reversible: Potency drops significantly in cells compared to biochemical assays (IC50 shift).

  • Covalent: Once the covalent bond forms, the inhibitor cannot be displaced by ATP, regardless of concentration. This allows for potent cellular activity even at lower drug concentrations.

Sustained Target Silencing (Super-Enhancer Disruption)

Oncogenes driven by super-enhancers (e.g., MYC, SOX2) are exquisitely sensitive to transcriptional pausing.

  • Data: THZ1 treatment leads to a rapid loss of Pol II CTD phosphorylation (Ser5/Ser7) that persists even after the drug is washed out. Reversible inhibitors allow phosphorylation to recover immediately upon drug clearance.

Comparative Performance Data
FeatureReversible Inhibitor (e.g., BS-181)Covalent Inhibitor (e.g., THZ1/YKL-5-124)Advantage
Binding Mode Equilibrium (

driven)
Non-equilibrium (

driven)
Infinite residence time
Selectivity Filter ATP Pocket ShapeATP Pocket + Cys312 ResidueSuperior isoform selectivity
ATP Competition Highly SensitiveInsensitive (post-bonding)Potency maintained in cells
Washout Effect Activity Recovers RapidlyActivity Remains InhibitedSustained PD effect
IC50 (Biochemical) ~20-100 nM< 10 nMHigher potency
Primary Target CDK7 (often hits CDK2/9)CDK7 (Cys312 specific)Reduced off-target toxicity

Experimental Validation Protocols

To rigorously validate the advantages of a covalent CDK7 inhibitor, you must prove irreversibility and specific adduct formation .

Protocol: Biochemical "Jump Dilution" (Washout) Assay

This is the gold standard for distinguishing reversible vs. irreversible binding.

Objective: Determine if enzymatic activity recovers after rapid dilution of the inhibitor-enzyme complex.

Workflow Diagram:

Washout Step1 Incubation [Enzyme] = 100x [Inhibitor] = 10x IC50 Step2 Rapid Dilution (100-fold) Buffer + ATP + Substrate Step1->Step2 Equilibrium Reached Step3 Measure Kinase Activity (ADP-Glo or 33P-ATP) Step2->Step3 Result1 Reversible: Activity Recovers (Dissociation) Step3->Result1 If Reversible Result2 Covalent: No Activity (Complex Intact) Step3->Result2 If Covalent

Figure 2: Jump Dilution Workflow. A 100-fold dilution drops the inhibitor concentration below its IC50. Only covalent inhibitors maintain inhibition.

Step-by-Step Methodology:

  • Incubation: Incubate recombinant CDK7/Cyclin H/MAT1 (100 nM) with the inhibitor (at 10x its IC50) for 1 hour to allow complex formation.

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP (2 mM) and substrate (Pol II CTD peptide). The final inhibitor concentration is now 0.1x IC50.

  • Reaction: Allow the kinase reaction to proceed for 30–60 minutes.

  • Detection: Measure ADP production (e.g., Promega ADP-Glo).

  • Analysis: Compare signal to a "No Inhibitor" control.

    • Reversible:[1] Signal recovers to ~100% (inhibitor dissociates).

    • Covalent: Signal remains near 0% (enzyme permanently inactivated).

Protocol: Intact Protein Mass Spectrometry

Objective: Confirm the stoichiometry and location of the covalent adduct.

  • Reaction: Incubate CDK7 (1-5 µM) with inhibitor (1.2-fold excess) for 30 minutes.

  • Desalting: Pass sample through a C4 desalting column (e.g., Zeba Spin) to remove non-covalently bound small molecules.

  • LC-MS Analysis: Inject onto a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Data Interpretation:

    • Look for a mass shift (

      
      ) corresponding exactly to the molecular weight of the inhibitor (or the inhibitor minus the leaving group, if applicable).
      
    • Validation: Perform the same assay on a C312S mutant CDK7. The mass shift should disappear, confirming Cys312 as the specific attachment site.

References

  • Kwiatkowski, N. et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[2] Nature, 511(7511), 616–620.

    • Establishes THZ1 as the first selective covalent CDK7 inhibitor targeting Cys312.
  • Olson, C. M. et al. (2019). "Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype." Cell Chemical Biology, 26(6), 792–803.

    • Describes YKL-5-124, a second-generation covalent inhibitor with improved selectivity over THZ1.
  • Wang, Y. et al. (2015). "CDK7-dependent transcriptional addiction in triple-negative breast cancer." Cell, 163(1), 174–186.

    • Demonstrates the functional advantage of covalent inhibition in disrupting super-enhancers.
  • Ali, S. et al. (2009). "The phosphorylation status of RNA polymerase II CTD is a determinant of sensitivity to the CDK7 inhibitor BS-181." Cancer Research, 69(15).

    • Provides baseline data for reversible CDK7 inhibition (BS-181) for comparison.

Sources

Verifying THZ1 Specificity: A Comparative Kinase Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Technical verification of THZ1 specificity using kinase profiling, biochemical kinetics, and functional rescue assays.

Introduction: The Covalent Specificity Paradox

THZ1 is a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . Unlike reversible ATP-competitive inhibitors (e.g., Flavopiridol), THZ1 achieves high potency and extended duration of action by forming an irreversible covalent bond with a unique cysteine residue (Cys312 ) located outside the canonical kinase domain of CDK7.

However, specificity verification for covalent inhibitors presents unique challenges. While THZ1 is highly selective for CDK7 at low nanomolar concentrations (


 nM), it possesses structural potential to target other kinases with similarly positioned cysteines, most notably CDK12  and CDK13  (targeting Cys1039 and Cys1017, respectively).

This guide outlines a rigorous, self-validating workflow to verify THZ1 specificity, distinguishing true on-target efficacy from off-target "noise" using comparative profiling against standard alternatives.

Comparative Performance: THZ1 vs. Alternatives

To establish a specificity baseline, we compare THZ1 against Flavopiridol (a broad spectrum CDK inhibitor) and THZ531 (a CDK12/13-selective analog).

Table 1: Selectivity and Potency Profile
FeatureTHZ1 (Target Product)Flavopiridol (Comparator)THZ531 (Negative Control)
Primary Target CDK7 (Covalent)Pan-CDK (Reversible)CDK12 / CDK13 (Covalent)
Mechanism Irreversible (Cys312 adduct)ATP Competitive (Reversible)Irreversible (Cys1039/1017)
Biochemical IC50 CDK7: 3.2 nM CDK9: ~3-10 nMCDK12: 158 nM
Key Off-Targets CDK12, CDK13 (at >100 nM)CDK1, CDK2, CDK4, CDK9CDK7 (Weak)
Selectivity Window High (~50-fold vs CDK12)Low (Promiscuous)High for CDK12/13
Cellular Marker Loss of Pol II Ser5/7 PhosLoss of Pol II Ser2 PhosLoss of Pol II Ser2 Phos

Key Insight: THZ1 specificity is concentration-dependent.[1] At 100 nM, it is highly specific for CDK7. At 1 µM, it begins to inhibit CDK12/13, mimicking the phenotype of THZ531.

Protocol 1: Biochemical Specificity Verification (Kinase Profiling)

Standard


 assays are insufficient for covalent inhibitors because potency increases with time. You must use Time-Dependent Binding Assays  to differentiate covalent targets (CDK7) from reversible off-targets (e.g., JNK1).
Methodology: KINOMEscan™ / KiNativ Profiling

This assay measures the ability of the drug to compete with an immobilized active-site directed ligand.

Step-by-Step Workflow:

  • Library Selection: Use a panel covering the CMGC kinase family (CDKs, MAPKs, GSKs) and those with active-site cysteines.

  • Condition A (Equilibrium): Incubate THZ1 (1 µM) with kinase panel for 1 hour.

    • Result: Broad hits may appear (e.g., JNK1, CDK7, CDK12).

  • Condition B (Kinetic Washout):

    • Incubate THZ1 with lysate/kinase.

    • Perform extensive washout (dialysis or gel filtration) to remove unbound drug.

    • Measure residual kinase activity or binding.[2]

  • Data Interpretation (The Self-Validating Step):

    • True Covalent Target (CDK7): Activity remains inhibited after washout.[3]

    • Reversible Off-Target (JNK1): Activity is restored after washout.

Visualization: Covalent Inhibition Logic

CovalentLogic Drug THZ1 Treatment Binding Initial Binding (1 Hour) Drug->Binding Washout Washout Step (Remove Free Drug) Binding->Washout Result_Rev Activity Restored (Reversible Off-Target) Washout->Result_Rev Non-Covalent (e.g., JNK1) Result_Cov Activity Inhibited (True Covalent Target) Washout->Result_Cov Covalent Bond (CDK7 Cys312)

Caption: Logic flow for distinguishing covalent efficacy from reversible off-target noise using washout assays.

Protocol 2: Functional Specificity (Cellular Target Engagement)

Biochemical assays do not account for cellular ATP competition (


 of ATP is high). You must verify specificity in live cells using downstream phosphorylation markers.
The Marker System
  • CDK7 Inhibition (THZ1): Preferential loss of RNA Pol II CTD Serine 5 and Serine 7 phosphorylation (Initiation marks).

  • CDK9/12/13 Inhibition (Flavopiridol/THZ531): Preferential loss of RNA Pol II CTD Serine 2 phosphorylation (Elongation mark).

Experimental Workflow
  • Cell Seeding: Seed Jurkat or HAP1 cells at

    
     cells/mL.
    
  • Dose Response: Treat with THZ1 at 10 nM, 100 nM, and 1000 nM for 4 hours.

    • Control: Treat parallel wells with Flavopiridol (300 nM).

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors.

  • Western Blot:

    • Probe for p-Ser5 (CDK7 target) and p-Ser2 (CDK12/13 off-target).

  • Analysis:

    • At 100 nM THZ1 , you should see complete ablation of p-Ser5/7 but retention of p-Ser2.

    • If p-Ser2 is lost at 100 nM, specificity is compromised (check assay conditions).

Protocol 3: The Ultimate Control (Genetic Rescue)

The most robust way to verify that THZ1's biological effects are due solely to CDK7 inhibition is to use a drug-resistant mutant.

The "C312S" Rescue Experiment

Because THZ1 requires Cys312 to bind covalently, mutating this residue to Serine (C312S) renders CDK7 resistant to THZ1 while maintaining kinase activity.

Protocol:

  • Engineering: Use CRISPR-Cas9 to generate a homozygous CDK7C312S knock-in cell line.

  • Viability Assay:

    • Treat Wild-Type (WT) and C312S cells with THZ1 (0 - 10 µM).

  • Validation Criteria:

    • WT Cells:

      
       nM.
      
    • C312S Cells:

      
       should shift dramatically (
      
      
      
      nM).
    • Interpretation: Any toxicity observed in C312S cells at low concentrations is off-target .

Visualization: Verification Workflow

VerificationWorkflow Start Start: THZ1 Specificity Check Step1 Biochemical Profiling (KINOMEscan) Start->Step1 Decision1 Is binding time-dependent? Step1->Decision1 Step2 Cellular Markers (Western Blot) Decision1->Step2 Yes (Covalent) Fail Non-Specific / Off-Target Decision1->Fail No (Reversible) Decision2 Loss of Ser5/7 but retention of Ser2? Step2->Decision2 Step3 Genetic Rescue (CDK7 C312S Mutant) Decision2->Step3 Yes (Window <100nM) Decision2->Fail No (Ser2 lost early) Final Validated Specificity Step3->Final C312S is Resistant Step3->Fail C312S is Sensitive

Caption: Step-by-step decision tree for validating THZ1 specificity from biochemistry to genetics.

References

  • Kwiatkowski, N., et al. (2014).[3][4][5] "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor."[4][5][6] Nature, 511(7511), 616–620.[4] [2]

  • Zhang, T., et al. (2016). "Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors."[5][6][7] Nature Chemical Biology, 12, 876–884.[6]

  • Nilson, K. A., et al. (2015). "THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing." Molecular Cell, 59(4), 576–587.

  • Chemical Probes Portal. "THZ1 Product Profile and Validation Data."

Sources

Safety Operating Guide

THZ1 Dihydrochloride: Safe Handling & Disposal Protocol

[1][2]

Executive Summary

THZ1 Dihydrochloride is a potent, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Unlike reversible inhibitors, THZ1 forms an irreversible covalent bond with a cysteine residue (Cys312) outside the kinase domain.[1] Operational Consequence: Because of its irreversible binding mechanism and nanomolar potency (IC50 ~3.2 nM), this compound must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) or Cytotoxic Agent .[1]

Immediate Directive:

  • Disposal Method: High-temperature incineration (Pack and Burn).[1]

  • Prohibited: Do NOT dispose of down sink drains. Do NOT treat with bleach as a primary destruction method for the bulk compound.

  • Waste Classification: Non-RCRA Listed (unless mixed with listed solvents), but regulated as Characteristic Hazardous Waste due to toxicity.[1]

Part 1: Chemical Hazard Profile

To ensure safety compliance, researchers must understand the mechanism of the hazard. THZ1 is not merely a toxic solid; it is a transcriptional terminator.[1]

PropertySpecificationOperational Implication
CAS Number 1604810-83-4 (Free base)Used for waste manifesting.[1]
Mechanism Covalent CDK7 InhibitionIrreversible. Once bound to proteins in the skin or eyes, it permanently alters cellular function until protein turnover occurs.
Potency IC50: 3.2 nMTrace contamination is biologically active.[1][2][3] Dust control is critical.[1]
Physical State Crystalline SolidHigh risk of aerosolization during weighing.
Solubility DMSO (primary)DMSO penetrates skin, carrying the toxin into the bloodstream. Double-gloving is mandatory.[1]

Expert Insight: The "dihydrochloride" salt form increases water solubility compared to the free base, making it more readily absorbed by mucous membranes upon accidental contact.

Part 2: Waste Segregation & Management

Effective disposal begins at the bench. You must segregate THZ1 waste from general lab trash immediately upon generation.[1]

The Segregation Workflow

WasteSegregationStartWaste GenerationTypeDetermine Waste TypeStart->TypeSolidSolid Waste(Vials, wipes, gloves)Type->SolidLiquidLiquid Waste(Mother liquor, cell media)Type->LiquidSharpsSharps(Needles, broken glass)Type->SharpsSolidActionDouble Bag (Clear/Red)Label: 'Cytotoxic/Toxic'Solid->SolidActionLiquidActionCollect in HDPE/GlassDo NOT fill >80%Label: 'Toxic Liquid'Liquid->LiquidActionSharpsActionRigid CytotoxicSharps Container(Purple/White lid)Sharps->SharpsActionDestructionHigh-Temperature Incineration(Off-site)SolidAction->DestructionLiquidAction->DestructionSharpsAction->Destruction

Figure 1: Decision matrix for segregating THZ1 waste streams to ensure compliance with cytotoxic disposal standards.

Part 3: Detailed Disposal Procedures
1. Solid Waste (Dry)
  • Items: Contaminated gloves, paper towels, weighing boats, empty vials.[1]

  • Protocol:

    • Place all items immediately into a clear hazardous waste bag (4-mil thickness minimum).[1]

    • If the waste is heavily contaminated (e.g., a spill cleanup), place the first bag inside a second bag (Double-Bagging).[1]

    • Seal with a zip tie or tape.[1]

    • Apply a "Cytotoxic/Toxic Chemical" label.[1]

    • Move to the Satellite Accumulation Area (SAA).

2. Liquid Waste (Solutions)
  • Items: DMSO stock solutions, cell culture media containing >1 µM THZ1.[1]

  • Protocol:

    • Use a chemically compatible container (HDPE plastic or Amber Glass).[1]

    • Segregation Rule: Do not mix with oxidizing acids (e.g., Nitric acid) or bleach, as this may generate hazardous byproducts.[1]

    • Leave 10% headspace to prevent over-pressurization.[1]

    • Label clearly with full chemical name: "Waste THZ1 Dihydrochloride in DMSO/Water."

    • Secondary Containment: Store the bottle in a plastic tub to catch leaks.

3. Empty Containers (The "P-List" Standard)

Although THZ1 is not currently P-listed by the EPA, best practice for potent kinase inhibitors dictates treating empty stock vials as hazardous.[1]

  • Do not triple rinse and trash.[1]

  • Cap the empty vial and dispose of it as Solid Hazardous Waste .

Part 4: Spill Response Protocol

In the event of a powder spill, speed and containment are vital to prevent aerosolization.

SpillResponseAssessAssess Spill(Powder vs Liquid)IsolateIsolate Area(Prevent foot traffic)Assess->IsolatePPEDon PPE(Double Nitrile Gloves,N95/Respirator, Goggles)LiquidSpillLiquid SpillPPE->LiquidSpillPowderSpillPowder SpillPPE->PowderSpillIsolate->PPEAbsorbAbsorb withChem-PadLiquidSpill->AbsorbDampenCover with wetpaper towel(Prevent Dust)PowderSpill->DampenCleanClean Surface1. Soap/Water2. Solvent (Ethanol)Absorb->CleanDampen->CleanDisposeDispose asHazardous WasteClean->Dispose

Figure 2: Operational workflow for containing and cleaning THZ1 spills.[1] Note the specific instruction to dampen powder spills to prevent inhalation.

Decontamination Solution: While THZ1 is a stable covalent binder, surface decontamination requires solubilization followed by physical removal.[1]

  • Solubilize: Wipe area with 70% Ethanol or Isopropanol (THZ1 is lipophilic).[1]

  • Clean: Follow with a detergent solution (soap and water) to remove residues.[1]

  • Verify: If available, check with UV light (many heterocycles fluoresce) or assume the area is clean after two passes.[1]

Part 5: Regulatory Compliance (EPA/RCRA)[2]
  • RCRA Status: THZ1 is not currently listed on the EPA's P-list (acutely toxic) or U-list (toxic).[1]

  • Generator Responsibility: Under 40 CFR 262.11, the waste generator must determine if the waste exhibits hazardous characteristics.

  • Determination: Due to its oral toxicity (H302) and specific target organ toxicity, it meets the criteria for Characteristic Hazardous Waste .[1]

  • Manifesting: Use the generic waste code for toxic organic solids/liquids if a specific state code does not apply.

    • Suggested Code:D000 (Not Listed) or State-specific codes for "Non-regulated toxic waste."[1]

    • Best Practice: Many institutions manage this under Code 6.1 (Toxic Substances) for transport purposes.[1]

References
  • Cayman Chemical. (2025).[1] Safety Data Sheet: THZ1. Retrieved from

  • MedChemExpress. (2024).[1] THZ1 Hydrochloride Safety Data Sheet. Retrieved from [1]

  • Kwiatkowski, N., et al. (2014).[1] Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511, 616–620.[1] Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Institutes of Health (NIH). (2021).[1] Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Academic Research Laboratories. Retrieved from [1]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
THZ1 Dihydrochloride
Reactant of Route 2
Reactant of Route 2
THZ1 Dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.